molecular formula C6H9N3O3 B1199703 Trimethyl isocyanurate CAS No. 827-16-7

Trimethyl isocyanurate

Cat. No.: B1199703
CAS No.: 827-16-7
M. Wt: 171.15 g/mol
InChI Key: AHWDQDMGFXRVFB-UHFFFAOYSA-N
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Description

Monoclinic prisms (from water or alcohol). (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione
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InChI

InChI=1S/C6H9N3O3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3
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InChI Key

AHWDQDMGFXRVFB-UHFFFAOYSA-N
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Canonical SMILES

CN1C(=O)N(C(=O)N(C1=O)C)C
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Molecular Formula

C6H9N3O3
Record name TRIMETHYL ISOCYANURATE
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DSSTOX Substance ID

DTXSID9074856
Record name Trimethyl isocyanurate
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Molecular Weight

171.15 g/mol
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Physical Description

Monoclinic prisms (from water or alcohol). (NTP, 1992)
Record name TRIMETHYL ISOCYANURATE
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Boiling Point

525 °F at 760 mmHg (NTP, 1992)
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CAS No.

827-16-7
Record name TRIMETHYL ISOCYANURATE
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Melting Point

349 to 351 °F (NTP, 1992)
Record name TRIMETHYL ISOCYANURATE
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Foundational & Exploratory

Trimethyl Isocyanurate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl isocyanurate, with the CAS number 827-16-7 , is a heterocyclic organic compound.[1][2] It is the cyclic trimer of methyl isocyanate.[2][3] The structure of this compound consists of a six-membered ring of alternating nitrogen and carbonyl groups, with methyl groups attached to the nitrogen atoms.[2] This structure gives the molecule significant thermal stability. This compound is primarily used in the production of polyisocyanurate (PIR) foams, which are valued for their thermal insulation properties.[2] It also serves as an intermediate in various organic syntheses.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 827-16-7[1][2]
Molecular Formula C₆H₉N₃O₃[4][5]
Molecular Weight 171.15 g/mol [2][4]
Appearance Monoclinic prisms (from water or alcohol)[4]
Melting Point 176.5 °C (349.7 °F)[1]
Boiling Point 274 °C (525.2 °F) at 760 mmHg[1][4]
Density 1.325 g/cm³[1]
Vapor Pressure 0.00555 mmHg at 25 °C[1]
IUPAC Name 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione[4][5]
Synonyms Methyl isocyanate trimer, Isocyanuric acid, trimethyl ester[3][5]

Synthesis of this compound

The primary method for synthesizing this compound is the catalytic cyclotrimerization of methyl isocyanate.[2] This reaction is highly exothermic, and various catalysts can be employed to control the reaction rate and improve the yield and purity of the product.[2]

Catalytic Trimerization of Methyl Isocyanate

A variety of catalysts can be used for the trimerization of methyl isocyanate, including:

  • Organometallic compounds: such as bis(tributyltin) oxide.[2]

  • Alkali metal salts: like sodium methoxide (B1231860) and potassium acetate.[2]

  • Phosphine derivatives: for instance, triethyl phosphine.[2]

  • Other metal compounds: including ferric chloride.[2]

The selection of the catalyst is crucial to direct the reaction towards the formation of the stable six-membered isocyanurate ring and to prevent the formation of undesirable linear polymers.[2]

Experimental Protocol: Catalytic Trimerization of Methyl Isocyanate

The following is a representative experimental protocol based on general descriptions of the synthesis. Researchers should consult specific literature for detailed procedures and safety precautions.

Materials:

  • Methyl isocyanate

  • Catalyst (e.g., a catalytic amount of sodium methoxide or triethyl phosphine)

  • Anhydrous, inert solvent (e.g., diethyl ether or toluene)

  • Quenching agent (e.g., a dilute acid solution)

  • Recrystallization solvent (e.g., ethanol (B145695) or water)

Procedure:

  • A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of the catalyst in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is cooled in an ice bath.

  • Methyl isocyanate is added dropwise to the cooled catalyst solution. The exothermic nature of the reaction requires careful control of the addition rate to maintain a low temperature.[2]

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, which can be monitored by techniques such as infrared spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹). The product may precipitate out of the solution.

  • The reaction is quenched by the addition of a suitable quenching agent.

  • The crude product is isolated by filtration.

  • The isolated solid is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound as crystalline prisms.[4]

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is expected to show a single sharp signal for the nine equivalent protons of the three methyl groups.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (C=O) of the isocyanurate ring.

  • Mass Spectrometry (MS): This technique can be used to determine the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Safety and Handling

This compound and its precursor, methyl isocyanate, require careful handling due to their hazardous nature.

  • Incompatibilities: this compound is incompatible with many classes of compounds, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides.[3][4] Reactions with these substances can be exothermic and may release toxic gases.[3][4] Acids and bases can initiate polymerization reactions.[4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

  • Storage: this compound should be stored in a cool, dry place, away from incompatible materials.

  • Spill Response: In case of a spill, the area should be evacuated. The spilled solid should be dampened with 60-70% ethanol and transferred to a suitable container for disposal.[3][4] The area should then be washed with a soap and water solution.[4]

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Methyl_Isocyanate 3x Methyl Isocyanate (CH3NCO) Trimerization Catalytic Cyclotrimerization Methyl_Isocyanate->Trimerization Catalyst Catalyst (e.g., NaOCH3) Catalyst->Trimerization TMIC This compound (C6H9N3O3) Trimerization->TMIC

Caption: Catalytic synthesis of this compound.

Chemical Incompatibility Diagram

Incompatibility_Diagram cluster_reactants Incompatible Substances cluster_reactions Potential Hazardous Reactions TMIC This compound Exothermic_Reaction Exothermic Reaction (Toxic Gas Release) TMIC->Exothermic_Reaction reacts with Polymerization Polymerization TMIC->Polymerization initiated by Hydrolysis Hydrolysis (CO2 Release) TMIC->Hydrolysis reacts with Amines Amines Amines->Exothermic_Reaction Alcohols Alcohols Alcohols->Exothermic_Reaction Acids_Bases Acids / Bases Acids_Bases->Polymerization Strong_Oxidizers Strong Oxidizers Strong_Oxidizers->Exothermic_Reaction Water Water Water->Hydrolysis

Caption: Incompatibilities of this compound.

References

An In-Depth Technical Guide to the Synthesis of Trimethyl Isocyanurate from Methyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of trimethyl isocyanurate, a key chemical intermediate, through the catalytic trimerization of methyl isocyanate. The document details various catalytic systems, presents quantitative data on their performance, and offers detailed experimental protocols. Furthermore, it elucidates the underlying reaction mechanism and outlines a typical experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, enabling them to select and optimize reaction conditions for the efficient production of this compound.

Introduction

This compound, also known as 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione, is a stable, six-membered heterocyclic compound. Its synthesis is predominantly achieved through the catalytic cyclotrimerization of methyl isocyanate. This exothermic reaction requires careful control to prevent the formation of undesirable linear polymers and other byproducts. The choice of catalyst is critical in directing the reaction towards the formation of the desired trimer with high selectivity and yield.[1][2] This guide explores various catalytic systems and provides detailed methodologies for the synthesis and purification of this compound.

Catalytic Systems for Methyl Isocyanate Trimerization

A diverse range of catalysts can be employed to facilitate the trimerization of methyl isocyanate. These can be broadly categorized into tertiary amines, metal salts, and organometallic compounds. The selection of a suitable catalyst is paramount for controlling the reaction rate and ensuring high product purity.[1]

Overview of Catalyst Types
  • Tertiary Amines: These are cost-effective and readily available catalysts. However, they may exhibit moderate activity and can sometimes promote the formation of side products like allophanates.[3]

  • Metal Salts: Catalysts such as sodium methoxide (B1231860) and ferric chloride are effective in promoting trimerization.[2] They often exhibit high selectivity and the resulting products have good thermal stability. However, some metal salt catalysts can be sensitive to moisture.[3]

  • Organometallic Compounds: This class includes compounds like bis(tributyltin) oxide and tributylantimony oxide.[1][4] They can be highly active and selective for the trimerization reaction.

The following table summarizes the advantages and disadvantages of different catalyst types for isocyanate trimerization.

Catalyst TypeAdvantagesDisadvantages
Tertiary Amines Low cost, readily availableModerate activity, potential for side reactions, odor issues
Metal Salts High selectivity for trimerization, good thermal stabilityCan be sensitive to moisture, may require higher loading levels
Organometallic Compounds High activity and selectivityPotential for metal contamination in the final product

Quantitative Data on Catalytic Performance

The efficiency of a catalyst in the trimerization of methyl isocyanate is evaluated based on several parameters, including yield, reaction time, and reaction conditions. The following table presents a comparison of different catalysts for which experimental data has been reported.

CatalystReactantSolventTemperature (°C)TimeYield (%)Reference
Dibenzylamine (B1670424) / Diisopropylamine (B44863)4-Methylbenzene isocyanateDiethyl etherRoom Temperature2 minutes98.7[5]
Tributylantimony oxidePhenyl isocyanateNoneExothermic, then ambient~15 minutes~99[4]

Note: The data for dibenzylamine/diisopropylamine is for a substituted isocyanate, but provides a relevant example of a high-yield, rapid reaction at room temperature.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.

Synthesis using a Tertiary Amine Catalyst System

This protocol is adapted from a procedure for a substituted isocyanate and can be optimized for methyl isocyanate.[5]

Materials:

  • Methyl isocyanate

  • Dibenzylamine

  • Diisopropylamine

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), prepare the catalyst solution by mixing dibenzylamine and diisopropylamine in a 1:0.5 molar ratio in anhydrous diethyl ether.

  • To this catalyst solution, add methyl isocyanate dropwise with vigorous stirring at room temperature.

  • The reaction is rapid, and a white precipitate of this compound will form within minutes.

  • Continue stirring for a short period to ensure complete reaction.

  • Isolate the product by filtration.

  • Wash the solid product with three portions of diethyl ether to remove any unreacted starting materials and catalyst residues.

  • Dry the purified this compound under vacuum.

Synthesis using an Organometallic Catalyst

This protocol is based on the trimerization of phenyl isocyanate using tributylantimony oxide and can be adapted for methyl isocyanate.[4]

Materials:

Procedure:

  • In a reaction vessel, add tributylantimony oxide to methyl isocyanate. A typical catalyst loading is around 1 mol%.

  • An exothermic reaction will occur immediately. Control the initial exotherm by cooling the reaction mixture in an ice bath if necessary.

  • The mixture will become viscous and solidify as the reaction proceeds. Allow the reaction to continue until solidification is complete.

  • Triturate the solid product with pentane or hexane to remove non-polar impurities.

  • Filter the solid and allow it to air dry.

  • For further purification, recrystallize the crude this compound from a suitable solvent such as ethanol.

Reaction Mechanism and Visualization

The catalytic trimerization of methyl isocyanate is believed to proceed via a stepwise nucleophilic addition mechanism. The catalyst activates a molecule of methyl isocyanate, which then reacts with two other molecules in a sequential manner to form the stable six-membered isocyanurate ring.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Cyclization & Catalyst Regeneration Catalyst Catalyst (Nu⁻) Intermediate1 Catalyst-MIC Adduct Catalyst->Intermediate1 Nucleophilic Attack MIC1 Methyl Isocyanate (R-N=C=O) MIC1->Intermediate1 Intermediate2 Dimeric Intermediate Intermediate1->Intermediate2 + MIC MIC2 Methyl Isocyanate MIC2->Intermediate2 Intermediate3 Trimeric Intermediate Intermediate2->Intermediate3 + MIC MIC3 Methyl Isocyanate MIC3->Intermediate3 Product This compound Intermediate3->Product Ring Closure Catalyst_regen Catalyst (Nu⁻) Intermediate3->Catalyst_regen Catalyst Regeneration

Figure 1: Proposed mechanism for the catalytic trimerization of methyl isocyanate.

Experimental Workflow

The following diagram illustrates a typical workflow for the laboratory synthesis and purification of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Reactants Prepare Reactants (Methyl Isocyanate, Solvent) Reaction Combine Reactants and Catalyst in Reaction Vessel Reactants->Reaction Catalyst Prepare Catalyst Solution Catalyst->Reaction Control Control Reaction Temperature (Cooling/Heating) Reaction->Control Monitor Monitor Reaction Progress (e.g., TLC, IR) Control->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Filter Filter Crude Product Quench->Filter Wash Wash with Solvent Filter->Wash Recrystallize Recrystallization or Fractional Distillation Wash->Recrystallize Dry Dry Purified Product Recrystallize->Dry Characterize Characterize Product (NMR, IR, MP, etc.) Dry->Characterize

Figure 2: General experimental workflow for the synthesis of this compound.

Purification of this compound

The primary methods for purifying this compound are recrystallization and fractional distillation. The choice of method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a common technique for purifying solid compounds. A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been reported as a suitable recrystallization solvent.[4] The crude product is dissolved in a minimal amount of hot solvent, and the solution is then allowed to cool slowly, leading to the formation of pure crystals.

  • Fractional Distillation: For larger scale preparations or if the impurities are volatile, fractional distillation under reduced pressure can be an effective purification method. This technique separates compounds based on differences in their boiling points.

Safety Considerations

Methyl isocyanate is a highly toxic, volatile, and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The trimerization reaction is exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled. Therefore, it is crucial to have adequate cooling available and to add reactants in a controlled manner.

Conclusion

The synthesis of this compound from methyl isocyanate is a well-established process, with a variety of effective catalytic systems available. The selection of the catalyst and the optimization of reaction conditions are key to achieving high yields and purity. This guide has provided a detailed overview of the synthesis, including comparative data, experimental protocols, and a visualization of the reaction mechanism and workflow. By leveraging the information presented herein, researchers and professionals can effectively and safely produce this compound for their specific applications.

References

An In-depth Technical Guide to Trimethyl Isocyanurate: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental chemical properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula of trimethyl isocyanurate, a heterocyclic compound significant in polymer chemistry and as a versatile molecular building block.

Core Chemical Identifiers

This compound is a cyclic trimer of methyl isocyanate.[1] Its structure is a six-membered ring composed of alternating nitrogen and carbonyl groups, with methyl groups attached to the nitrogen atoms.[1] This arrangement confers considerable thermal and mechanical stability to the molecule.[1]

The key quantitative identifiers for this compound are its molecular formula and molecular weight. The molecular formula is determined by the types and numbers of atoms comprising a single molecule of the compound. The molecular weight is the mass of one mole of the substance.

ParameterValueReference
Molecular Formula C₆H₉N₃O₃[2][3][4][5][6]
Molecular Weight 171.15 g/mol [2][4]

The molecular formula C₆H₉N₃O₃ indicates that each molecule of this compound contains 6 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.[2][3][4][5][6] The molecular weight is approximately 171.15 g/mol .[2][4] Other reported values include 171.156 g/mol and 171.16 g/mol , with the minor differences attributable to rounding and the source of atomic mass data.[3][5][6]

Elemental Composition of this compound

The following diagram illustrates the relationship between the constituent elements and the final molecular formula of this compound.

G cluster_elements Constituent Elements cluster_counts Atom Count cluster_compound Resulting Compound C Carbon (C) Atomic Mass: ~12.011 u C_count 6 C->C_count H Hydrogen (H) Atomic Mass: ~1.008 u H_count 9 H->H_count N Nitrogen (N) Atomic Mass: ~14.007 u N_count 3 N->N_count O Oxygen (O) Atomic Mass: ~15.999 u O_count 3 O->O_count TMIC This compound Molecular Formula: C₆H₉N₃O₃ Molecular Weight: ~171.15 g/mol C_count->TMIC H_count->TMIC N_count->TMIC O_count->TMIC

References

Spectroscopic and Synthetic Profile of Trimethyl Isocyanurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Trimethyl isocyanurate (TMIC), a compound of significant interest in various chemical and industrial applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data of TMIC. Furthermore, it outlines the common synthetic pathway for its preparation and includes detailed, generalized experimental protocols for the spectroscopic analyses.

Spectroscopic Data of this compound

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. Due to the molecule's high symmetry, the spectra are relatively simple.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by a single sharp peak, indicating the chemical equivalence of all nine protons of the three methyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
~3.33Singlet9HN-CH₃CDCl₃

¹³C NMR Spectrum

The ¹³C NMR spectrum further confirms the symmetrical nature of the molecule, showing two distinct signals corresponding to the methyl carbons and the carbonyl carbons of the isocyanurate ring.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~29-31N-CH₃
~149-151C=O
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is dominated by a strong absorption band characteristic of the carbonyl groups.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1669-1700Strong, SharpC=O Stretching
~1475MediumC-H Asymmetric Bending (in CH₃)
Fingerprint RegionVariableC-N Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak confirms the compound's molar mass.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
171[M]⁺ (Molecular Ion)
VariousFragmentation products (e.g., loss of methyl isocyanate)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The primary chromophores are the carbonyl (C=O) groups and the N-C bonds within the triazine ring.

Table 5: UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε)SolventElectronic Transition
~214ModerateNot specifiedn → π* of C=O

Synthesis of this compound

This compound is predominantly synthesized via the catalytic cyclotrimerization of methyl isocyanate (MIC). This exothermic reaction is highly efficient and can be catalyzed by various agents, including sodium methoxide, triethyl phosphine, and ferric chloride.[2]

Synthesis_of_Trimethyl_Isocyanurate cluster_reactants Reactants cluster_process Process cluster_product Product Methyl_Isocyanate 3 x Methyl Isocyanate (CH₃NCO) Catalytic_Trimerization Catalytic Trimerization Methyl_Isocyanate->Catalytic_Trimerization Catalyst (e.g., Sodium methoxide) Trimethyl_Isocyanurate This compound Catalytic_Trimerization->Trimethyl_Isocyanurate Exothermic Reaction

Caption: Synthesis of this compound from Methyl Isocyanate.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and laboratory safety protocols.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

    • Probe: Standard 5 mm broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-10 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H NMR and the solvent signal (77.16 ppm for CDCl₃) for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Instrumentation:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Bruker Alpha).

    • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

  • Data Acquisition (EI-MS Example):

    • Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

    • Ionize the sample using a standard electron energy (typically 70 eV).

    • Accelerate the resulting ions into the mass analyzer.

    • Scan the desired mass range (e.g., m/z 40-300).

  • Data Processing:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to aid in structural confirmation.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record a baseline spectrum with the blank.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing:

    • The software will automatically subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

References

The Thermal Stability of the Isocyanurate Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isocyanurate ring, a six-membered heterocycle with alternating nitrogen and carbon atoms, is a key structural motif in a wide range of materials, from thermally stable polymers to therapeutic agents. Its inherent stability, particularly against thermal degradation, makes it a valuable component in the design of robust materials and molecules. This technical guide provides a comprehensive overview of the thermal stability of the isocyanurate ring, detailing its decomposition pathways, quantitative thermal analysis data, and the experimental protocols used for its characterization.

Core Concepts of Isocyanurate Thermal Stability

The remarkable thermal stability of the isocyanurate ring is attributed to its resonant structure and the high bond energies within the triazine core. Generally, the decomposition of the isocyanurate ring structure commences at temperatures above 300°C, with many polyisocyanurate (PIR) foams exhibiting stability up to 320°C. The substituents attached to the nitrogen atoms of the ring play a crucial role in influencing the overall thermal stability of the molecule. Aromatic substituents, for instance, tend to enhance thermal stability compared to aliphatic ones due to increased resonance and structural rigidity.

The primary thermal degradation mechanism of the isocyanurate ring is a retro-cyclotrimerization reaction, leading to the formation of free isocyanate (NCO) groups. This ring-opening is the initial and often rate-determining step in the decomposition process. At elevated temperatures, these highly reactive isocyanate groups can undergo further reactions, such as dimerization, trimerization, or reaction with other functional groups present in the system, leading to the formation of carbodiimides, ureas, and other secondary products. This cascade of reactions ultimately results in the evolution of gaseous byproducts like carbon dioxide (CO₂) and nitrogen (N₂), and the formation of a carbonaceous char.

Quantitative Thermal Analysis Data

The thermal stability of isocyanurate-containing materials is most commonly evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and residual mass. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as the glass transition temperature (Tg) and melting point (Tm).

Thermogravimetric Analysis (TGA) Data

The following table summarizes key TGA data for various isocyanurate-based materials, providing a comparative look at their thermal stability. The onset decomposition temperature (Td,onset) is often reported as the temperature at which 5% weight loss occurs (Td5%).

Material DescriptionIsocyanate TypeOnset Decomposition Temp. (Td,onset) (°C)Temperature of Max. Decomposition Rate (Tmax) (°C)Char Yield at 600°C (%)Reference
Poly(urethane-isocyanurate) Network Polymer (PUI)MDI~360~405Varies with MDI content
Blocked Toluene Diisocyanate (TDI)TDI>200--[1]
Polyisocyanuratoamide (PICA-6)Aliphatic---[2]
Polyisocyanurato(ester amide) (PICEA-6)Aliphatic---[2]
Polyisocyanurato(urea ester) (PICUE-6)Aliphatic---[2]
Polyurethane-Polyisocyanurate (PU-PIR) FoamsMixed~320320-34030-51[3]
MDI-based PolyurethaneMDI237 (in subcritical water)--[4]
TDI-based PolyurethaneTDI199 (in subcritical water)--[4]
Aliphatic (HDI, H12MDI, IPDI)-based PolyurethaneAliphatic218-220 (in subcritical water)--[4]
Differential Scanning Calorimetry (DSC) Data

DSC is instrumental in determining the glass transition temperature (Tg) and melting temperature (Tm) of isocyanurate-containing polymers, which are critical for understanding their service temperature and processing conditions.

Material DescriptionIsocyanate TypeGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Reference
Poly(urethane-isocyanurate) Network Polymer (PUI)MDI~45-[5]
Polyisocyanuratoamide (PICA-6)Aliphatic-240.2 (first heating cycle)[2]
Aromatic–Aliphatic PolyamideAromatic-Aliphatic-Varies[6]
Aliphatic Polyurethane ElastomersCHDI~-80up to 270[7]
Activation Energy of Thermal Decomposition

The activation energy (Ea) of thermal decomposition provides a quantitative measure of the energy barrier that must be overcome for the degradation process to occur. Higher activation energies generally indicate greater thermal stability.

Material DescriptionMethodActivation Energy (Ea) (kJ/mol)Reference
Polyurethane FoamTGA165-200[8]
4-Hydroxypyridine Blocked Isophorone DiisocyanateTGA (FRL method)134.6[9]
4-Hydroxypyridine Blocked Isophorone DiisocyanateTGA (FWO method)126.2[9]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable thermal analysis data. The following sections provide standardized protocols for TGA, DSC, and Py-GC-MS analysis of isocyanurate-containing materials.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability, decomposition temperatures, and compositional analysis of isocyanurate-containing materials.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the sample is representative of the bulk material. For polymers, a small, uniform piece of 5-10 mg is typically used.

    • The sample should be dry to avoid mass loss from residual solvent or moisture.

  • Instrument Setup:

    • Crucible: Use an inert crucible, typically alumina (B75360) or platinum.

    • Atmosphere: For inert decomposition studies, use a high-purity nitrogen or argon atmosphere with a constant flow rate (e.g., 20-50 mL/min). For oxidative stability studies, use a synthetic air or oxygen atmosphere.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C), which should be above the final decomposition temperature of the material.

    • Balance: Tare the balance before starting the experiment.

  • Data Acquisition and Analysis:

    • Record the sample mass as a function of temperature.

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of decomposition (Tmax).

    • Determine the onset decomposition temperature (Td,onset), often taken as the temperature at which 5% weight loss occurs.

    • Quantify the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and other thermal transitions of isocyanurate-containing polymers.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation:

    • Use a small sample (typically 5-10 mg) that is representative of the material.

    • Encapsulate the sample in an aluminum or hermetically sealed pan. Ensure good thermal contact between the sample and the bottom of the pan.

  • Instrument Setup:

    • Reference: Use an empty, sealed aluminum pan as a reference.

    • Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heating Scan: Heat the sample from a low temperature (e.g., -50°C) to a temperature above its expected melting point or final transition (e.g., 250°C) at a constant rate (e.g., 10°C/min). This step is to erase the thermal history of the sample.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the initial low temperature.

      • Second Heating Scan: Heat the sample again at the same constant rate as the first scan. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Acquisition and Analysis:

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow curve.

    • The melting temperature (Tm) is identified as an endothermic peak (a dip in the heat flow curve).

    • Crystallization events are observed as exothermic peaks (a rise in the heat flow curve).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of isocyanurate-containing materials, providing insights into the degradation mechanism.

Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation:

    • A very small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.

  • Instrument Setup:

    • Pyrolyzer: Set the pyrolysis temperature to a specific value (e.g., 600°C) or program a temperature ramp to study the evolution of products as a function of temperature. The pyrolysis is carried out in an inert atmosphere (e.g., helium).

    • GC: The pyrolysis products are swept into the GC column by a carrier gas. A suitable GC column (e.g., a non-polar or mid-polar capillary column) is used to separate the different decomposition products based on their boiling points and interactions with the stationary phase. A temperature program is used to elute the compounds.

    • MS: The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Data Acquisition and Analysis:

    • The GC provides a chromatogram showing peaks corresponding to the separated decomposition products.

    • The MS provides a mass spectrum for each peak, which acts as a chemical fingerprint.

    • The individual compounds are identified by comparing their mass spectra to a library of known spectra (e.g., NIST/Wiley library).

    • This analysis helps in elucidating the decomposition pathways by identifying the primary and secondary degradation products.

Visualizations of Key Concepts

Visual diagrams are essential for understanding the complex relationships in the thermal analysis of isocyanurate rings.

Isocyanurate_Structure cluster_ring Isocyanurate Ring N1 N C1 C N1->C1 R1 N1->R1 N2 N C1->N2 O1 O C1->O1 = C2 C N2->C2 R2 N2->R2 N3 N C2->N3 O2 O C2->O2 = C3 C N3->C3 R3 N3->R3 C3->N1 O3 O C3->O3 =

Caption: General structure of the isocyanurate ring with substituent groups.

Decomposition_Pathway Isocyanurate Isocyanurate Ring (Stable Structure) Heat Heat (>300°C) Isocyanurate->Heat Isocyanate Free Isocyanate Groups (R-N=C=O) Heat->Isocyanate Retro-cyclotrimerization Further_Heat Higher Temperature (>400°C) Isocyanate->Further_Heat Secondary_Products Secondary Reactions (Carbodiimides, Ureas) Further_Heat->Secondary_Products Gaseous_Products Gaseous Byproducts (CO₂, N₂) Secondary_Products->Gaseous_Products Char Carbonaceous Char Secondary_Products->Char

Caption: Simplified thermal decomposition pathway of the isocyanurate ring.

Thermal_Analysis_Workflow start Sample Preparation tga TGA Analysis (Weight Loss vs. Temp) start->tga dsc DSC Analysis (Heat Flow vs. Temp) start->dsc py_gcms Py-GC-MS Analysis (Decomposition Products) start->py_gcms data_analysis Data Interpretation tga->data_analysis Decomposition Temps, Char Yield dsc->data_analysis Tg, Tm py_gcms->data_analysis Degradation Mechanism conclusion Thermal Stability Profile data_analysis->conclusion

Caption: General experimental workflow for thermal analysis of isocyanurates.

Conclusion

The isocyanurate ring imparts exceptional thermal stability to a wide array of chemical structures. A thorough understanding of its decomposition behavior is paramount for the rational design of new materials and for predicting the performance and lifetime of existing products. This guide has provided a foundational understanding of the thermal stability of the isocyanurate ring, supported by quantitative data and detailed experimental protocols. By employing the analytical techniques and methodologies outlined herein, researchers and professionals can effectively characterize and compare the thermal properties of isocyanurate-containing compounds, paving the way for innovations in materials science and drug development.

References

Trimethyl Isocyanurate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the specific SDS for trimethyl isocyanurate provided by the manufacturer and follow all applicable safety regulations and institutional protocols.

Introduction

This compound (TMIC), the cyclic trimer of methyl isocyanate, is a stable heterocyclic compound with increasing applications in polymer chemistry and as an intermediate in organic synthesis.[1] Its unique structure, a six-membered ring of alternating nitrogen and carbonyl groups with methyl substituents on the nitrogen atoms, imparts significant thermal and mechanical stability.[1] While TMIC itself is more stable than its monomer, methyl isocyanate (MIC), it is crucial for laboratory personnel to be thoroughly familiar with its potential hazards and the appropriate safety and handling procedures to minimize risks. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the key physicochemical data for this compound.

PropertyValueReference
Chemical Formula C₆H₉N₃O₃[2][3]
Molecular Weight 171.15 g/mol [1][2]
CAS Number 827-16-7[1][4]
Appearance Monoclinic prisms (from water or alcohol)[2][5]
Melting Point 176-177 °C[6]
Boiling Point 274 °C[6]
Solubility Reacts with water. Soluble in alcohol.[2][3]
Vapor Pressure Data not available
Density Data not available

Toxicological Data

Comprehensive toxicological data specifically for this compound is limited in publicly available literature. Much of the available information is extrapolated from studies on its highly toxic monomer, methyl isocyanate (MIC), and other isocyanates. It is imperative to handle this compound with the assumption that it may pose similar, though likely less acute, hazards. Isocyanates as a class are known skin and respiratory sensitizers.[7][8][9]

Note: The following table includes data for related isocyanates to provide an indication of potential hazards. This data should be interpreted with caution and does not represent the confirmed toxicity of this compound.

SubstanceTestRouteSpeciesValueReference
Methyl IsocyanateLC50 (6 hr)InhalationRat6.1 ppm[10][11]
Methyl IsocyanateLC50 (6 hr)InhalationMouse12.2 ppm[10]
Methyl IsocyanateLD50OralRat51.5 mg/kg[10]
TMXDILC50 (4 hr)InhalationRat0.027 mg/L[12]
TMXDILD50OralRat>5000 mg/kg bw[12]
Isophorone diisocyanateLD50OralRat4814 - 5490 mg/kg bw[13]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is incompatible with many classes of compounds, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, which can cause vigorous exothermic reactions.[1][2][3][4][5][12] Acids and bases can initiate polymerization.[1][2][3][4][5][12]

Recommended Personal Protective Equipment

A comprehensive PPE strategy is essential to minimize exposure.

Protection TypeSpecificationRationale
Respiratory NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter.Protects against inhalation of dust and potential vapors.
Eye Chemical safety goggles and a face shield.Protects eyes and face from splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact.
Body Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.Minimizes skin exposure.

The following diagram illustrates the hierarchy of controls for handling this compound safely.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Fume hood, ventilation) Administrative Administrative Controls (SOPs, training) PPE Personal Protective Equipment (Gloves, goggles, respirator)

Caption: Hierarchy of controls for safe handling.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

    • Avoid the formation of dust.

    • Ground all equipment to prevent static discharge.

    • Use non-sparking tools.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials (see Section 4.0).

    • Keep away from heat, sparks, and open flames.

The logical workflow for handling this compound is depicted below.

Handling_Workflow Start Preparation Don_PPE Don Appropriate PPE Start->Don_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Prepare_Work_Area Weigh_and_Dispense Weigh and Dispense Prepare_Work_Area->Weigh_and_Dispense Reaction_or_Use Reaction or Use Weigh_and_Dispense->Reaction_or_Use Decontamination Decontaminate Equipment Reaction_or_Use->Decontamination Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal Doff_PPE Doff PPE Waste_Disposal->Doff_PPE End Completion Doff_PPE->End

Caption: Logical workflow for handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[2]

  • Large Spills:

    • Evacuate the laboratory and notify emergency personnel.

    • Prevent the spill from entering drains or waterways.

    • Follow institutional emergency response protocols.

The decision-making process for responding to a this compound spill is outlined in the following diagram.

Spill_Response_Flowchart Spill Spill Occurs Assess_Spill Assess Spill Size and Risk Spill->Assess_Spill Small_Spill Small Spill? Assess_Spill->Small_Spill Evacuate_Immediate_Area Evacuate Immediate Area Small_Spill->Evacuate_Immediate_Area Yes Large_Spill_Action Evacuate Lab Notify Emergency Services Small_Spill->Large_Spill_Action No Don_PPE_Spill Don Full PPE Evacuate_Immediate_Area->Don_PPE_Spill Contain_Spill Contain and Absorb Spill Don_PPE_Spill->Contain_Spill Collect_Waste Collect Waste in Labeled Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste End_Spill Spill Response Complete Dispose_Waste->End_Spill Large_Spill_Action->End_Spill

Caption: Spill response decision flowchart.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is scarce, the following sections outline the general methodologies based on OECD guidelines for assessing the key toxicological endpoints for a chemical of this class.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and then daily for up to 14 days if effects persist.

  • Scoring: The degree of skin reaction is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Test Animals: Healthy, young adult albino rabbits are used.[14]

  • Application: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the animal.[14] The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[14] Observations may continue for up to 21 days if effects are not reversible.

  • Scoring: Ocular lesions are scored using a standardized system.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
  • Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella). The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • Procedure: a. The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[15] b. The bacterial cultures are then plated on a minimal agar (B569324) medium. c. The plates are incubated for 48-72 hours. d. The number of revertant colonies on the test plates is compared to the number on the negative control plates.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.[16]

Disposal

All waste containing this compound should be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste through a licensed chemical waste disposal company.

  • Do not dispose of this compound down the drain or in general waste.

  • Contaminated packaging should also be treated as hazardous waste.

Conclusion

This compound, while more stable than its monomer, requires careful and informed handling due to the potential hazards associated with the isocyanate class of compounds. Adherence to the safety protocols outlined in this guide, in conjunction with the manufacturer's SDS and institutional safety procedures, is paramount for the protection of all laboratory personnel. A thorough understanding of its reactivity, the consistent use of appropriate personal protective equipment, and preparedness for emergency situations are the cornerstones of working safely with this chemical. Further toxicological studies specifically on this compound are needed to provide a more complete safety profile.

References

The Enduring Core: A Technical Guide to the Reactivity of Trimethyl Isocyanurate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl isocyanurate, the cyclic trimer of methyl isocyanate, is a molecule of significant industrial importance, primarily recognized for its exceptional thermal stability. This stability is a cornerstone of its application in polyurethane chemistry, where the isocyanurate ring structure imparts superior thermal and flame-retardant properties to materials. While the isocyanate monomer is highly reactive towards a wide array of nucleophiles, the reactivity of the this compound ring itself is substantially more nuanced. This technical guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles, focusing on its formation, inherent stability, and the conditions under which it can be induced to react. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who encounter or utilize isocyanurate chemistry in their work.

The Formation and Stability of this compound

The chemistry of this compound is intrinsically linked to its monomer, methyl isocyanate. The formation of the stable six-membered isocyanurate ring is a highly exothermic process known as cyclotrimerization.[1] This reaction is a key step in the production of polyisocyanurate (PIR) foams, which are valued for their enhanced thermal resistance compared to standard polyurethanes.[1]

The significant thermodynamic stability of the this compound ring is underscored by its enthalpy of formation and the enthalpy of the cyclotrimerization reaction.

Thermodynamic ParameterValueSignificance
Enthalpy of Formation (ΔfH°) at 298 K-141.1 ± 0.4 kcal/mol[1]Indicates a highly stable molecule.
Enthalpy of Cyclotrimerization (ΔH_R) of Methyl Isocyanate-66.4 kcal mol⁻¹[1][2]The large negative value highlights the strong thermodynamic driving force for the formation of the isocyanurate ring.

This inherent stability means that this compound does not readily react with nucleophiles under ambient conditions. Its reactivity profile is dominated by its resistance to ring-opening or substitution reactions.

Reactivity of this compound with Nucleophiles

Direct reactions of the this compound ring with nucleophiles such as amines, alcohols, thiols, and water are not commonly observed under standard laboratory conditions. The molecule's stability prevents facile nucleophilic attack on the ring carbons. However, reactivity can be induced under specific, often harsh, conditions, or is inferred from the degradation studies of polyisocyanurate (PIR) foams, which contain the same isocyanurate core structure.

Thermal Decomposition as a Gateway to Reactivity

The most significant pathway to inducing the reactivity of isocyanurates is through thermal decomposition. At temperatures exceeding 400°C, the isocyanurate ring can undergo a retro-cyclotrimerization reaction, generating free isocyanate groups.[3] These regenerated isocyanates are then free to react with any nucleophiles present in the system.

G cluster_0 Thermal Decomposition and Subsequent Reaction TMIC This compound MIC 3 x Methyl Isocyanate TMIC->MIC Retro-cyclotrimerization Heat > 400°C Product Adduct MIC->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Thermal decomposition of this compound and subsequent reaction.
Insights from Polyisocyanurate (PIR) Foam Degradation Studies

Studies on the chemical recycling of PIR foams provide the most direct evidence of the isocyanurate ring's reactivity with nucleophiles, albeit under forcing conditions. These processes aim to break down the polymer matrix to recover valuable polyols and other monomers.

2.2.1. Alcoholysis

The degradation of PIR foams can be achieved through alcoholysis, typically using diols like ethylene (B1197577) glycol or diethylene glycol at elevated temperatures (e.g., 180-190°C) in the presence of a catalyst such as sodium hydroxide.[4] This process breaks down the isocyanurate and urethane (B1682113) linkages to yield a mixture of polyols.

2.2.2. Aminolysis

Aminolysis, the reaction with amines, is another method for the depolymerization of polyurethane and polyisocyanurate materials.[5] This process can effectively cleave the urethane and isocyanurate bonds to regenerate polyols and form substituted ureas. The reaction is typically carried out at elevated temperatures.

2.2.3. Hydrolysis

While this compound shows no rapid reaction with water under normal conditions, the hydrolysis of polyurethanes and polyisocyanurates can occur, particularly in the presence of heat and humidity.[6][7] This degradation process can lead to the breakdown of the polymer structure. In industrial settings, the hydrolysis of polyurethane foams is a method for recovering diamines and polyols, often carried out at temperatures above 185°C, sometimes with the addition of ammonia (B1221849) to increase the rate of diamine production.[8]

General Reactivity of the Isocyanate Functional Group

To understand the potential products of this compound decomposition, it is essential to be familiar with the general reactivity of the isocyanate functional group (-N=C=O) towards nucleophiles. Isocyanates are electrophiles and readily react with a variety of nucleophiles.[9]

G cluster_nucleophiles Nucleophiles cluster_products Products Isocyanate Isocyanate (R-N=C=O) Urea Urea Isocyanate->Urea Urethane Urethane (Carbamate) Isocyanate->Urethane Thiourethane Thiourethane (Thiocarbamate) Isocyanate->Thiourethane CarbamicAcid Carbamic Acid (unstable) Isocyanate->CarbamicAcid Amine Amine (R'-NH2) Amine->Urea Alcohol Alcohol (R'-OH) Alcohol->Urethane Thiol Thiol (R'-SH) Thiol->Thiourethane Water Water (H2O) Water->CarbamicAcid Amine_CO2 Amine + CO2 CarbamicAcid->Amine_CO2 Decarboxylation

General reactivity of isocyanates with various nucleophiles.

The general order of reactivity of nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols ≈ Water > Thiols

Experimental Protocols

Due to the limited direct reactivity of this compound, experimental protocols focus on its synthesis and the degradation of related polyisocyanurate structures.

Synthesis of this compound via Catalytic Trimerization of Methyl Isocyanate

Objective: To synthesize this compound from methyl isocyanate using a catalyst.

Materials:

  • Methyl isocyanate

  • Catalyst (e.g., sodium methoxide, triethyl phosphine, or bis(tributyltin) oxide)[1][10]

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Glassware: Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

  • Set up a dry, inert atmosphere in the reaction flask.

  • Dissolve the catalyst in the anhydrous solvent in the reaction flask.

  • Slowly add methyl isocyanate to the catalyst solution via the dropping funnel. The reaction is highly exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.[1][10] Cooling with an ice bath may be necessary.

  • After the addition is complete, continue stirring the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the catalyst) until the reaction is complete. The completion of the reaction is often indicated by the precipitation of the solid this compound.[1]

  • Isolate the product by filtration.

  • Wash the solid product with a suitable solvent to remove any residual catalyst and unreacted monomer.

  • Dry the this compound product under vacuum.

Workflow Diagram:

G start Start setup Setup Reaction under Inert Atmosphere start->setup dissolve_catalyst Dissolve Catalyst in Anhydrous Solvent setup->dissolve_catalyst add_mic Slowly Add Methyl Isocyanate dissolve_catalyst->add_mic react Stir at Controlled Temperature add_mic->react precipitate Precipitation of This compound react->precipitate filter Filter the Solid precipitate->filter wash Wash with Solvent filter->wash dry Dry under Vacuum wash->dry end End dry->end

Experimental workflow for the synthesis of this compound.
Degradation of Polyisocyanurate (PIR) Foam via Alcoholysis

Objective: To depolymerize PIR foam to recover polyols.

Materials:

  • Waste PIR foam, ground into small pieces

  • Alcoholysis agent (e.g., a mixture of ethylene glycol and diethylene glycol)[4]

  • Catalyst (e.g., NaOH)[4]

  • High-temperature reactor with mechanical stirring and a condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Charge the reactor with the ground PIR foam, the alcoholysis agent, and the catalyst.

  • Heat the mixture under an inert atmosphere with vigorous stirring. A typical temperature profile might be 180°C for 1 hour, followed by an increase to 190°C for another hour.[4]

  • Monitor the reaction until the foam is completely dissolved and the mixture becomes a homogeneous liquid.

  • Cool the resulting polyol mixture.

  • The product can be analyzed for properties such as viscosity and hydroxyl number to determine the extent of degradation.

Conclusion

This compound is characterized by its high thermodynamic stability, a result of the favorable energetics of its formation via the cyclotrimerization of methyl isocyanate. This stability renders the isocyanurate ring largely unreactive towards nucleophiles under ambient conditions. The reactivity of this compound is primarily observed under conditions of high thermal stress, where it can decompose to regenerate the more reactive isocyanate monomers. Insights into the nucleophilic reactivity of the isocyanurate ring are best gleaned from studies on the chemical degradation of polyisocyanurate foams, where alcoholysis, aminolysis, and hydrolysis can be employed under forcing conditions to break down the polymer matrix. For researchers and professionals in drug development, the key takeaway is the inert nature of the this compound core, which can be leveraged when designing stable molecular scaffolds. However, the potential for decomposition at elevated temperatures and the release of reactive isocyanates should be a consideration in high-temperature applications or degradation studies.

References

An In-depth Technical Guide to the Solubility of Trimethyl Isocyanurate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of trimethyl isocyanurate (TMIC), a significant compound in various chemical syntheses. A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common laboratory solvents. This document summarizes the available qualitative solubility information and presents detailed, generalized experimental protocols for the systematic determination of its solubility. A structured table is included to aid researchers in the consistent recording of experimental data. Additionally, a visual workflow of the experimental protocol is provided to ensure clarity and reproducibility.

Introduction

This compound (1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione), with the CAS number 827-16-7, is a heterocyclic organic compound. Its molecular structure, featuring a stable six-membered triazine ring with three methyl groups attached to the nitrogen atoms, dictates its physicochemical properties, including its solubility profile. An understanding of the solubility of TMIC in a variety of common laboratory solvents is fundamental for its application in synthesis, purification, formulation, and various analytical procedures.

This guide aims to collate the existing knowledge on the solubility of this compound and to provide a practical framework for researchers to determine this critical parameter in their own laboratory settings.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 827-16-7[1]
Molecular Formula C₆H₉N₃O₃[1]
Molecular Weight 171.15 g/mol [1]
Appearance Monoclinic prisms[1]
Melting Point 176-177 °C (349-351 °F)[1]
Boiling Point 274 °C (525 °F) at 760 mmHg[1]
Synonyms Methyl isocyanate trimer, Isocyanuric acid, trimethyl ester[1]

Solubility of this compound

  • This compound can be crystallized from water or alcohol , which suggests at least moderate solubility in these solvents, particularly at elevated temperatures.[1]

  • One source provides the following qualitative solubility profile:

    • Soluble in: water, hot ethanol, pyridine, concentrated hydrochloric acid, and hot sulfuric acid.

    • Insoluble in: cold methanol, ether, acetone, benzene, and chloroform.

  • Safety and spill procedures for this compound recommend using 60-70% ethanol to dampen and clean up spills, implying that it is wetted by and likely soluble in aqueous ethanol.[1]

A comprehensive search of scientific databases has not yielded specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in the common laboratory solvents listed below. The following table is provided for researchers to record their own experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
WaterData not availableData not available
EthanolData not availableData not available
MethanolData not availableData not available
AcetoneData not availableData not available
DichloromethaneData not availableData not available
ChloroformData not availableData not available
Ethyl AcetateData not availableData not available
HexaneData not availableData not available
TolueneData not availableData not available

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in a given solvent.

This method determines the concentration of a saturated solution at a specific temperature.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient duration to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette or syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter that is also at the experimental temperature to remove any suspended solid particles.

  • Solvent Evaporation: Transfer a precisely measured volume or mass of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

  • Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound. Dry the residue to a constant weight.

  • Calculation: Weigh the evaporating dish or vial containing the dried solute. The mass of the dissolved this compound can be calculated by subtracting the tare weight. The solubility can then be expressed in g/100 mL or other appropriate units.

This is a simpler, less precise method suitable for initial screening.[2][3][4][5]

Objective: To estimate the approximate solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • A series of common laboratory solvents

  • Small test tubes or vials

  • Graduated pipette or burette

  • Vortex mixer or spatula for stirring

Procedure:

  • Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.[4][5]

  • Solvent Addition: Add the chosen solvent to the test tube in small, measured increments (e.g., 0.1 mL at a time) using a pipette or burette.[2][5]

  • Dissolution: After each addition of solvent, vigorously stir or vortex the mixture for a set period (e.g., 60 seconds) and observe if the solid dissolves completely.[3]

  • Endpoint: Continue adding solvent incrementally until the solid is fully dissolved. Record the total volume of solvent required.

  • Calculation: The approximate solubility can be calculated based on the mass of the solute and the volume of the solvent required for complete dissolution.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh_solute Weigh excess This compound start->weigh_solute add_solvent Add known volume of solvent weigh_solute->add_solvent agitate Agitate at constant temperature (e.g., 24-48h) add_solvent->agitate settle Allow solids to settle agitate->settle sample Withdraw supernatant settle->sample filter Filter supernatant sample->filter weigh_filtrate Weigh a portion of the filtrate filter->weigh_filtrate evaporate Evaporate solvent weigh_filtrate->evaporate weigh_residue Weigh dried residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative data on the solubility of this compound in common laboratory solvents is conspicuously absent from the public domain, this guide provides the available qualitative information and robust experimental protocols for its determination. The provided methodologies and workflow diagram offer a clear path for researchers to generate reliable solubility data, which is essential for the effective application of this compound in scientific research and development. The structured data table is intended to be a useful tool for recording and comparing these findings.

References

A Comprehensive Technical Guide to the Historical Development of Isocyanurate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocyanurate chemistry, centered around the stable, six-membered 1,3,5-triazine-2,4,6-trione ring, has evolved from foundational 19th-century discoveries in organic synthesis to become a cornerstone of the modern polymer industry. This technical guide provides an in-depth exploration of the historical milestones, key chemical transformations, and the development of synthesis protocols that have defined this field. It traces the journey from the initial synthesis of cyanuric acid and the conceptualization of isomerism to the industrial-scale production of polyisocyanurate (PIR) foams, which are critical materials in thermal insulation and energy conservation. This document details the fundamental reaction mechanisms, presents comparative data, and offers standardized experimental protocols for key synthetic procedures.

The Dawn of Isocyanurate Chemistry: 19th-Century Foundations

The story of isocyanurate chemistry is deeply intertwined with the birth of modern organic chemistry. The early 19th century saw pioneering work that challenged established theories and laid the groundwork for understanding the unique structures and reactivities of these nitrogen-containing heterocyclic compounds.

Wöhler's Synthesis of Urea (B33335) and the Fall of Vitalism

A pivotal moment that set the stage for isocyanurate chemistry was Friedrich Wöhler's synthesis of urea in 1828.[1][2][3] By heating the inorganic compound ammonium (B1175870) cyanate (B1221674), Wöhler produced urea, an organic compound, without the involvement of a living organism.[3] This experiment is widely cited as the starting point of modern organic chemistry, as it demonstrated that organic and inorganic matter obey the same chemical laws, effectively challenging the prevailing theory of vitalism.[1][2]

The First Synthesis of Cyanuric Acid

Building on his work with related compounds, Friedrich Wöhler first synthesized cyanuric acid in 1829 through the thermal decomposition of urea and uric acid.[4][5] This marked the first time the stable isocyanurate ring was created in a laboratory. Cyanuric acid can be considered the cyclic trimer of the elusive cyanic acid (HOCN).[4]

Liebig, Wöhler, and the Concept of Isomerism

The collaboration between Justus von Liebig and Friedrich Wöhler was crucial in the early understanding of chemical structures. Their independent work on silver fulminate (B1208216) (Liebig) and silver cyanate (Wöhler) revealed that two compounds could have the same elemental composition but vastly different properties—a phenomenon later termed "isomerism" by Jöns Jacob Berzelius.[6][7][8][9] This discovery was fundamental to understanding the different arrangements of atoms that could form the basis of isocyanurate and related chemistries.[7]

The Isocyanate Link: Paving the Way for Polymers

While cyanuric acid was known, the development of its polymeric derivatives, polyisocyanurates, had to await the discovery and industrialization of isocyanates and the polyurethane reaction.

Discovery of Isocyanates and Polyurethanes

The first synthesis of an organic isocyanate (R-N=C=O) was reported by A. Wurtz in 1848.[10][11] However, the field remained largely academic until 1937, when Otto Bayer and his team at I.G. Farben in Germany discovered that reacting diisocyanates with diols or polyols produced a new class of polymers: polyurethanes.[11][12][13][14][15] This polyaddition reaction was a significant invention, creating materials that were superior to existing plastics.[11][16]

Commercialization and Evolution of Polyurethane Foams

Polyurethanes saw initial use during World War II as a replacement for rubber.[11][12] The accidental introduction of water into a reaction mixture in 1954 was found to produce carbon dioxide, which acted as a blowing agent to create flexible foams.[16] This led to the first commercial production of rigid polyurethane foam for insulation in the U.S. in 1953, followed by more flexible and cheaper foams three years later.[11] The development of new catalysts and surfactants in the late 1950s enabled a more efficient one-step process for foam production.[11]

The Emergence of Polyisocyanurate (PIR) Foams

By the mid-20th century, the stage was set for the next major innovation: the development of polyisocyanurate foams, which offered significant advantages over their polyurethane predecessors.

The Invention of PIR

In 1967, urethane-modified polyisocyanurate (PIR) foams were introduced.[16] These materials were developed as a direct improvement on polyurethane (PUR) insulations, offering enhanced thermal stability and flame resistance.[16] The key to PIR chemistry is the use of a higher proportion of methylene (B1212753) diphenyl diisocyanate (MDI) relative to the polyol.[17] In the presence of specific catalysts and at higher reaction temperatures, the excess MDI molecules react with each other in a trimerization reaction to form the exceptionally stable isocyanurate ring structure.[17]

Chemical Structure and Enhanced Properties

The resulting PIR polymer is a complex, highly cross-linked poly(urethane-isocyanurate) structure.[17] The combination of strong chemical bonds within the isocyanurate ring and a high cross-link density gives PIR foams greater stiffness, chemical resistance, and dimensional stability compared to PUR foams.[16][17] Critically, the isocyanurate bonds are thermally more stable, beginning to break down only at temperatures above 200°C, compared to 100-110°C for urethane (B1682113) bonds.[17] This superior thermal performance made PIR an important material for construction and industrial insulation.[16][18]

Summary of Key Historical Milestones

The progression of isocyanurate chemistry is marked by several key discoveries and innovations over nearly two centuries.

Year Milestone Key Contributor(s) Significance
1828Synthesis of Urea from Ammonium CyanateFriedrich WöhlerChallenged vitalism; foundational for organic synthesis.[1][2][3][19]
1829First Synthesis of Cyanuric AcidFriedrich WöhlerFirst laboratory creation of the isocyanurate ring.[4][5]
~1830Discovery of IsomerismLiebig & WöhlerExplained how compounds with identical formulas could have different properties.[7][8][9]
1848First Synthesis of an Organic IsocyanateA. WurtzDiscovery of the key functional group for polyurethane and polyisocyanurate chemistry.[10][13]
1937Invention of PolyurethanesOtto BayerCreated the first polymers based on the diisocyanate-polyol reaction.[11][12][14]
1953-1956Commercial Production of PUR FoamsIndustry DevelopmentBrought polyurethane insulation and cushioning materials to the mass market.[11]
1967Introduction of PIR FoamsIndustry DevelopmentCreated a new class of foam with superior thermal and fire resistance.[16]
Late 1970sPIR Enters the Building MarketIndustry DevelopmentPIR becomes a dominant material for rigid foam insulation in commercial roofing.[18][20]

Comparative Properties: PUR vs. PIR

The structural differences between polyurethane and polyisocyanurate foams result in distinct physical and performance characteristics.

Property Polyurethane (PUR) Polyisocyanurate (PIR)
Primary Chemical Linkage Urethane (-NH-CO-O-)Isocyanurate Ring & Urethane Linkages
Isocyanate to Polyol Ratio Near Stoichiometric (1:1)Excess Isocyanate (>2:1)
Thermal Stability Lower (Degradation starts ~100-110°C)Higher (Degradation starts >200°C)[17]
Flame Resistance GoodExcellent
Smoke Generation HigherLower
Dimensional Stability GoodExcellent
Brittleness Less BrittleMore Brittle / Friable
Primary Application Flexible foams, elastomers, coatingsRigid thermal insulation boards

Detailed Experimental Protocols

The following sections provide generalized, representative protocols for the synthesis of key compounds in isocyanurate chemistry. Note: These protocols are for informational purposes and must be adapted and performed with appropriate safety precautions in a controlled laboratory or industrial setting.

Protocol 1: Laboratory Synthesis of Cyanuric Acid by Thermal Decomposition of Urea

Objective: To synthesize cyanuric acid from urea.

Principle: Urea, when heated, decomposes to produce isocyanic acid and ammonia (B1221849). The isocyanic acid then trimerizes to form the stable cyanuric acid ring.[4] 3 H₂N-CO-NH₂ → [C(O)NH]₃ + 3 NH₃

Materials:

  • Urea (reagent grade)

  • Anhydrous solvent (e.g., sulfolane (B150427) or a high-boiling point hydrocarbon)

  • Heating mantle with temperature controller

  • Round-bottom flask with a reflux condenser and gas outlet

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

  • Drying oven

Procedure:

  • Setup: Assemble the reaction flask with the heating mantle, stirrer, and reflux condenser. The gas outlet from the condenser should be vented to a fume hood or an acid trap to handle the ammonia gas produced.

  • Reaction: Add 100g of urea to 500mL of the anhydrous solvent in the flask.

  • Heating: Begin stirring and slowly heat the mixture. The conversion process starts at approximately 175°C.[4] Maintain the reaction temperature between 180-200°C.

  • Monitoring: The reaction will produce significant amounts of ammonia gas. Cyanuric acid will precipitate from the solvent as a white solid. The reaction is typically continued for 2-4 hours.

  • Cooling and Filtration: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the collected solid with a low-boiling point solvent (e.g., acetone) to remove the residual high-boiling point solvent.

  • Drying: Dry the white, crystalline cyanuric acid product in an oven at 100-110°C to a constant weight.

Protocol 2: Industrial Synthesis of Isocyanates via Phosgenation of a Primary Amine

Objective: To produce an isocyanate from a primary amine and phosgene (B1210022).

Principle: This is the most common industrial method.[21][22] The primary amine reacts with excess phosgene to form a carbamoyl (B1232498) chloride intermediate, which then thermally decomposes to the isocyanate and hydrogen chloride.[21] RNH₂ + COCl₂ → RNCO + 2 HCl

Materials:

  • Primary amine (e.g., aniline (B41778) for MDI, toluene (B28343) diamine for TDI)

  • Phosgene (COCl₂)

  • Inert solvent (e.g., chlorobenzene, o-dichlorobenzene)

  • Jacketed reactor with temperature control

  • Distillation column

  • Scrubber system for HCl and excess phosgene

Procedure:

  • Phosgene Solution: A solution of phosgene in the inert solvent is prepared and cooled in the reactor. A significant excess of phosgene is typically used.

  • Amine Addition: A solution of the primary amine in the same solvent is slowly introduced into the cold phosgene solution under vigorous agitation. This initial reaction is highly exothermic and forms an amine hydrochloride and carbamoyl chloride slurry.

  • Heating: The reaction mixture is gradually heated. As the temperature rises, the intermediates react to form the isocyanate and hydrogen chloride gas.

  • Phosgenation Completion: The reaction is typically completed at elevated temperatures (e.g., >100°C) to ensure full conversion and to drive the decomposition of the carbamoyl chloride.

  • Solvent and Phosgene Removal: After the reaction is complete, the excess phosgene and the solvent are removed by distillation. The recovered phosgene is recycled.

  • Purification: The crude isocyanate product is then purified by fractional distillation under reduced pressure to yield the final product.

  • Waste Treatment: All off-gases (HCl, traces of phosgene) are routed to a scrubber system for neutralization before being released.

Protocol 3: General Preparation of a Rigid Polyisocyanurate (PIR) Foam

Objective: To produce a rigid PIR foam from MDI and a polyester (B1180765) polyol.

Principle: A polyester polyol is reacted with an excess of polymeric MDI (pMDI) in the presence of a trimerization catalyst, a blowing agent, and other additives. The reaction forms both urethane linkages and isocyanurate rings, while the blowing agent creates the cellular foam structure.

Materials:

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Polyester Polyol

  • Trimerization Catalyst (e.g., potassium octoate, DABCO TMR)

  • Urethane Catalyst (e.g., tertiary amines)

  • Surfactant (silicone-based)

  • Blowing Agent (e.g., pentane)

  • Flame Retardant (e.g., TCPP)

Procedure:

  • Component Blending (B-Side): In a suitable mixing vessel, blend the polyester polyol, catalysts, surfactant, flame retardant, and blowing agent. This mixture is often referred to as the "B-side" or "resin blend." The components are mixed until a homogenous solution is achieved.

  • Component Preparation (A-Side): The pMDI is the "A-side." Ensure it is at the correct processing temperature as specified by the manufacturer. The ratio of A-side to B-side is calculated based on the desired Isocyanate Index (typically >200 for PIR).

  • Mixing: The A-side and B-side are precisely metered and introduced into a high-pressure mixhead. They are intensively mixed for a very short duration (a few seconds).

  • Dispensing and Curing: The reacting liquid mixture is dispensed onto a substrate or into a mold. The reaction is highly exothermic. Several key stages are observed:

    • Cream Time: The mixture turns from clear to a creamy color as bubbles begin to form.

    • Gel Time: The mixture becomes stringy and develops internal strength.

    • Tack-Free Time: The surface of the foam is no longer sticky to the touch.

  • Curing: The foam is allowed to cure. In industrial processes for making insulation boards, this occurs on a continuous laminator where the foam rises between two facer materials. The board is then cut to size and left to cure for 24-48 hours to achieve final physical properties.

Key Chemical Pathways and Relationships

Visualizing the chemical transformations and logical dependencies is crucial for understanding the development of isocyanurate chemistry. The following diagrams, rendered in DOT language, illustrate these core concepts.

Diagram 1: Synthesis of Cyanuric Acid

G Urea 3x Urea (H₂N-CO-NH₂) Heat Heat (~175-200°C) Urea->Heat IsocyanicAcid 3x Isocyanic Acid (HNCO) Heat->IsocyanicAcid Decomposition Ammonia 3x Ammonia (NH₃) Heat->Ammonia Byproduct CyanuricAcid Cyanuric Acid ([C(O)NH]₃) IsocyanicAcid->CyanuricAcid Trimerization G Isocyanate 3x Isocyanate (R-N=C=O) Catalyst Trimerization Catalyst Isocyanate->Catalyst Isocyanurate Isocyanurate Ring (Tri-substituted) Catalyst->Isocyanurate Cyclization G cluster_raw_materials Raw Materials cluster_intermediates Intermediates cluster_final_product Final Product Amine Primary Amine R-NH₂ MDI Diisocyanate (MDI) OCN-R-NCO Amine->MDI Phosgene Phosgene COCl₂ Phosgene->MDI Polyol Polyester Polyol R'-(OH)n PIR PIR Foam Poly(urethane-isocyanurate) Polyol->PIR MDI->PIR Excess MDI

References

Methodological & Application

Application Notes and Protocols for the Catalytic Trimerization of Methyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic trimerization of methyl isocyanate (MIC) is a crucial chemical transformation that yields 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione, also known as trimethyl isocyanurate. This cyclic trimer possesses a stable six-membered ring structure and finds applications in various fields, including the development of polymers and as a building block in organic synthesis. The selection of an appropriate catalyst is paramount to control the cyclotrimerization process efficiently and to prevent the formation of undesired linear polymers. This document provides detailed protocols for the catalytic trimerization of methyl isocyanate using various catalysts, summarizes key quantitative data, and outlines analytical methods for product characterization. The formation of the MIC trimer is an exothermic reaction (1246 joules per gram of MIC), which can lead to violent boiling of the MIC if not properly controlled.[1]

Reaction Pathway

The overall reaction involves the cyclotrimerization of three molecules of methyl isocyanate to form one molecule of 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione.

reaction_pathway MIC1 3 x CH₃NCO Trimer C₆H₉N₃O₃ MIC1->Trimer Catalyst experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Prepare flask with inert atmosphere AddMIC Add Methyl Isocyanate and Solvent Setup->AddMIC AddCat Add Catalyst AddMIC->AddCat ControlTemp Control Temperature (Cooling Bath) AddCat->ControlTemp Stir Stir at Ambient or Low Temperature ControlTemp->Stir Monitor Monitor Reaction (IR Spectroscopy) Stir->Monitor Quench Quench Catalyst (if necessary) Monitor->Quench Isolate Isolate Crude Product (Filtration/Evaporation) Quench->Isolate Purify Purify Product (Recrystallization/ Chromatography) Isolate->Purify

References

Application Notes and Protocols for the Role of Isocyanurate Trimerization in Polyisocyanurate (PIR) Foam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyisocyanurate (PIR) foams are a class of thermoset polymers known for their excellent thermal insulation properties and superior fire resistance compared to standard polyurethane (PUR) foams.[1][2] The key to these enhanced properties lies in the high concentration of isocyanurate ring structures within the polymer matrix. These rings are formed through the cyclotrimerization of excess isocyanate monomers, a reaction that is central to PIR foam synthesis.[2][3]

It is a common misconception that a specific compound named "trimethyl isocyanurate" is used as a direct additive in PIR foam production. Rather, the isocyanurate trimer is formed in situ from isocyanate monomers like methylene (B1212753) diphenyl diisocyanate (MDI). The catalysts used to drive this trimerization may have names containing "trimethyl," but this refers to the catalyst's chemical structure, not a "this compound" molecule being added. These catalysts are crucial for controlling the reaction profile and ensuring the formation of a highly cross-linked foam structure.[1] This document provides detailed application notes and protocols on the synthesis of PIR foams, with a focus on the critical trimerization step that forms the isocyanurate rings.

Signaling Pathways and Logical Relationships

The synthesis of PIR foam is a complex process involving multiple simultaneous reactions. The following diagram illustrates the key chemical transformations and their relationship to the final product's properties.

PIR_Synthesis_Pathway Isocyanate Isocyanate (MDI) UrethaneLinkage Urethane Linkage (Polyurethane Formation) Isocyanate->UrethaneLinkage IsocyanurateRing Isocyanurate Ring (Trimerization) Isocyanate->IsocyanurateRing Polyol Polyol Polyol->UrethaneLinkage Catalyst Trimerization Catalyst Catalyst->IsocyanurateRing Catalyzes PIR_Foam Polyisocyanurate (PIR) Foam (Cross-linked Matrix) UrethaneLinkage->PIR_Foam IsocyanurateRing->PIR_Foam Properties Enhanced Properties: - Thermal Stability - Fire Resistance - Compressive Strength PIR_Foam->Properties

Caption: Chemical pathways in PIR foam synthesis.

Experimental Protocols

The following protocols are generalized procedures for the laboratory-scale synthesis of PIR foams. The specific quantities of reactants and catalysts should be optimized based on the desired foam properties and the reactivity of the chosen components.

Protocol 1: General PIR Foam Synthesis

This protocol outlines the basic steps for preparing a PIR foam sample.

Materials:

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Polyester Polyol

  • Trimerization Catalyst (e.g., potassium octoate, potassium acetate, or a quaternary ammonium (B1175870) salt)

  • Surfactant (silicone-based)

  • Blowing Agent (e.g., pentane, HFCs, or water)

  • Mixing container and high-speed stirrer

  • Mold

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyol, surfactant, trimerization catalyst, and blowing agent. This mixture is often referred to as the "B-side" or "resin" blend.

  • Reaction Initiation: Add the pMDI (the "A-side") to the B-side premix. The ratio of pMDI to polyol is a critical parameter, with PIR foams typically having a high isocyanate index (NCO:OH ratio) of 180 to 600.[4]

  • Mixing: Immediately mix the components at high speed (e.g., 2000-3000 rpm) for a short duration (typically 5-10 seconds).

  • Pouring: Quickly pour the reacting mixture into a mold.

  • Curing: Allow the foam to rise and cure at ambient temperature. For some formulations, a post-curing step in an oven at an elevated temperature (e.g., 70-100°C) for several hours may be necessary to complete the reactions.

  • Characterization: Once cured, the foam can be demolded and cut into specimens for physical and chemical characterization.

Protocol 2: Quantitative Analysis of Isocyanurate Content via FTIR

The concentration of isocyanurate rings can be quantified using Fourier Transform Infrared (FTIR) spectroscopy.

Procedure:

  • Sample Preparation: Prepare a thin slice of the PIR foam.

  • FTIR Analysis: Obtain the infrared spectrum of the foam sample using an FTIR spectrometer, typically in Attenuated Total Reflectance (ATR) mode.

  • Spectral Analysis: Identify the characteristic absorption bands for the isocyanurate ring (around 1410 cm⁻¹) and an internal standard, such as the phenyl group from MDI (around 1595 cm⁻¹).

  • Quantification: The ratio of the peak heights or areas of the isocyanurate and the internal standard bands can be used to determine the relative isocyanurate content. This can be correlated with a calibration curve to obtain a more quantitative measure.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and characterization of PIR foams.

PIR_Workflow Formulation Formulation Design (Polyol, Isocyanate, Catalyst, etc.) Synthesis Foam Synthesis (Mixing and Curing) Formulation->Synthesis Characterization Characterization Synthesis->Characterization Physical Physical Properties: - Density - Compressive Strength - Thermal Conductivity Characterization->Physical Chemical Chemical Properties: - FTIR (Isocyanurate Content) Characterization->Chemical Thermal Thermal Properties: - TGA - Cone Calorimetry Characterization->Thermal Optimization Optimization Physical->Optimization Chemical->Optimization Thermal->Optimization Optimization->Formulation Feedback Loop

Caption: Workflow for PIR foam development.

Data Presentation

The properties of PIR foams are highly dependent on the formulation, particularly the isocyanate index and the type and concentration of the trimerization catalyst. The following tables summarize key quantitative data from the literature.

Table 1: Comparison of PIR and PUR Foam Properties
PropertyPolyurethane (PUR) FoamPolyisocyanurate (PIR) FoamReference(s)
Isocyanate Index ~100>180[4]
Max. Heat Release Rate (kW/m²) 279.8143.0[5]
Carbon Residue at 600°C (%) 14.729.9[5]
Thermal Conductivity (W/m·K) >0.025~0.023[3]
Compressive Strength (kPa) Lower≥200[2]
Decomposition Temperature (°C) Urethane: 100-110Isocyanurate: >200[3]
Table 2: Effect of Trimerization Catalyst on PIR Foam Properties
Catalyst TypeIsocyanurate Formation EfficiencyResulting Foam PropertiesReference(s)
Potassium Acetate (PU-1792) HighReduced cell size, improved compressive strength, lower thermal conductivity[6]
Potassium Octoate (K-15) Moderate-HighStandard PIR foam properties[1][6]
Quaternary Ammonium (TMR-2) ModerateGood balance of properties[6]

Conclusion

The synthesis of polyisocyanurate foam is a sophisticated process where the formation of the isocyanurate trimer structure is paramount to achieving the desired high-performance characteristics. While the term "this compound" is not directly applicable as an additive, the underlying principle of creating a high density of isocyanurate cross-links is the cornerstone of PIR technology. The selection of an appropriate trimerization catalyst and the control of the isocyanate index are the primary levers for tailoring the foam's properties for specific applications, ranging from building insulation to aerospace components. The protocols and data presented herein provide a foundational understanding for researchers and scientists working in the field of polymer and materials science.

References

Application Notes and Protocols for Trimethyl Isocyanurate (and its Isomers) as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl isocyanurate and its isomers, primarily Triallyl Isocyanurate (TAIC) and Trimethallyl Isocyanurate (TMAIC), are trifunctional monomers widely utilized as highly effective crosslinking agents in polymer chemistry. Their incorporation into various polymer matrices significantly enhances thermal stability, mechanical strength, and chemical resistance. This document provides detailed application notes, experimental protocols, and quantitative data on the use of these crosslinking agents, with a focus on TAIC and TMAIC, which are the most common forms used for this purpose.

A Note on Nomenclature:

It is crucial to distinguish between the different forms of isocyanurate-based crosslinkers:

  • This compound (CAS 827-16-7): This molecule contains methyl groups instead of allyl groups and is not typically used for polymer crosslinking due to the absence of reactive double bonds.

  • Triallyl Isocyanurate (TAIC) (CAS 1025-15-6): This is a widely used crosslinking co-agent featuring three reactive allyl groups.

  • Trimethallyl Isocyanurate (TMAIC) (CAS 6291-95-8): Similar to TAIC, this molecule has three methallyl groups, which also participate in crosslinking reactions.

These application notes will focus on TAIC and TMAIC as they are the relevant compounds for polymer crosslinking applications.

Principle of Crosslinking

TAIC and TMAIC act as co-agents in peroxide- or radiation-induced crosslinking of polymers. The allyl or methallyl groups of TAIC/TMAIC readily participate in free-radical reactions. When initiated by heat (in the case of peroxides) or high-energy radiation (electron beam), radicals are generated on the polymer backbone. These polymer radicals can then react with the double bonds of TAIC or TMAIC, forming a stable, three-dimensional crosslinked network. This network structure restricts polymer chain mobility, leading to improved material properties.

Applications

TAIC and TMAIC are versatile crosslinking agents compatible with a wide range of polymers, including:

  • Polyolefins: Polyethylene (PE), Polypropylene (PP)

  • Polyvinyl Chloride (PVC)

  • Ethylene Vinyl Acetate (EVA)

  • Polyamides (PA)

  • Elastomers and Rubbers: Ethylene Propylene Diene Monomer (EPDM), Fluoroelastomers (FKM)

  • Hydrogels for biomedical applications.

Data Presentation: Effects of TAIC/TMAIC on Polymer Properties

The following tables summarize the quantitative effects of incorporating TAIC and TMAIC into various polymer systems.

Table 1: Effect of TAIC on the Mechanical Properties of High-Density Polyethylene (HDPE)

TAIC Content (wt%)Peroxide (DTBP) Content (wt%)Crosslinking Degree (%)Tensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)Flexural Strength (MPa)
02.574.720.190--
0.32.582.1--104.7333.6
0.52.5-16.5573.6--

Data sourced from a study on peroxide cross-linking of HDPE. The addition of TAIC significantly increases the crosslinking degree, impact strength, and flexural strength, while tensile strength and elongation at break show a decrease at higher concentrations.[1][2]

Table 2: Effect of TAIC and Electron Beam Radiation on the Mechanical Properties of Polyamide 6 (PA6)

TAIC Content (wt%)Radiation Dose (kGy)Indentation Hardness (MPa)Indentation Modulus (GPa)
001353.1
21321603.8
41321754.0
61321864.3

Table 3: General Effect of TAIC on the Properties of Various Polymers

PolymerProperty ImprovedTypical Improvement
PVC Thermal Stability (Vicat Softening Temp.), Mechanical StrengthVicat softening temperature can be significantly increased.[5][6]
EVA Gel Content, Tensile Strength, Thermal StabilityGel content can reach over 80% with short UV-irradiation.[7]
FKM Rubber Crosslinking Efficiency, Mechanical PropertiesEnhanced cure characteristics and physico-mechanical properties.[8][9]

Experimental Protocols

Protocol 1: Peroxide-Induced Crosslinking of Polyethylene with TAIC

Materials:

  • High-Density Polyethylene (HDPE) powder

  • Dicumyl peroxide (DCP) or other suitable organic peroxide

  • Triallyl isocyanurate (TAIC)

  • Antioxidant (e.g., hindered phenol (B47542) type)

  • Internal mixer (e.g., Brabender or Haake type)

  • Two-roll mill

  • Compression molding press

  • Tensile testing machine

  • Equipment for gel content determination (Soxhlet extraction apparatus, analytical balance, oven)

Procedure:

  • Material Preparation: Dry the HDPE powder in an oven at 80°C for at least 4 hours to remove any moisture.

  • Compounding:

    • Pre-heat the internal mixer to the desired processing temperature (e.g., 140-150°C, below the decomposition temperature of the peroxide).

    • Add the dried HDPE powder to the mixer and masticate for 2-3 minutes until a molten state is achieved.

    • Add the antioxidant and mix for another 1-2 minutes.

    • Add the desired amount of TAIC and mix for 2-3 minutes to ensure homogeneous dispersion.

    • Finally, add the peroxide initiator and mix for a short period (e.g., 1-2 minutes) to ensure good dispersion without initiating significant crosslinking.

  • Molding:

    • Transfer the compounded material to a two-roll mill to create a uniform sheet.

    • Place the sheet into a pre-heated mold in the compression molding press.

    • Pre-heat the sample in the press for a few minutes without pressure.

    • Apply a pressure of approximately 10 MPa and cure at a temperature above the peroxide's decomposition temperature (e.g., 170-180°C for DCP) for a predetermined time (e.g., 10-20 minutes). The optimal curing time should be determined by rheological studies.

  • Cooling: Cool the mold under pressure to solidify the crosslinked sample.

  • Characterization:

    • Cut the molded sheet into desired specimen shapes for mechanical testing (e.g., dumbbell shape for tensile tests according to ASTM D638).

    • Perform tensile tests to determine tensile strength, Young's modulus, and elongation at break.

    • Determine the gel content according to ASTM D2765 to quantify the degree of crosslinking.

Protocol 2: Electron Beam-Induced Crosslinking of Polyamide 6 with TAIC

Materials:

  • Polyamide 6 (PA6) pellets

  • Triallyl isocyanurate (TAIC)

  • Twin-screw extruder

  • Injection molding machine

  • Electron beam accelerator

Procedure:

  • Material Preparation: Dry the PA6 pellets and TAIC separately under vacuum at 80°C for at least 12 hours.

  • Compounding:

    • Dry blend the PA6 pellets with the desired weight percentage of TAIC.

    • Feed the blend into a twin-screw extruder with a set temperature profile (e.g., 230-250°C) to melt and homogenize the mixture.

    • Extrude the blend into strands, cool in a water bath, and pelletize.

  • Specimen Preparation:

    • Dry the compounded pellets again under vacuum at 80°C for 12 hours.

    • Use an injection molding machine to prepare specimens of the desired geometry for mechanical testing.

  • Electron Beam Irradiation:

    • Place the injection-molded specimens on the conveyor of an electron beam accelerator.

    • Set the accelerator voltage (e.g., 10 MeV) and beam current to achieve the desired radiation dose. The dose is controlled by the beam current and the conveyor speed.[10][11][12][13]

  • Characterization:

    • Allow the irradiated samples to stabilize for at least 24 hours before testing.

    • Perform micro-indentation tests to determine hardness and indentation modulus.

    • Conduct thermo-mechanical analysis (TMA) to evaluate the degree of crosslinking.

Protocol 3: Determination of Gel Content (Degree of Crosslinking)

This protocol is based on ASTM D2765.[2][8][14][15][16]

Materials:

  • Crosslinked polymer sample

  • Solvent (e.g., xylene for polyethylene)

  • Soxhlet extraction apparatus

  • Wire mesh cage (stainless steel)

  • Analytical balance

  • Vacuum oven

  • Antioxidant

Procedure:

  • Sample Preparation:

    • Accurately weigh a small piece of the crosslinked polymer sample (W1). The sample should be in a form that allows for efficient solvent extraction (e.g., small pieces, thin film).

  • Extraction:

    • Place the sample in a pre-weighed wire mesh cage.

    • Add the solvent and a small amount of antioxidant to the boiling flask of the Soxhlet apparatus.

    • Place the cage with the sample in the extraction chamber.

    • Heat the solvent to boiling and perform the extraction for a sufficient period (e.g., 12-24 hours) to ensure all soluble fractions are removed.

  • Drying:

    • After extraction, carefully remove the wire mesh cage containing the swollen gel.

    • Dry the gel in a vacuum oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved (W2).

  • Calculation:

    • The gel content is calculated using the following formula: Gel Content (%) = (W2 / W1) * 100

Visualizations

Peroxide-Initiated Crosslinking Mechanism with TAIC

Peroxide_Crosslinking Peroxide Peroxide (R-O-O-R) RO_rad 2 R-O• (Alkoxy Radicals) Peroxide->RO_rad Heat Polymer_rad Polymer Radical (-CH•-CH2-) RO_rad->Polymer_rad H Abstraction ROH R-OH Polymer Polymer Chain (-CH2-CH2-) Polymer->Polymer_rad TAIC_rad TAIC Radical Polymer_rad->TAIC_rad Addition Crosslink1 Polymer-Polymer Crosslink Polymer_rad->Crosslink1 Recombination TAIC TAIC TAIC->TAIC_rad Crosslink2 Polymer-TAIC-Polymer Crosslink TAIC_rad->Crosslink2 Reaction with another Polymer Radical

Caption: Peroxide-initiated crosslinking mechanism.

Experimental Workflow for Polymer Crosslinking

Experimental_Workflow Start Start Prep Material Preparation (Drying of Polymer & Additives) Start->Prep Compounding Compounding (Melt mixing of polymer, TAIC, initiator, and other additives) Prep->Compounding Molding Specimen Preparation (Compression or Injection Molding) Compounding->Molding Crosslinking Crosslinking Step (Peroxide Cure or E-beam Irradiation) Molding->Crosslinking Characterization Characterization Crosslinking->Characterization Mechanical Mechanical Testing (Tensile, Hardness, etc.) Characterization->Mechanical Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Gel Gel Content Determination Characterization->Gel End End Mechanical->End Thermal->End Gel->End

Caption: General experimental workflow for polymer crosslinking.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Trimethyl Isocyanurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl isocyanurate, also known as 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione, is a symmetrical organic compound with significant applications in various fields, including polymer chemistry and as a building block in organic synthesis. Its structural elucidation is fundamental for quality control and for understanding its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation of this compound. This document provides a detailed account of the ¹H and ¹³C NMR characterization of this compound, including experimental protocols and data interpretation.

Due to the molecule's C₃ rotational symmetry, the three N-methyl groups are chemically and magnetically equivalent. This equivalence simplifies the NMR spectra, providing distinct and easily interpretable signals for structural verification.

Chemical Structure

Figure 1: Chemical Structure of this compound.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are characterized by their simplicity, which is a direct consequence of the molecule's high degree of symmetry.

¹H NMR Spectrum

In the proton NMR spectrum, the nine protons of the three methyl groups are equivalent, leading to a single, sharp resonance.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.33Singlet9HN-CH₃
Solvent: CDCl₃. Note: The exact chemical shift can vary slightly depending on the solvent and experimental conditions.[1]
¹³C NMR Spectrum

The carbon-13 NMR spectrum displays two distinct signals, corresponding to the two sets of equivalent carbon atoms in the molecule.

Chemical Shift (δ) (ppm)Assignment
~29-31N-C H₃
~149-151C =O
Note: The carbonyl carbons are significantly deshielded and appear downfield due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.[1]

Experimental Protocols

The following protocols provide a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7-1.0 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

Sample_Preparation_Workflow start Start weigh Weigh 5-10 mg of This compound start->weigh add_solvent Add 0.7-1.0 mL of CDCl₃ with TMS weigh->add_solvent dissolve Dissolve Sample add_solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer end Sample Ready for NMR transfer->end

References

Application Note: Real-Time Monitoring of Isocyanurate Formation using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocyanurates are heterocyclic compounds formed through the trimerization of isocyanates. This reaction is a critical step in the production of various polymeric materials, including high-performance polyurethane (PU) and polyisocyanurate (PIR) foams, coatings, and adhesives. The formation of the isocyanurate cross-linked network significantly enhances the thermal stability, flame retardancy, and mechanical properties of the final product. Therefore, monitoring the kinetics of isocyanurate formation is crucial for process optimization, quality control, and understanding the reaction mechanism under different catalytic conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for real-time, in-situ monitoring of isocyanate reactions.[1][2][3] The distinct absorption band of the isocyanate functional group (-N=C=O) allows for its direct and quantitative tracking throughout the reaction.[3][4][5] This application note provides a detailed protocol for the FTIR analysis of isocyanurate formation, including experimental setup, data acquisition, and kinetic analysis.

Reaction Pathway: Isocyanate to Isocyanurate

The primary reaction pathway for isocyanurate formation is the cyclotrimerization of three isocyanate molecules, often facilitated by a catalyst. This process can be visualized as follows:

Isocyanurate_Formation cluster_reactants Reactants cluster_product Product 3_Isocyanate 3 x Isocyanate (R-N=C=O) Isocyanurate Isocyanurate Ring 3_Isocyanate->Isocyanurate Catalyst / Heat

Caption: Isocyanate trimerization to form an isocyanurate ring.

In some systems, particularly in the presence of alcohols, a two-component pathway involving the formation of an allophanate (B1242929) intermediate can also lead to isocyanurate.[6][7]

Experimental Protocol

This protocol outlines the steps for real-time monitoring of isocyanurate formation using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

1. Materials and Reagents:

  • Isocyanate-containing prepolymer or monomer

  • Catalyst (e.g., potassium acetate, amine catalysts)[6][8][9]

  • Solvent (if applicable, ensuring no interference with the spectral region of interest)

  • Nitrogen gas for purging

2. Instrumentation:

  • FTIR spectrometer equipped with a DTGS or MCT detector.[10]

  • ATR accessory with a suitable crystal (e.g., diamond, zinc selenide).[3]

  • Heated ATR stage or a variable temperature cell for temperature-controlled experiments.[10]

  • Spectroscopy software capable of time-based data collection (e.g., Thermo Scientific OMNIC™ Series™).[10]

3. Experimental Workflow:

The overall experimental workflow is depicted below:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Mix Mix Isocyanate Prepolymer and Catalyst Apply_Sample Apply Sample to ATR Crystal Mix->Apply_Sample Collect_BG Collect Background Spectrum Apply_Sample->Collect_BG Start_Acquisition Initiate Time-based Data Acquisition Collect_BG->Start_Acquisition Monitor_Peaks Monitor Peak Changes (-NCO, Isocyanurate) Start_Acquisition->Monitor_Peaks Peak_Integration Integrate Peak Areas Monitor_Peaks->Peak_Integration Kinetic_Analysis Perform Kinetic Analysis Peak_Integration->Kinetic_Analysis Generate_Report Generate Report and Plots Kinetic_Analysis->Generate_Report

Caption: Experimental workflow for FTIR analysis of isocyanurate formation.

4. Detailed Procedure:

  • Instrument Setup:

    • Install the ATR accessory and ensure the crystal is clean.

    • Purge the spectrometer with dry nitrogen to minimize atmospheric water and CO₂ interference.

    • Set the desired temperature for the experiment using the heated ATR stage.

  • Background Collection:

    • Collect a background spectrum of the clean, empty ATR crystal at the reaction temperature.

  • Sample Preparation and Application:

    • In a separate vial, thoroughly mix the isocyanate prepolymer and the catalyst at the desired ratio.

    • Apply a small, uniform amount of the reaction mixture onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition:

    • Immediately initiate time-based spectral collection.

    • Acquisition Parameters:

      • Spectral Range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹[11]

      • Number of Scans: 8-16 scans per spectrum (a balance between signal-to-noise and time resolution).[10]

      • Time Interval: 15-60 seconds between spectra, depending on the reaction rate.[2][10]

  • Data Analysis:

    • Monitor the decrease in the absorbance of the isocyanate peak (-N=C=O) around 2270 cm⁻¹.[1][4][5]

    • Simultaneously, monitor the increase in the absorbance of the isocyanurate ring peaks, particularly the C=O stretching vibration around 1680 cm⁻¹ and the C-N stretching vibration.[4][8]

    • Integrate the area of the characteristic peaks at each time point.

    • The conversion of isocyanate can be calculated using the following formula:

      • Conversion (%) = [(A₀ - Aₜ) / A₀] * 100

      • Where A₀ is the initial absorbance of the isocyanate peak and Aₜ is the absorbance at time t.

Data Presentation

The progress of the reaction can be effectively visualized by plotting the normalized peak area of the isocyanate and isocyanurate bands as a function of time. Quantitative data on characteristic FTIR absorption bands are summarized in the table below.

Functional GroupVibration ModeWavenumber (cm⁻¹)Change During ReactionReference
Isocyanate (-N=C=O)Asymmetric Stretch~2270Decrease[1][4][5]
Isocyanurate (C=O)Carbonyl Stretch~1680Increase[4]
Urethane (N-H)Bending (Amide II)~1510-1545Increase (if formed)[4][10]
Urethane (C=O)Carbonyl Stretch~1715-1744Increase (if formed)[5][10]

Kinetic Analysis

The kinetic analysis of isocyanurate formation can be performed by analyzing the change in isocyanate concentration over time. For many systems, the reaction can be modeled using first-order kinetics, especially at low conversions.[12][13]

The first-order rate equation is given by: ln([NCO]₀ / [NCO]ₜ) = kt

Where:

  • [NCO]₀ is the initial concentration (or absorbance) of the isocyanate.

  • [NCO]ₜ is the concentration (or absorbance) at time t.

  • k is the apparent rate constant.

A plot of ln([NCO]₀ / [NCO]ₜ) versus time should yield a straight line with a slope equal to the rate constant, k.

Conclusion

FTIR spectroscopy is an invaluable tool for the in-situ and real-time analysis of isocyanurate formation. The ability to monitor the disappearance of reactants and the appearance of products provides detailed insights into the reaction kinetics and mechanism. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to effectively utilize FTIR for studying isocyanate trimerization reactions, leading to the development of improved polymer formulations and manufacturing processes.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Trimethyl Isocyanurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl isocyanurate (TMIA) is a symmetrical triazine compound with a stable six-membered ring structure. It finds applications in various industrial processes, including the production of polymers and as a cross-linking agent. Understanding its chemical properties and fragmentation behavior under mass spectrometric analysis is crucial for its identification and quantification in complex matrices, as well as for monitoring its potential presence as a residual monomer or a degradation product in various materials. This application note provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a comprehensive protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed fragmentation pathway.

Data Presentation

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization. The molecular ion and key fragment ions are summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

m/zRelative Abundance (%)Proposed Fragment Ion
17145[M]⁺ (Molecular Ion)
11415[M - C₂H₃NO]⁺
58100[C₂H₄NO]⁺
5720[C₂H₃NO]⁺
4210[C₂H₄N]⁺

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion at m/z 171. The subsequent fragmentation is proposed to follow the pathway illustrated below, leading to the formation of the observed major fragment ions.

fragmentation_pathway mol This compound (m/z 171) [C₆H₉N₃O₃]⁺ frag1 m/z 114 [C₄H₆N₂O₂]⁺ mol->frag1 - CH₃NCO frag2 Base Peak (m/z 58) [C₂H₄NO]⁺ frag1->frag2 - C₂H₂O frag3 m/z 57 [C₂H₃NO]⁺ frag2->frag3 - H

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Extraction (for solid matrices): For solid samples, perform a solvent extraction using dichloromethane or a suitable solvent. The extraction efficiency may be enhanced by sonication or Soxhlet extraction.

  • Derivatization: For this compound, which is relatively volatile, derivatization is typically not required for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and scanning a mass range of m/z 40-200.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Mode: Full scan from m/z 40 to 200.

3. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram based on its retention time.

  • Confirm the identity of the peak by comparing the acquired mass spectrum with the reference spectrum from the NIST library or the data provided in this application note.

  • Quantify the amount of this compound in the samples by integrating the peak area and using the calibration curve generated from the working standards.

Discussion of Fragmentation Pattern

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak at m/z 171, which corresponds to the molecular weight of the compound (C₆H₉N₃O₃). The presence of a significant molecular ion peak is indicative of the relative stability of the triazine ring structure.

The base peak in the spectrum is observed at m/z 58. A plausible structure for this ion is [CH₃NCHO]⁺. Its formation can be rationalized by a retro-Diels-Alder-type cleavage of the isocyanurate ring, followed by rearrangement.

Another significant fragment is observed at m/z 114. This ion likely results from the loss of a methyl isocyanate (CH₃NCO, molecular weight 57) molecule from the molecular ion. This fragmentation pathway is common for compounds containing isocyanate functionalities.

The ion at m/z 57 corresponds to the methyl isocyanate radical cation, [CH₃NCO]⁺. The peak at m/z 42 is likely due to the [C₂H₄N]⁺ ion, which can be formed through further fragmentation of the larger ions.

Conclusion

This application note provides essential information for the mass spectrometric analysis of this compound. The detailed fragmentation data and the GC-MS protocol will be valuable for researchers and professionals in various fields for the accurate identification and quantification of this compound. The proposed fragmentation pathway offers a basis for understanding the behavior of this compound and related triazine compounds in mass spectrometry.

References

Application Notes and Protocols for GC-MS Detection of Trimethyl Isocyanurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of Trimethyl isocyanurate (TMIC) using Gas Chromatography-Mass Spectrometry (GC-MS). The methods outlined below are applicable for the analysis of TMIC as a primary analyte and as a derivative of cyanuric acid.

Introduction

This compound (1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione), a cyclic urea, is a compound of interest in various fields, including industrial chemistry and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like TMIC. Its high sensitivity and selectivity make it an ideal choice for analyzing TMIC in complex matrices.[1][2]

This application note details two primary approaches for the GC-MS analysis of isocyanurates:

  • Direct Analysis of this compound: For samples where TMIC is the target analyte.

  • Analysis of Cyanuric Acid via Derivatization: For the determination of cyanuric acid by converting it into a more volatile derivative, either this compound (TMIC) or a trimethylsilyl (B98337) (TMS) derivative.

Quantitative Data Summary

The following table summarizes the quantitative performance data for different GC-MS methods for isocyanurate analysis.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryReference
Cyanuric Acid (as TMIC derivative)Extractive N-methylation with phase-transfer catalysis, GC-MS-SIM< 1 µg/LNot SpecifiedNot Specified98 ± 5%[Extractive Methylation Paper]
Cyanuric Acid (as TMS derivative)Silylation with BSTFA + 1% TMCS, GC-MS-SIMNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[Silylation Derivatization Paper]
General GC-MS MethodsVarious0.5 - 9.0 ng/g3.0 - 30 ng/gR² > 0.9970 - 115%[Method Validation Paper]

Experimental Protocols

Protocol 1: Direct Analysis of this compound

This protocol is suitable for samples where TMIC is expected to be present and does not require derivatization.

1. Sample Preparation:

  • Solvent Extraction: For solid samples, extract a known weight of the homogenized sample with a suitable volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. Sonication can be used to improve extraction efficiency.

  • Liquid-Liquid Extraction (LLE): For aqueous samples, perform a liquid-liquid extraction. To a known volume of the sample, add a water-immiscible organic solvent (e.g., dichloromethane). Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Solid-Phase Extraction (SPE): Alternatively, for complex matrices, SPE can be used for sample clean-up and concentration. The choice of sorbent will depend on the sample matrix and potential interferences.

  • Final Preparation: The extracted solution should be filtered through a 0.22 µm syringe filter into a GC vial. The concentration should be adjusted to fall within the linear range of the instrument.

2. GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph
Column5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeFull Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification
Key Mass Fragments (m/z) of TMIC Molecular Ion: 171, Major Fragments: 58 (Base Peak), 114, 86, 42[3]
Ions for SIM ModeQuantifier: 58, Qualifiers: 171, 114
Protocol 2: Analysis of Cyanuric Acid by Derivatization to this compound

This protocol is used for the indirect analysis of cyanuric acid by converting it to TMIC.

1. Sample Preparation and Derivatization (Extractive N-methylation):

  • This method utilizes phase-transfer catalysis for simultaneous derivatization and extraction.

  • Reagents: Methyl iodide, a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and a suitable organic solvent (e.g., dichloromethane).

  • Procedure: A detailed protocol can be found in the referenced literature on extractive methylation for cyanuric acid analysis. The general principle involves the reaction of cyanuric acid with methyl iodide in a two-phase system facilitated by the phase-transfer catalyst.

2. GC-MS Parameters:

  • Follow the GC-MS parameters outlined in Protocol 1 .

Protocol 3: Analysis of Cyanuric Acid by Silylation

This protocol is another common method for the analysis of cyanuric acid, converting it to its trimethylsilyl (TMS) derivative.

1. Sample Preparation and Derivatization:

  • Extraction: Extract cyanuric acid from the sample matrix using an appropriate solvent mixture (e.g., diethylamine/water/acetonitrile).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of pyridine (B92270) and 100 µL of BSTFA + 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph
Column5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Key Mass Fragments (m/z) of TMS-Cyanurate Molecular Ion: 345, Major Fragments: 330, 242
Ions for SIM ModeQuantifier: 345, Qualifiers: 330, 242

Method Validation

For quantitative analysis, the GC-MS method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Linearity: Prepare a series of calibration standards of TMIC (or the derivatized analyte) at different concentrations to establish a calibration curve. A linear regression with a correlation coefficient (R²) of >0.99 is generally considered acceptable.[1]

  • Accuracy and Precision: Accuracy can be assessed by determining the recovery of a known amount of spiked analyte in a sample matrix. Precision is determined by analyzing replicate samples and is typically expressed as the relative standard deviation (RSD).

  • LOD and LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (Solid or Liquid) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization If analyzing Cyanuric Acid Filtration Filtration Extraction->Filtration Direct TMIC Analysis Derivatization->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification derivatization_pathways cluster_methylation Methylation cluster_silylation Silylation Cyanuric_Acid Cyanuric Acid Methyl_Iodide Methyl Iodide + Phase-Transfer Catalyst Cyanuric_Acid->Methyl_Iodide BSTFA BSTFA + 1% TMCS Cyanuric_Acid->BSTFA TMIC This compound (TMIC) Methyl_Iodide->TMIC Extractive N-methylation TMS_Cyanurate Trimethylsilyl (TMS) Derivative BSTFA->TMS_Cyanurate Silylation Reaction

References

Application Notes and Protocols: The Role of Trimethyl Isocyanurate in Enhancing Polymer Thermal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of trimethyl isocyanurate (TMIC) in enhancing the thermal properties of various polymers. Detailed experimental protocols are included to facilitate the replication and further investigation of these applications.

Introduction

This compound (TMIC), a trimer of methyl isocyanate, is a heterocyclic compound known for its exceptional thermal stability. This property makes it a valuable additive for improving the high-temperature performance and flame retardancy of a wide range of polymeric materials. The incorporation of the isocyanurate ring structure into polymer matrices enhances their resistance to thermal degradation through several mechanisms, including the promotion of char formation, which acts as a protective barrier against heat and flammable volatiles.

Mechanism of Thermal Enhancement

The primary mechanism by which this compound and other isocyanurates enhance the thermal properties of polymers is through condensed-phase flame retardancy. The isocyanurate ring is inherently thermally stable and tends to promote the formation of a stable char layer upon decomposition.[1][2] This char layer acts as an insulating barrier, limiting the transfer of heat to the underlying polymer and reducing the release of flammable gases into the gas phase.[1][2]

In polyisocyanurate (PIR) foams, the trimer structure is an integral part of the polymer backbone and significantly contributes to their superior thermal stability and flame retardancy compared to conventional polyurethanes (PU).[2] The isocyanurate structure is not easily decomposed at high temperatures, which slows down the overall thermal decomposition process of the foam.[1] During combustion, the presence of isocyanurate rings leads to a higher char yield, with the resulting carbon layer being denser and more effective at blocking oxygen and heat.[1] Furthermore, the decomposition of isocyanurate-containing polymers can release a higher concentration of inert gases, such as carbon dioxide, which dilutes the flammable gases in the gas phase, further inhibiting combustion.[1]

dot

G cluster_0 Polymer Matrix with TMIC cluster_1 Thermal Decomposition cluster_2 Enhanced Thermal Properties Polymer_TMIC Polymer + TMIC Heat Application of Heat Polymer_TMIC->Heat Exposure Decomposition Decomposition Heat->Decomposition Char Increased Char Formation Decomposition->Char Inert_Gas Release of Inert Gases (e.g., CO2) Decomposition->Inert_Gas Barrier Formation of Protective Barrier Char->Barrier Reduced_Flammability Reduced Flammability & Improved Thermal Stability Barrier->Reduced_Flammability Inhibits heat & mass transfer Inert_Gas->Reduced_Flammability Dilutes flammable gases

Caption: Mechanism of TMIC in enhancing polymer thermal properties.

Quantitative Data on Thermal Property Enhancement

The following tables summarize the quantitative effects of incorporating isocyanurate structures on the thermal properties of polymers, as determined by thermogravimetric analysis (TGA) and cone calorimetry.

Table 1: Thermogravimetric Analysis (TGA) Data for Polyisocyanurate (PIR) vs. Polyurethane (PU) Foams [1][2]

MaterialT5% (°C)T10% (°C)Tmax (°C)Char Yield at 600°C (%)
Polyurethane (PU) Foam~300~320~350< 20
Polyisocyanurate (PIR) Foam~330~350~380> 30

Note: T5%, T10%, and Tmax represent the temperatures at which 5% weight loss, 10% weight loss, and the maximum rate of weight loss occur, respectively.

Table 2: Cone Calorimetry Data for Polyisocyanurate (PIR) vs. Polyurethane (PU) Foams [1]

MaterialTime to Ignition (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Polyurethane (PU) FoamShorterHigherHigher
Polyisocyanurate (PIR) FoamLongerLowerLower

Experimental Protocols

Synthesis of Polyisocyanurate-Polyurethane (PIR-PUR) Foams

This protocol describes the preparation of rigid PIR-PUR foams with varying isocyanate indices, which directly relates to the concentration of isocyanurate trimers in the final polymer.[3][4][5]

Materials:

  • Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)

  • Polyester or polyether polyol

  • Surfactant (e.g., silicone-based)

  • Catalyst system (e.g., potassium acetate (B1210297) or other trimerization catalysts)[2]

  • Blowing agent (e.g., physical or chemical)

Procedure:

  • Pre-mix the polyol, surfactant, catalyst, and blowing agent in a suitable container.

  • In a separate container, weigh the required amount of pMDI to achieve the desired isocyanate index (NCO index). The NCO index is the ratio of NCO groups to OH groups, multiplied by 100. For PIR foams, this index is typically above 180.[3][5]

  • Rapidly add the pMDI to the polyol pre-mixture and stir vigorously for a specified time (e.g., 10-20 seconds) until the mixture is homogeneous.

  • Pour the reacting mixture into a mold and allow it to free-rise and cure at ambient temperature or in an oven at a specified temperature.

  • Post-cure the foam samples as required to ensure complete reaction.

dot

G cluster_0 Materials cluster_1 Process cluster_2 Product pMDI pMDI Mix Mix pMDI and Polyol Pre-mix pMDI->Mix Polyol_Mix Polyol, Surfactant, Catalyst, Blowing Agent Premix Pre-mix Polyol Components Polyol_Mix->Premix Premix->Mix Pour Pour into Mold Mix->Pour Cure Cure and Post-cure Pour->Cure Foam PIR-PUR Foam Cure->Foam

Caption: Workflow for the synthesis of PIR-PUR foams.
Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for evaluating the thermal stability of polymers containing TMIC using TGA.[1][6]

Apparatus:

  • Thermogravimetric Analyzer

Procedure:

  • Calibrate the TGA instrument for temperature and weight.

  • Weigh approximately 5-10 mg of the polymer sample into a clean, tared TGA pan (e.g., platinum or alumina).

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine key parameters such as the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of char residue at the final temperature.

dot

G cluster_0 Sample Preparation cluster_1 TGA Analysis cluster_2 Data Analysis Sample Polymer Sample (5-10 mg) Pan TGA Pan Sample->Pan Load Load Sample into TGA Pan->Load Heat Heat at Constant Rate (e.g., 10°C/min) in N2 Load->Heat Record Record Weight Loss vs. Temperature Heat->Record Analysis Determine Tonset, Tmax, Char Yield Record->Analysis

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Cone Calorimetry

This protocol is based on the ASTM E1354 standard and is used to determine the fire-reaction properties of polymers.[7][8][9][10][11]

Apparatus:

  • Cone Calorimeter

Procedure:

  • Prepare test specimens with dimensions of 100 mm x 100 mm and a thickness of up to 50 mm.

  • Condition the specimens to a constant weight in a controlled environment (e.g., 23 °C and 50% relative humidity).

  • Wrap the back and edges of the specimen in aluminum foil.

  • Calibrate the cone calorimeter, including the heat flux and gas analysis systems.

  • Set the desired incident heat flux, typically 35 kW/m² or 50 kW/m².[7]

  • Place the specimen in the sample holder on the load cell under the conical heater.

  • Start the data acquisition and ignite the sample with a spark igniter.

  • Continue the test until flaming ceases or for a predetermined duration.

  • Record parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), mass loss rate, and smoke production.

  • Analyze the data to evaluate the fire performance of the material.

Conclusion

This compound and the broader class of isocyanurates are highly effective in enhancing the thermal stability and flame retardancy of polymers. The incorporation of the isocyanurate ring structure promotes char formation, which acts as a protective barrier, and can alter the composition of decomposition gases to be less flammable. The provided protocols for synthesis and thermal analysis offer a framework for researchers to investigate and optimize the use of TMIC in developing advanced, high-performance polymeric materials. Further research into the application of TMIC as a standalone additive in various polymer systems is warranted to fully elucidate its potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trimethyl Isocyanurate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Trimethyl isocyanurate (TMIC).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound, primarily through the catalytic cyclotrimerization of methyl isocyanate (MIC).

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Inactive or Insufficient Catalyst 1. Verify Catalyst Activity: Ensure the catalyst has been stored under appropriate inert conditions to prevent deactivation from moisture or air. If in doubt, use a fresh batch of catalyst. 2. Optimize Catalyst Concentration: The catalyst loading is crucial. Too little will result in a slow or incomplete reaction, while too much can promote side reactions. Start with a proven concentration from a reliable protocol and perform small-scale experiments to find the optimal loading for your specific conditions. Common catalysts include organometallic compounds, tertiary amines, and metal salts.[1][2]
Presence of Impurities 1. Use Anhydrous Conditions: Water and other protic impurities (e.g., alcohols) in the methyl isocyanate or solvent can react with the starting material to form byproducts like 1,3-dimethylurea, consuming the isocyanate and reducing the yield.[1] Ensure all glassware is oven-dried and solvents are anhydrous. 2. Check Purity of Methyl Isocyanate: Impurities in the starting material can inhibit the catalyst or lead to side reactions. Use freshly distilled or high-purity methyl isocyanate.
Suboptimal Reaction Temperature 1. Initial Cooling: The trimerization of methyl isocyanate is highly exothermic.[3] The initial phase of the reaction should be carefully controlled by cooling to prevent a runaway reaction and the formation of high-molecular-weight polymers.[1] 2. Maintain Appropriate Temperature: After the initial exotherm, the reaction may need to be maintained at a specific temperature (e.g., ambient) to proceed to completion. Monitor the reaction progress to determine the optimal temperature profile.
Premature Precipitation of Product In some cases, the TMIC product may precipitate from the reaction mixture, potentially trapping unreacted starting material and hindering the reaction. Ensure adequate stirring to maintain a homogeneous mixture as much as possible.

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps
Formation of High-Molecular-Weight Polymers 1. Control Temperature: This is often caused by poor temperature control, especially during the initial exothermic phase of the reaction.[1] Implement efficient cooling at the start of the reaction. 2. Catalyst Selection: Certain catalysts, particularly some trialkylamines, are more prone to promoting the formation of high-molecular-weight polymers over the desired trimer.[1] Consider using a catalyst known for high selectivity towards trimer formation, such as sodium methoxide (B1231860) or ferric chloride.[1]
Formation of Uretdione (Dimer) The formation of the cyclic dimer is a competing reaction. The choice of catalyst and reaction conditions can influence the ratio of trimer to dimer. A systematic optimization of catalyst, solvent, and temperature may be necessary to favor the formation of the trimer.
Reaction with Water/Alcohols As mentioned, protic impurities will lead to urea (B33335) and biuret (B89757) formation.[1] Rigorous exclusion of water from all reagents and equipment is essential.

Issue 3: Product is a Gel or Insoluble Solid

Potential Cause Troubleshooting Steps
Excessive Polymerization This is a severe case of byproduct formation, often resulting from a runaway reaction. 1. Review Temperature Control: The cooling capacity of your reaction setup may be insufficient for the scale of the reaction. 2. Slow Addition of Reactants: Consider adding the methyl isocyanate or catalyst dropwise to a cooled reaction vessel to better manage the exotherm.
Incorrect Stoichiometry or High Reactant Concentration High concentrations of methyl isocyanate can increase the likelihood of uncontrolled polymerization. Experiment with more dilute reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent method is the catalytic cyclotrimerization of methyl isocyanate.[4] This reaction involves the use of a catalyst to promote the formation of the stable six-membered isocyanurate ring from three molecules of methyl isocyanate.

Q2: Which catalysts are recommended for the trimerization of methyl isocyanate?

A2: A variety of catalysts can be used, with the choice impacting yield and selectivity. Effective catalysts include:

  • Organometallic compounds: Bis(tributyltin) oxide has been shown to be a potent catalyst.[4]

  • Simple metal compounds: Ferric chloride is a known catalyst for this reaction.[1]

  • Alkoxides: Sodium methoxide is also effective in catalyzing trimer formation.[1]

  • Amines: Tertiary amines and specific combinations, such as dibenzylamine (B1670424) with a secondary amine, can also be used.[5]

Q3: My reaction is extremely fast and difficult to control. What should I do?

A3: The trimerization is a very exothermic reaction.[3] To manage the reaction rate, you should:

  • Cool the reaction vessel in an ice or ice/salt bath before and during the addition of the catalyst or methyl isocyanate.[6]

  • Add the catalyst or methyl isocyanate slowly and portion-wise to the reaction mixture.

  • Use a more dilute solution to help dissipate the heat generated.

Q4: How can I purify the synthesized this compound?

A4: Purification strategies depend on the impurities present. Common methods include:

  • Filtration and Washing: If the TMIC precipitates as a clean solid, it can be isolated by filtration and washed with a suitable solvent (like diethyl ether) to remove soluble impurities.[5]

  • Recrystallization: The crude product can be recrystallized from a suitable solvent, such as water or alcohol, to obtain high-purity monoclinic prisms.[7]

  • Distillation: If the byproducts are non-volatile polymers, distillation can be an effective purification method.[8]

Q5: What are the main safety precautions for this compound synthesis?

A5: The primary hazard is the starting material, methyl isocyanate (MIC), which is extremely toxic and volatile.[1]

  • All manipulations should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • Due to the exothermic nature of the reaction, a safety shield should be used, and the reaction should not be left unattended, especially during the initial phase.[1]

  • Have a quench solution (e.g., a dilute solution of an amine in an appropriate solvent) ready to neutralize any unreacted methyl isocyanate in case of a spill.

Quantitative Data

Table 1: Example Reaction Stoichiometry

ReactantMolecular Weight ( g/mol )Amount (parts by weight)Molar Ratio
Methyl Isocyanate57.057.01.0
bis(Tributyltin) oxide (Catalyst)596.082.28~0.03
Data sourced from patent literature describing a specific synthesis protocol.[6]

Table 2: General Parameters for Optimization

ParameterRangeEffect on Yield and Purity
Catalyst Concentration 0.1 - 5 mol% (typical)Insufficient catalyst leads to low conversion. Excess catalyst can promote side reactions and increase costs. The optimal concentration is catalyst-dependent.
Temperature -10°C to 50°CInitial low temperature is critical to control exotherm. Subsequent temperature affects reaction rate and byproduct profile.
Reaction Time 1 - 24 hoursShould be monitored (e.g., by IR spectroscopy to track the disappearance of the NCO peak at ~2270 cm⁻¹) to ensure complete conversion without promoting side reactions over extended periods.
Solvent Aprotic solvents (e.g., diethyl ether, toluene)The choice of solvent can affect reactant solubility and reaction kinetics. The solvent must be anhydrous.

Experimental Protocols

Key Experiment: Synthesis of this compound via Catalytic Trimerization

This protocol is a representative example based on common procedures. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Methyl isocyanate (high purity)

  • Catalyst (e.g., bis(tributyltin) oxide)

  • Anhydrous solvent (e.g., diethyl ether or toluene)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Ice/salt bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere. Place the flask in an ice/salt bath.

  • Charge Reactants: Charge the flask with the desired amount of anhydrous solvent and methyl isocyanate. Begin stirring and allow the solution to cool to 0°C or below.

  • Catalyst Addition: Dissolve the catalyst in a small amount of anhydrous solvent. Slowly add the catalyst solution to the stirred methyl isocyanate solution dropwise via a syringe or dropping funnel over a period of 10-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: The reaction is often marked by the precipitation of the solid this compound product.[4] After the initial exotherm subsides, the reaction mixture can be stirred at ambient temperature until completion (monitor by IR or TLC). The mixture may eventually solidify.[4]

  • Workup and Purification:

    • Isolate the solid product by filtration.

    • Wash the solid with cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material and soluble byproducts.

    • Dry the product under vacuum to yield this compound.

    • For higher purity, the product can be recrystallized from an appropriate solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware r1 Charge Flask with Methyl Isocyanate & Solvent p1->r1 p2 Prepare Anhydrous Solvent p2->r1 r2 Cool to 0°C r1->r2 r3 Slowly Add Catalyst r2->r3 r4 Monitor Reaction (e.g., via IR) r3->r4 w1 Filter Solid Product r4->w1 w2 Wash with Cold Solvent w1->w2 w3 Dry Under Vacuum w2->w3 w4 Recrystallize (Optional) w3->w4

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield start Low TMIC Yield check_catalyst Is Catalyst Active & Concentration Optimal? start->check_catalyst check_impurities Are Reagents & Solvent Anhydrous and Pure? check_catalyst->check_impurities Yes sol_catalyst Use Fresh Catalyst & Optimize Loading check_catalyst->sol_catalyst No check_temp Was Temperature Controlled Effectively? check_impurities->check_temp Yes sol_impurities Use High-Purity Reagents & Anhydrous Conditions check_impurities->sol_impurities No sol_temp Ensure Initial Cooling & Monitor Temperature check_temp->sol_temp No end Yield Optimized check_temp->end Yes

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of Trimethyl Isocyanurate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Trimethyl Isocyanurate (TMIC). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good a solvent for TMIC, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The product is "oiling out" instead of crystallizing.- Select a solvent in which TMIC has high solubility at elevated temperatures and low solubility at room or lower temperatures. Consider mixed solvent systems (e.g., ethanol (B145695)/water, acetone/hexane).- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.- If an oil forms, try redissolving it in a small amount of the hot solvent and cooling even more slowly. Seeding with a pure crystal of TMIC may also induce crystallization.
Product Decomposes During Distillation - The distillation temperature is too high. TMIC may start to decompose at elevated temperatures. The thermal decomposition of isocyanurates generally begins at temperatures above 400°C, but impurities can lower this temperature.[1]- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[2][3] Monitor the temperature of the distilling vapor, not the heating mantle, for an accurate boiling point.- Use a short path distillation apparatus to minimize the residence time of the compound at high temperatures.
Product Solidifies in the Condenser During Distillation - The cooling water in the condenser is too cold, causing the TMIC to solidify upon contact. The melting point of TMIC is 175-177°C.- Use warmer water in the condenser or turn off the cooling water flow intermittently to allow the product to flow into the receiving flask. A heating tape wrapped around the condenser and kept at a temperature just above the melting point of TMIC can also be effective.
Low Purity After Purification - Incomplete removal of starting materials (e.g., methyl isocyanate).- Presence of by-products from the trimerization reaction (e.g., 1,3,5-trimethylbiuret, polymeric materials).[4]- Ineffective purification technique for the specific impurities present.- If residual methyl isocyanate is suspected, a vacuum step before purification can help remove this volatile impurity.- For polymeric impurities, which are generally less soluble, filtration of the hot recrystallization solution can be effective.- Consider using a different purification technique. For example, if recrystallization is ineffective, sublimation or column chromatography might be more successful.
Difficulty Achieving High Vacuum for Distillation or Sublimation - Leaks in the glassware joints.- Inefficient vacuum pump.- Ensure all glass joints are properly sealed with a suitable vacuum grease.- Check the vacuum pump oil and replace it if it is old or contaminated. Ensure the pump is appropriately sized for the volume of the apparatus.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common laboratory-scale purification techniques for solid organic compounds like this compound are recrystallization, vacuum distillation, and sublimation.[5][6]

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: this compound can be recrystallized from water or alcohol.[6][7][8] Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be effective.[9][10][11] The ideal solvent or solvent mixture should dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: What are the typical impurities found in crude this compound?

A3: Common impurities may include unreacted methyl isocyanate (MIC), by-products of MIC polymerization, and residual catalysts used in the trimerization reaction.[4] One potential by-product when MIC is in excess is 1,3,5-trimethylbiuret.[4]

Q4: At what temperature and pressure should I perform a vacuum distillation of this compound?

A4: The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 274°C.[12] To avoid potential thermal decomposition, vacuum distillation is recommended. A patent for the purification of isocyanates suggests a vacuum of 1 to 120 mbar and temperatures between 90 to 170°C for the initial distillation step.[2]

Q5: Is sublimation a viable purification method for this compound?

A5: Yes, sublimation can be a very effective method for purifying volatile solids like this compound, as it can yield high-purity crystals.[13] The process involves heating the solid under vacuum, causing it to transition directly into a gas, which then deposits as a pure solid on a cooled surface.

Q6: How can I assess the purity of my this compound sample?

A6: The purity of this compound can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15] Melting point determination can also provide a good indication of purity; a sharp melting point close to the literature value (175-177°C) suggests high purity.

Experimental Protocols

Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol describes the purification of this compound using a mixed solvent system of ethanol and water. This method is effective for removing less polar and more polar impurities.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Induction of Precipitation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy, indicating the start of precipitation.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. At this point, the solution is saturated.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Vacuum Distillation

This method is suitable for larger quantities of this compound and for removing non-volatile impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are properly sealed.

  • Heating: Heat the distillation flask using a heating mantle with a stirrer.

  • Distillation: Gradually reduce the pressure and increase the temperature. Collect the fraction that distills at the expected boiling point under the applied vacuum. For isocyanates, a pressure of 1-100 mbar and a temperature of 100-160°C can be a starting point.[2]

  • Collection: Collect the purified liquid, which will solidify upon cooling, in a pre-weighed receiving flask.

Sublimation

Sublimation is an excellent technique for obtaining very pure this compound on a smaller scale.

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Sublimation: Apply a high vacuum and gently heat the apparatus. The this compound will sublime and deposit as pure crystals on the cold finger of the apparatus.

  • Collection: After the sublimation is complete, carefully remove the purified crystals from the cold finger.

Visualizations

Purification_Workflow Crude_TMIC Crude this compound Recrystallization Recrystallization Crude_TMIC->Recrystallization Distillation Vacuum Distillation Crude_TMIC->Distillation Sublimation Sublimation Crude_TMIC->Sublimation Pure_TMIC Pure this compound Recrystallization->Pure_TMIC Distillation->Pure_TMIC Sublimation->Pure_TMIC Analysis Purity Analysis (HPLC, NMR, MP) Pure_TMIC->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Decomposition Decomposition? Start->Decomposition Recrystallization_Yield Recrystallization Issue Low_Yield->Recrystallization_Yield Distillation_Yield Distillation Issue Low_Yield->Distillation_Yield Impurity_ID Identify Impurities (NMR, GC-MS) Low_Purity->Impurity_ID Change_Method Change Purification Method Low_Purity->Change_Method Reduce_Temp Lower Temperature Decomposition->Reduce_Temp Use_Vacuum Use Vacuum Decomposition->Use_Vacuum Solvent_Choice Optimize Solvent Recrystallization_Yield->Solvent_Choice Cooling_Rate Slow Cooling Recrystallization_Yield->Cooling_Rate

Caption: Decision tree for troubleshooting TMIC purification issues.

References

Technical Support Center: Preventing Side Reactions in Isocyanate Trimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to help you navigate the complexities of isocyanate trimerization and minimize the formation of unwanted side products. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

Unwanted side reactions during isocyanate trimerization can lead to reduced yields, impure products, and altered material properties. This section provides a systematic approach to identifying and resolving common issues.

Issue 1: Low Yield of Isocyanurate Trimer

Possible Causes & Solutions

SymptomPossible CauseRecommended Action
Reaction stalls or proceeds slowly Inactive or insufficient catalyst: The catalyst may be old, deactivated by impurities, or used at a suboptimal concentration.[1]- Ensure the catalyst is fresh and active. - Verify the purity of all reagents and solvents to avoid catalyst deactivation.[1] - Optimize the catalyst concentration; too little may be ineffective, while too much can sometimes promote side reactions.
Low reaction temperature: The temperature may be too low for the specific catalyst and substrate to achieve a reasonable reaction rate.- Gradually increase the reaction temperature while monitoring for the formation of side products.
Presence of inhibitors: Commercial isocyanates may contain inhibitors to prevent polymerization during storage.[1]- Consult the manufacturer's technical data sheet for information on inhibitors and recommended removal procedures, such as distillation or passing through a column of activated alumina.[1]
Significant amount of unreacted isocyanate Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.- Carefully calculate and precisely measure all reactants.
Moisture contamination: Water reacts with isocyanates to form ureas, consuming the starting material.[2]- Use anhydrous solvents and thoroughly dry all glassware.[2] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Issue 2: Presence of Undesired Side Products

Possible Causes & Solutions

SymptomPossible Side ProductRecommended Action
Product is a gel or insoluble solid Excessive cross-linking due to high levels of allophanate (B1242929) and biuret (B89757) formation: These side reactions are promoted by high temperatures and excess isocyanate.[1]- Lower the reaction temperature.[3] - Maintain a strict 1:1 stoichiometry of isocyanate to urethane (B1682113)/urea (B33335) groups. If a slight excess of isocyanate is necessary, consider adding it portion-wise.[1] - Choose a catalyst that is more selective for trimerization over allophanate/biuret formation.
Broad molecular weight distribution in the final product Allophanate and biuret formation: These reactions introduce branching and cross-linking, leading to a broader molecular weight distribution.[4]- Optimize the reaction temperature; even a modest increase can dramatically increase allophanate formation.[5] - Control the stoichiometry carefully.[1]
Unexpected peaks in analytical data (FTIR, NMR, HPLC) Dimer (Uretidione) formation: This is another common self-polymerization product.- Lower the reaction temperature. - Select a catalyst that favors trimerization over dimerization.
Urea formation: Indicates the presence of moisture.- Implement rigorous drying procedures for all reagents, solvents, and glassware.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in isocyanate trimerization?

A1: The most prevalent side reactions include:

  • Allophanate Formation: The reaction of an isocyanate with a urethane group. This is more likely at elevated temperatures and with an excess of isocyanate.[1][6]

  • Biuret Formation: The reaction of an isocyanate with a urea group. Similar to allophanate formation, it is favored by higher temperatures and excess isocyanate.[1]

  • Dimerization (Uretidione Formation): The reaction of two isocyanate molecules to form a four-membered ring.

  • Reaction with Water: Isocyanates are highly reactive with water, forming an unstable carbamic acid that decomposes into an amine and carbon dioxide. The resulting amine can then react with another isocyanate to form a urea.[2]

Q2: How does the choice of catalyst affect side reactions?

A2: The catalyst plays a crucial role in determining the selectivity of the trimerization reaction.

  • High Selectivity Catalysts: Certain catalysts, such as some aluminum-based complexes, have been shown to be highly selective for cyclotrimerization, yielding almost exclusively the isocyanurate product with minimal side reactions.[7]

  • Less Selective Catalysts: Other catalysts, like some tertiary amines and organometallic compounds, can promote side reactions such as allophanate and biuret formation, especially at higher temperatures.[1] Generally, catalysts based on organic salts of alkali metals tend to be more selective towards isocyanurate formation than tertiary amines.

Q3: What is the effect of temperature on isocyanate trimerization and side reactions?

A3: Temperature is a critical parameter.

  • Higher Temperatures: Generally, increasing the temperature increases the rate of all reactions, including the desired trimerization and undesired side reactions.[4] Allophanate and biuret formation are particularly sensitive to temperature increases.[5]

  • Lower Temperatures: Running the reaction at a lower temperature can help to suppress side reactions but may also slow down the desired trimerization, requiring longer reaction times or a more active catalyst.[3]

Q4: How can I prevent moisture from affecting my reaction?

A4: Rigorous exclusion of moisture is critical for successful isocyanate chemistry.

  • Dry Reagents and Glassware: Ensure all solvents are anhydrous and glassware is thoroughly dried in an oven before use.[2]

  • Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere such as nitrogen or argon.[2]

  • Moisture Scavengers: Consider the use of molecular sieves or other moisture scavengers in your reaction setup.

Q5: What analytical techniques can be used to detect and quantify side products?

A5: Several techniques are suitable for analyzing the product mixture:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for monitoring the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of isocyanurate (~1700 cm⁻¹), urethane, urea, allophanate, and biuret peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different species in the product mixture, as the protons and carbons in the isocyanurate, allophanate, and biuret structures have distinct chemical shifts.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a powerful tool for separating and quantifying the trimer and various side products. Derivatization of the isocyanate groups may be necessary for analysis.

Data Presentation

The following tables summarize quantitative data on the impact of catalysts and temperature on isocyanate trimerization.

Table 1: Comparison of Catalyst Performance on Isocyanurate Yield

CatalystIsocyanate SubstrateTemperature (°C)Time (h)Isocyanurate Yield (%)Side Products DetectedReference
[Al(Salpy)(OBn)]Phenyl Isocyanate50195Not detected[7]
[Al(Salpy)(OBn)]Phenyl Isocyanate251898Not detected[7]
[Al(Salpy)(OBn)]Ethyl Isocyanate250.598Not detected[7]
Potassium AcetatePhenyl Isocyanate80198Not specified
DABCOPhenyl Isocyanate80>24LowSignificant side products

Note: This table is a compilation of data from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.

Table 2: Effect of Temperature on Allophanate Formation

Reaction Temperature (°C)% Nitrogen as Allophanate
108~1.8
122Increased
145~10

Data derived from the synthesis of polyurethane prepolymers, indicating the trend of increased allophanate formation with temperature.[5]

Experimental Protocols

Protocol 1: General Procedure for High-Selectivity Isocyanate Trimerization

This protocol provides a general guideline for performing an isocyanate trimerization with a focus on minimizing side reactions.

Materials:

  • Isocyanate

  • Anhydrous solvent (e.g., toluene, THF)

  • High-selectivity catalyst (e.g., [Al(Salpy)(OBn)] or a suitable quaternary ammonium (B1175870) salt)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, oven-dried

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a three-necked flask equipped with a condenser, thermometer, and inert gas inlet) under a positive pressure of inert gas.

  • Reagent Addition:

    • Charge the flask with the anhydrous solvent.

    • Add the isocyanate to the solvent and stir until dissolved.

    • Add the catalyst to the reaction mixture. The catalyst loading should be optimized for the specific reaction (typically 0.1-1 mol%).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 25-80°C).

    • Monitor the reaction progress by FTIR by observing the disappearance of the NCO peak at ~2270 cm⁻¹.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the isocyanate), cool the reaction mixture to room temperature.

    • The isocyanurate trimer can be isolated by precipitation in a non-solvent (e.g., hexane), followed by filtration and drying under vacuum.

Protocol 2: Analytical Method for Product Analysis by HPLC-UV

This protocol outlines a general method for the analysis of isocyanate trimerization products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Derivatizing agent (if analyzing unreacted isocyanates, e.g., dibutylamine)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the crude reaction mixture and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile).

    • If necessary, derivatize any remaining isocyanate groups by adding an excess of the derivatizing agent and allowing the reaction to go to completion.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable mobile phase gradient (e.g., a water/acetonitrile gradient).

    • Set the UV detector to a wavelength where the compounds of interest absorb (e.g., 254 nm for aromatic compounds).

    • Inject a small volume of the prepared sample onto the column.

  • Data Analysis:

    • Identify the peaks corresponding to the isocyanurate trimer and any side products by comparing their retention times to those of known standards.

    • Quantify the components by integrating the peak areas and using a calibration curve generated from standards of known concentrations.

Visualizations

Isocyanate Trimerization and Side Reaction Pathways

G Reaction Pathways in Isocyanate Trimerization Isocyanate 3 R-N=C=O Isocyanurate Isocyanurate Trimer (Desired Product) Isocyanate->Isocyanurate Trimerization (Catalyst) Urethane Urethane Isocyanate->Urethane + R'-OH Amine R-NH₂ Isocyanate->Amine + H₂O Allophanate Allophanate (Side Product) Biuret Biuret (Side Product) Urea Urea Urea->Biuret + R-N=C=O (High Temp) Urethane->Allophanate + R-N=C=O (High Temp) Water H₂O Amine->Urea + R-N=C=O

Caption: Key reaction pathways in isocyanate chemistry.

Troubleshooting Workflow for Low Trimer Yield

G Troubleshooting Low Isocyanurate Yield Start Low Trimer Yield Observed CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions CheckReagents->CheckConditions No Issue SolutionReagent Purify Reagents / Recalculate Stoichiometry CheckReagents->SolutionReagent Issue Found CheckCatalyst 3. Assess Catalyst Activity CheckConditions->CheckCatalyst No Issue SolutionConditions Optimize Temperature & Time / Exclude Moisture CheckConditions->SolutionConditions Issue Found AnalyzeByproducts 4. Analyze for Side Products CheckCatalyst->AnalyzeByproducts No Issue SolutionCatalyst Use Fresh Catalyst / Optimize Concentration CheckCatalyst->SolutionCatalyst Issue Found SolutionByproducts Adjust Conditions to Minimize Side Reactions AnalyzeByproducts->SolutionByproducts Side Products Identified End Improved Yield AnalyzeByproducts->End No Side Products (Re-evaluate previous steps) SolutionReagent->End SolutionConditions->End SolutionCatalyst->End SolutionByproducts->End

References

Technical Support Center: Catalyst Selection for Selective Trimethyl Isocyanurate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the selective synthesis of trimethyl isocyanurate (TMIC). It includes troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of various catalytic systems.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of this compound Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.- Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). - Consider purchasing a new batch of catalyst from a reputable supplier.
Presence of Inhibitors: Starting materials, such as methyl isocyanate (MIC), may contain inhibitors to prevent polymerization during storage.- Consult the supplier's technical data sheet for information on inhibitors and recommended removal procedures, which may involve distillation or passing through a column of activated alumina.[1]
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., FT-IR to track the disappearance of the NCO peak at ~2270 cm⁻¹). - If the reaction has stalled, consider increasing the reaction time or temperature, while carefully monitoring for side product formation.
Formation of Significant Side Products (e.g., Biuret (B89757), Linear Polymers) Presence of Water: Water reacts with methyl isocyanate to form an unstable carbamic acid, which decomposes to methylamine (B109427) and carbon dioxide. The methylamine can then react with more MIC to form dimethylurea, and further reaction can lead to biuret formation.[2]- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Inappropriate Catalyst Selection: Some catalysts may favor the formation of linear polymers or other side products.- Select a catalyst known for high selectivity towards isocyanurate formation. For example, proazaphosphatranes are reported to give high purity isocyanurate with minimal uretdione by-product.
High Reaction Temperature: Elevated temperatures can promote side reactions.- Carefully control the reaction temperature. The trimerization of MIC is highly exothermic, so efficient cooling is crucial.[3]
Reaction is Too Fast and Difficult to Control (Runaway Reaction) High Catalyst Concentration: An excessive amount of catalyst can lead to a rapid and uncontrolled exothermic reaction.- Optimize the catalyst concentration. Start with a lower concentration and gradually increase it if necessary.
Inadequate Heat Dissipation: The exothermic nature of the reaction can lead to a rapid temperature increase if not properly managed.- Use a reaction vessel with efficient heat transfer capabilities (e.g., a jacketed reactor). - Employ a cooling bath to maintain the desired reaction temperature. - Consider adding the catalyst or MIC solution portion-wise to control the rate of heat generation.
Product is a Gel or Insoluble Solid Excessive Cross-linking: Uncontrolled trimerization can lead to the formation of a highly cross-linked polymer network.- Carefully control the reaction temperature. - Select a catalyst that is less prone to promoting excessive cross-linking. Tertiary amines are generally less likely to cause this issue compared to some organometallic catalysts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the selective formation of this compound?

A1: A variety of catalysts can be used for the trimerization of methyl isocyanate. Common examples include:

  • Phosphines: Trialkyl phosphines, such as triethyl phosphine (B1218219), are effective catalysts.

  • Organometallic Compounds: Bis(tributyltin) oxide and certain zirconium-based catalysts have been shown to be potent catalysts.[3]

  • Bases: Sodium methoxide (B1231860) and other strong bases can catalyze the reaction.

  • Metal Halides: Ferric chloride has been used as a catalyst.

  • Amine-based systems: Certain tertiary amines and quaternary ammonium (B1175870) salts can also promote trimerization.

Q2: What are the main side reactions to be aware of during this compound synthesis?

A2: The primary side reactions include the formation of linear polymers and biuret.[2] Linear polymerization can occur, especially at low temperatures. Biuret formation is a concern when water is present in the reaction mixture, leading to the formation of ureas which can further react with isocyanates. Uretdione (dimer) formation is another possible side reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by tracking the disappearance of the methyl isocyanate monomer. This is typically done using Fourier-transform infrared (FT-IR) spectroscopy by observing the decrease in the characteristic isocyanate (NCO) stretching peak at approximately 2270 cm⁻¹. Other techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used to quantify the remaining monomer and the formation of the TMIC product.

Q4: The trimerization of methyl isocyanate is highly exothermic. What are the best practices for controlling the reaction temperature?

A4: Due to the highly exothermic nature of the reaction (approximately 1246 J/g of MIC), effective temperature control is critical to prevent a runaway reaction.[4] Best practices include:

  • Using a reaction vessel with a cooling jacket or an ice bath.

  • Adding the catalyst or methyl isocyanate slowly and in a controlled manner.

  • Using a solvent to help dissipate the heat.

  • Carefully monitoring the internal reaction temperature with a thermometer.

Q5: What are suitable analytical methods for determining the yield and purity of the final this compound product?

A5: The yield and purity of TMIC can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector is a common method for quantifying TMIC and separating it from potential impurities.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile components in the reaction mixture, including unreacted MIC and the TMIC product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the TMIC product and assess its purity.

  • Melting Point: A sharp melting point close to the literature value can be an indicator of high purity.

Catalyst Performance Data

The following table summarizes quantitative data for different catalysts used in the selective formation of this compound. Please note that direct comparison can be challenging as reaction conditions may vary between studies.

CatalystSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
Bis(tributyltin) oxideMethyl IsocyanateNot specifiedNone2062High (solidified)HighPatent US3396167A
[Al(Salpy)(OBn)]Phenyl Isocyanate0.2None501~100>99ResearchGate
Triethyl PhosphineAlkyl IsocyanatesNot specifiedVariesVariesVariesGenerally highHighGeneral Literature
Tetrabutylammonium Fluoride (TBAF)Phenyl IsocyanateNot specifiedMethylene ChlorideRoom TempMinutes85.1HighResearchGate[8]
Cesium Fluoride (CsF)4-[(Trimethylsilyl)oxy]phenyl IsocyanateNot specifiedNone800.5HighHighResearchGate[8]

Experimental Protocols

Synthesis of this compound using Bis(tributyltin) oxide Catalyst

This protocol is adapted from US Patent 3,396,167.

Materials:

Procedure:

  • To a suitable reaction vessel, add 7.0 parts of methyl isocyanate.

  • Cool the vessel in an ice bath.

  • Slowly add 2.28 parts of bis(tributyltin) oxide to the cooled methyl isocyanate. The initial reaction is exothermic and should be moderated by the ice bath for approximately 10 minutes.

  • Remove the ice bath and allow the reaction to proceed at ambient temperature (approximately 20°C).

  • The cyclic trimer (this compound) will begin to precipitate from the reaction mixture. The reaction is complete when the mixture solidifies, and the odor of methyl isocyanate is no longer apparent (approximately 62 hours).

  • Wash the solid product with cyclohexane to remove any unreacted starting materials and catalyst residues.

  • Recrystallize the crude product from acetone to obtain pure this compound.

General Protocol for this compound Synthesis using a Phosphine Catalyst (e.g., Triethyl Phosphine)

This is a general guideline, and specific conditions should be optimized.

Materials:

  • Methyl isocyanate (MIC)

  • Triethyl phosphine

  • Anhydrous solvent (e.g., toluene, THF)

  • Reaction vessel with a magnetic stirrer and a reflux condenser

  • Inert atmosphere (nitrogen or argon) supply

  • Cooling bath

Procedure:

  • Set up a reaction vessel under an inert atmosphere and charge it with anhydrous solvent and methyl isocyanate.

  • Cool the solution to the desired reaction temperature (e.g., 0-25°C) using a cooling bath.

  • Slowly add a catalytic amount of triethyl phosphine to the stirred solution. The addition should be done carefully to control the exothermic reaction.

  • Monitor the reaction progress by FT-IR or another suitable analytical technique.

  • Once the reaction is complete (disappearance of the NCO peak), the product can be isolated. This may involve removing the solvent under reduced pressure and purifying the resulting solid by recrystallization or sublimation.

Reaction Pathway and Logic Diagrams

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the synthesis of this compound.

Trimethyl_Isocyanurate_Formation MIC Methyl Isocyanate (MIC) Intermediate Activated Intermediate MIC->Intermediate + Catalyst Polymer Linear Polymer MIC->Polymer Side Reaction (e.g., low temp) Urea Dimethylurea MIC->Urea + Amine Cat Catalyst TMIC This compound (TMIC) Intermediate->TMIC + 2 MIC Biuret Biuret Water Water Amine Methylamine Water->Amine + MIC, -CO2 Urea->Biuret + MIC Troubleshooting_Workflow Start Low Yield or Side Products CheckCatalyst Check Catalyst Activity and Purity Start->CheckCatalyst CheckCatalyst->Start Inactive CheckReagents Verify Reagent Purity (Anhydrous Conditions) CheckCatalyst->CheckReagents Catalyst OK CheckReagents->Start Contaminated CheckTemp Optimize Reaction Temperature CheckReagents->CheckTemp Reagents OK CheckTemp->Start Sub-optimal CheckConc Optimize Catalyst Concentration CheckTemp->CheckConc Temp Optimized CheckConc->Start Sub-optimal Success Selective TMIC Formation CheckConc->Success Conc Optimized

References

Managing exothermic reactions in Trimethyl isocyanurate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of trimethyl isocyanurate. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Symptoms:

  • A sudden and sharp rise in reaction temperature that is difficult to control with standard cooling methods.

  • Vigorous boiling or refluxing of the solvent, even with external cooling.

  • Noticeable increase in pressure within the reaction vessel.

  • Evolution of smoke or fumes from the reaction.

Possible Causes:

  • High Catalyst Concentration: The rate of the trimerization reaction is highly dependent on the catalyst concentration. An excess of catalyst can lead to a rapid and uncontrollable exothermic reaction.

  • Rapid Addition of Reactants or Catalyst: Adding the catalyst or methyl isocyanate too quickly does not allow for efficient heat dissipation.

  • Inadequate Cooling: The cooling capacity of the reaction setup (e.g., ice bath, cryostat) may be insufficient for the scale of the reaction.

  • High Initial Reaction Temperature: Starting the reaction at an elevated temperature can significantly accelerate the already exothermic process.

Solutions:

Solution Detailed Steps Key Considerations
Reduce Catalyst Concentration Start with a lower catalyst concentration and incrementally increase it in subsequent experiments if the reaction rate is too slow.The optimal catalyst concentration will depend on the specific catalyst, solvent, and reaction scale.
Slow, Controlled Addition Add the catalyst or methyl isocyanate dropwise or via a syringe pump over an extended period. Monitor the temperature closely during the addition.A slow addition rate allows the cooling system to effectively remove the heat generated by the reaction.
Enhance Cooling Efficiency Ensure the reaction flask is adequately immersed in the cooling bath. Use a larger cooling bath or a more efficient cooling system (e.g., a cryostat set to a lower temperature).For larger-scale reactions, consider using a jacketed reactor with a circulating coolant for more precise temperature control.
Lower Initial Temperature Start the reaction at a low temperature (e.g., 0 °C or below) before the addition of the catalyst or final reactant.This provides a larger temperature buffer to absorb the heat of reaction.
Emergency Quenching In the event of a thermal runaway, have a quenching agent readily available. A pre-chilled, inert solvent or a chemical quencher specific to the catalyst system can be used. Always consult safety protocols before performing a quench. Quenching should only be performed by trained personnel in a well-ventilated fume hood and with appropriate personal protective equipment (PPE).

Issue: Formation of High-Molecular-Weight Oligomers and Side Products

Symptoms:

  • The final product is a viscous oil or a solid that is difficult to purify.

  • Lower than expected yield of this compound.

  • Complex NMR or other analytical spectra indicating the presence of multiple species.

Possible Causes:

  • High Reaction Temperature: Elevated temperatures, often a result of poor exotherm control, can promote the formation of higher oligomers (pentamers, heptamers, etc.).

  • High Catalyst Concentration: As with thermal runaway, excessive catalyst can lead to uncontrolled polymerization beyond the desired trimer.

  • Presence of Impurities: Water or other protic impurities can react with methyl isocyanate to form undesired byproducts.

Solutions:

Solution Detailed Steps Key Considerations
Strict Temperature Control Maintain a consistent and low reaction temperature throughout the synthesis.A stable, low temperature favors the formation of the thermodynamically stable trimer over higher oligomers.
Optimize Catalyst Loading Perform small-scale optimization experiments to determine the minimum amount of catalyst required for an efficient reaction.This will minimize side reactions and the formation of high-molecular-weight byproducts.
Use Anhydrous Conditions Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.The exclusion of water is critical to prevent the formation of urea (B33335) and other side products.
Purification If oligomers are formed, they can sometimes be removed by recrystallization or column chromatography.The choice of purification method will depend on the properties of the desired product and the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected enthalpy of reaction for the trimerization of methyl isocyanate?

The cyclotrimerization of methyl isocyanate to this compound is a highly exothermic process. The enthalpy change for this reaction has been estimated to be approximately -66.4 kcal mol⁻¹. This significant release of energy underscores the importance of careful thermal management.

Q2: What are some common catalysts for this reaction, and how do they affect the exotherm?

A variety of catalysts can be used for isocyanate trimerization, including Lewis bases (such as tertiary amines and phosphines) and metal complexes. The activity of the catalyst will directly impact the reaction rate and, consequently, the rate of heat generation. Highly active catalysts will require more stringent temperature control and slower addition rates.

Q3: What solvents are recommended for this synthesis?

The choice of solvent can influence heat dissipation. A solvent with a good heat capacity and a boiling point that allows for some reflux cooling without excessive pressure buildup can be advantageous. However, the reaction is often performed in a non-polar solvent to facilitate product precipitation. The use of a solvent also allows for better temperature control by diluting the reactants.

Q4: How can I monitor the progress of the reaction safely?

In-situ monitoring using techniques like infrared (IR) spectroscopy can be used to track the disappearance of the isocyanate peak (~2250-2275 cm⁻¹). For offline monitoring, small aliquots can be carefully quenched and analyzed by techniques such as NMR or GC-MS. Direct sampling of a highly exothermic reaction should be done with extreme caution.

Q5: What are the key safety precautions I should take?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Blast Shield: Use a blast shield, especially for larger-scale reactions.

  • Emergency Plan: Have a clear plan for handling a thermal runaway, including access to emergency cooling and quenching materials.

  • Incompatible Materials: Be aware that isocyanates are incompatible with many classes of compounds, including amines, alcohols, acids, and bases, and these reactions can be exothermic.

Experimental Protocol: Synthesis of this compound with Exotherm Management

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • Methyl isocyanate

  • Anhydrous solvent (e.g., toluene, diethyl ether)

  • Catalyst (e.g., a tertiary amine or a specific trimerization catalyst)

  • Anhydrous workup and purification solvents

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel or syringe pump

  • Thermometer or thermocouple

  • Inert gas inlet (nitrogen or argon)

  • Efficient cooling bath (e.g., ice-salt bath or cryostat)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood and ensure it is flame-dried or oven-dried to remove any moisture. Place a blast shield in front of the setup.

  • Inert Atmosphere: Purge the system with an inert gas.

  • Initial Cooling: Cool the reaction flask to the desired starting temperature (e.g., 0 °C) using the cooling bath.

  • Reactant Addition: Charge the flask with a solution of methyl isocyanate in the anhydrous solvent.

  • Catalyst Addition (Critical Step): Begin the slow, dropwise addition of the catalyst solution via the dropping funnel or syringe pump.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. The rate of catalyst addition should be adjusted to maintain the desired temperature and prevent a rapid exotherm.

  • Reaction Completion: After the catalyst addition is complete, continue to stir the reaction mixture at the controlled temperature until the reaction is complete (monitor by TLC, IR, etc.).

  • Workup: Once the reaction is complete, quench the catalyst (if necessary, following established procedures) and proceed with the appropriate workup to isolate the crude product.

  • Purification: Purify the this compound by recrystallization or other suitable methods.

Data Presentation

Table 1: Key Parameters for Managing Exothermic Reaction

Parameter Recommendation Rationale
Reaction Temperature 0 °C to 35 °C (or lower)Lower temperatures slow the reaction rate, allowing for better heat dissipation.
Catalyst Concentration Start with low mol% (e.g., <1 mol%)Minimizes the initial reaction rate and risk of thermal runaway.
Rate of Addition Slow, dropwise additionAllows for gradual heat release and effective removal by the cooling system.
Solvent Anhydrous, inert solventPrevents side reactions with water and helps to dissipate heat.
Stirring Efficient mechanical stirringEnsures homogenous temperature distribution and prevents localized hot spots.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control Loop cluster_completion Completion & Workup Prep Assemble and Dry Glassware Inert Establish Inert Atmosphere Prep->Inert Cool Cool Reactor to Setpoint (e.g., 0°C) Inert->Cool Add_Reactant Charge Methyl Isocyanate Solution Add_Catalyst Slow, Dropwise Catalyst Addition Add_Reactant->Add_Catalyst Monitor Monitor Temperature Continuously Add_Catalyst->Monitor Temp_Check Temperature Stable? Monitor->Temp_Check Runaway Thermal Runaway? Monitor->Runaway Adjust_Rate Adjust Addition Rate Temp_Check->Adjust_Rate No Proceed Continue Addition Temp_Check->Proceed Yes Adjust_Rate->Add_Catalyst Proceed->Add_Catalyst Complete Reaction Complete Proceed->Complete Runaway->Temp_Check No Emergency Emergency Quench! Runaway->Emergency Yes Quench_Workup Quench and Workup Complete->Quench_Workup Purify Purify Product Quench_Workup->Purify

Caption: Workflow for managing the exothermic synthesis of this compound.

Troubleshooting_Logic cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Uncontrolled Exotherm or Low Yield/Impure Product Cause_Catalyst High Catalyst Concentration Symptom->Cause_Catalyst Cause_Addition Rapid Reagent/Catalyst Addition Symptom->Cause_Addition Cause_Temp High Initial Temperature/ Inadequate Cooling Symptom->Cause_Temp Cause_Impurity Presence of Water/Impurities Symptom->Cause_Impurity Sol_Catalyst Reduce Catalyst Loading Cause_Catalyst->Sol_Catalyst Sol_Addition Slow Addition Rate Cause_Addition->Sol_Addition Sol_Temp Lower Temperature/ Improve Cooling Cause_Temp->Sol_Temp Sol_Impurity Use Anhydrous Conditions Cause_Impurity->Sol_Impurity

Caption: Troubleshooting logic for common issues in this compound synthesis.

Trimethyl Isocyanurate (TMIC) Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage and stability of Trimethyl isocyanurate (TMIC). Addressing common issues encountered during experimentation, this resource offers troubleshooting advice and frequently asked questions to ensure the integrity of your research.

Troubleshooting Guide: Is My this compound Compromised?

This guide is designed to help you identify potential stability issues with your TMIC and determine the appropriate course of action.

Question 1: What are the visible signs of this compound degradation?

Answer:

Pure this compound should appear as white monoclinic prisms.[1] Any deviation from this appearance may indicate degradation. Be vigilant for the following signs:

  • Change in Physical Form: Loss of the distinct crystalline structure, appearing as a fine powder or amorphous solid.

  • Clumping or Caking: The presence of moisture can cause the crystals to stick together, indicating hydrolysis has begun.

  • Discoloration: Any change from a pure white color could suggest the presence of impurities or degradation byproducts.

  • Presence of a Strong, Sharp Odor: While TMIC's monomer, methyl isocyanate (MIC), has a sharp, pungent odor, a noticeable increase in this smell from the solid trimer could indicate decomposition.[2]

Question 2: My experiment is yielding unexpected results. Could degraded this compound be the cause?

Answer:

Yes, using compromised TMIC can significantly impact experimental outcomes. Degradation, primarily through hydrolysis, introduces impurities that can interfere with your reactions.

Potential Experimental Consequences:

  • Incomplete Reactions: If TMIC is a reactant, its reduced purity will lead to lower yields or incomplete conversion.

  • Side Reactions: The byproducts of TMIC degradation, such as methyl isocyanate, methylamine (B109427), and dimethylurea, can participate in unintended side reactions, leading to a complex mixture of products and making purification difficult.

  • Polymerization Issues: When TMIC is used in the synthesis of polymers like polyisocyanurates, impurities can act as chain terminators or alter the cross-linking density, negatively affecting the polymer's mechanical and thermal properties.[3]

  • Inconsistent Results: The variable composition of degraded TMIC will lead to poor reproducibility between experiments.

Question 3: I suspect my this compound has been exposed to moisture. What should I do?

Answer:

If you suspect moisture exposure, it is crucial to assess the integrity of the material. The following flowchart outlines a recommended course of action.

G start Suspicion of Moisture Exposure observe Visually inspect the TMIC. Is there clumping, loss of crystallinity, or discoloration? start->observe quarantine Quarantine the suspected vial to prevent cross-contamination. observe->quarantine Yes proceed If TMIC appears visually unaffected and critical for a non-sensitive application, proceed with caution. Use a small amount in a pilot experiment. observe->proceed No test Consider analytical testing for purity confirmation (e.g., HPLC, FT-IR, melting point). quarantine->test test->proceed Passes discard If visual signs of degradation are present or analytical tests show impurity, discard the material according to safety protocols. test->discard Fails order Order a new, unopened vial of TMIC for all sensitive and critical experiments. proceed->order discard->order

Caption: Troubleshooting workflow for suspected TMIC degradation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, TMIC should be stored in a refrigerator in a tightly sealed container to protect it from moisture.[4] The storage area should be dry and well-ventilated, away from heat and sources of ignition.

Q2: Which materials are incompatible with this compound?

A2: TMIC is incompatible with a wide range of substances. Contact with the following should be avoided as it can lead to vigorous reactions and decomposition:

  • Water

  • Acids and bases (can initiate polymerization)[4]

  • Alcohols

  • Amines

  • Strong oxidizing agents

  • Aldehydes, ketones, mercaptans, phenols, and peroxides[5]

Q3: Is there a recommended shelf life for this compound?

Degradation and Stability

Q4: What is the primary degradation pathway for this compound under storage?

A4: The most common degradation pathway for TMIC under typical storage conditions is hydrolysis. The isocyanurate ring is susceptible to attack by water, which can lead to the breakdown of the trimer back into its monomer, methyl isocyanate (MIC), and subsequent hydrolysis of MIC to form methylamine and carbon dioxide.

G TMIC This compound (TMIC) MIC Methyl Isocyanate (MIC) TMIC->MIC Hydrolysis H2O Water (H₂O) Methylamine Methylamine MIC->Methylamine CO2 Carbon Dioxide (CO₂) MIC->CO2

Caption: Simplified hydrolysis pathway of this compound.

Q5: How does temperature affect the stability of this compound?

A5: While refrigeration is recommended to minimize any potential degradation, thermal decomposition of the isocyanurate ring itself is only a concern at very high temperatures (above 400°C). At ambient or slightly elevated storage temperatures, the primary concern is the increased rate of hydrolysis if moisture is present. The reaction of the monomer, methyl isocyanate, with water is significantly faster at higher temperatures.

Experimental Protocols

Q6: How can I qualitatively assess the purity of my this compound?

A6: A simple melting point determination can be a useful qualitative check. Pure TMIC has a melting point of 176-177°C. A significantly lower or broader melting range would suggest the presence of impurities, likely from degradation.

Q7: What analytical methods are used for the quantitative analysis of this compound purity?

A7: For a definitive assessment of purity, several analytical techniques can be employed.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of TMIC and detect the presence of degradation products.

  • Methodology:

    • Sample Preparation: Due to the high reactivity of isocyanates, derivatization is often required. A common method involves reacting the sample with an excess of a derivatizing agent like 1-(2-methoxyphenyl)piperazine, which forms stable urea (B33335) derivatives.

    • Standard Preparation: Prepare a series of calibration standards of a derivatized TMIC reference standard of known purity and concentration.

    • Chromatographic Conditions:

      • Column: A reverse-phase C18 column is typically used.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

      • Detection: UV detection is suitable for the derivatized products.

    • Analysis: Inject the prepared sample and standards into the HPLC system. The purity of the TMIC can be determined by comparing the peak area of the derivatized TMIC in the sample to the calibration curve generated from the standards. Degradation products will appear as separate peaks.

Quantitative Stability Data

While specific kinetic data for the hydrolysis of solid TMIC is limited, the table below provides a qualitative summary of stability under different conditions, inferred from available chemical information.

ConditionTemperatureRelative HumidityExpected StabilityPrimary Concern
Ideal Storage 2-8°CLow (<30%)HighNone
Ambient Storage 20-25°CLow (<30%)Moderate to HighGradual hydrolysis if moisture ingresses.
Ambient Storage 20-25°CHigh (>60%)LowRapid hydrolysis leading to significant degradation.
Elevated Temperature >30°CAnyLow to ModerateAccelerated rate of hydrolysis.

This table is for illustrative purposes and is based on general chemical principles of isocyanate stability. Actual stability will depend on packaging and specific exposure conditions.

References

Technical Support Center: Incompatibility of Trimethyl Isocyanurate with Amines and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl isocyanurate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments involving its reaction with amines and alcohols.

Troubleshooting Guides

Issue: Uncontrolled Exothermic Reaction Upon Mixing this compound with an Amine or Alcohol.

  • Question: My reaction mixture containing this compound and an amine/alcohol is heating up rapidly and uncontrollably. What should I do?

    • Answer: Immediately cool the reaction vessel using an ice bath. If the reaction is vigorous, evacuate the fume hood and follow your laboratory's emergency procedures. Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture and the release of hazardous materials.[1][2][3]

  • Question: How can I prevent runaway reactions when mixing this compound with amines or alcohols?

    • Answer:

      • Slow Addition: Always add the amine or alcohol dropwise to a solution of this compound, preferably at a reduced temperature (e.g., 0 °C).

      • Cooling: Have an ice bath readily available to manage the reaction temperature.

      • Dilution: Conduct the reaction in an appropriate inert solvent to help dissipate the heat generated.

      • Small Scale: Begin with small-scale experiments to assess the reactivity before scaling up.

Issue: Unexpected Side Products or Low Yield.

  • Question: I am not getting the expected urethane/urea (B33335) product, or the yield is very low. What could be the cause?

    • Answer:

      • Moisture Contamination: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[1][2][3] The newly formed amine can then react with another isocyanate molecule to form a urea byproduct. Ensure all your reagents and glassware are scrupulously dry.

      • Catalyst Issues: The reaction of isocyanates with alcohols is often catalyzed by tertiary amines or organometallic compounds. The absence or degradation of a catalyst can lead to a sluggish reaction. Conversely, some catalysts can promote side reactions like trimerization of the isocyanate.

      • Reactivity of Reactants: Primary amines are generally more reactive than secondary amines. Similarly, primary alcohols are more reactive than secondary alcohols.[4] Steric hindrance around the amine or alcohol functional group can also significantly slow down the reaction rate.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary hazards associated with mixing this compound with amines and alcohols?

    • A1: The primary hazard is the exothermic nature of the reaction, which can be vigorous and lead to a rapid increase in temperature and pressure.[1][2][3] This can cause the release of heat and potentially toxic gases.

  • Q2: What is the general order of reactivity of amines and alcohols with isocyanates?

    • A2: The general order of reactivity with isocyanates is: primary amines > secondary amines > primary alcohols > secondary alcohols. Aromatic amines are less reactive than aliphatic amines.

  • Q3: Are there any catalysts that can be used to control the reaction?

    • A3: Yes, the reaction between isocyanates and alcohols to form urethanes is often catalyzed by tertiary amines or organotin compounds. The reaction with amines to form ureas is typically fast and may not require a catalyst.

  • Q4: What are the typical decomposition products of this compound at elevated temperatures?

    • A4: Isocyanurates are generally thermally stable. However, at temperatures above 400°C, the s-triazine ring can decompose to generate free isocyanate groups.[5]

  • Q5: How should I handle a spill of this compound?

    • A5: In case of a small spill, remove all ignition sources. Dampen the solid spill material with 60-70% ethanol (B145695) and transfer it to a suitable container. Use absorbent paper dampened with 60-70% ethanol to clean the area. Seal all contaminated materials in a vapor-tight plastic bag for disposal.[1]

Quantitative Data

Table 1: Relative Reaction Rates of Functional Groups with Isocyanates

Functional GroupRelative Rate
Primary Aliphatic AmineVery High
Secondary Aliphatic AmineHigh
Primary Aromatic AmineModerate
Primary AlcoholModerate
Secondary AlcoholLow
WaterModerate
PhenolLow

Note: The reactivity can be influenced by steric hindrance and the electronic effects of substituents.

Table 2: Enthalpy of Reaction for Phenyl Isocyanate with Various Alcohols

AlcoholEnthalpy of Reaction (ΔH) in kJ/mol
n-Butanol-100.4
sec-Butanol-96.2
tert-Butanol-79.5

Data for phenyl isocyanate is provided as an analogue to estimate the exothermic nature of the reaction. The actual heat of reaction will vary depending on the specific amine or alcohol used.

Experimental Protocols

Protocol: Assessment of Thermal Hazards of this compound Reaction with Amines/Alcohols using Reaction Calorimetry

Objective: To determine the heat of reaction and the rate of heat release for the reaction of this compound with a specific amine or alcohol under controlled conditions.

Materials:

  • This compound

  • Amine or alcohol of interest

  • Anhydrous, inert solvent (e.g., toluene, THF)

  • Reaction calorimeter (e.g., RC1, VSP2, or similar)

  • Stirring mechanism

  • Temperature and pressure sensors

  • Injection pump for controlled addition

Procedure:

  • Preparation:

    • Ensure the reaction calorimeter is clean, dry, and properly calibrated.

    • Prepare a solution of this compound in the chosen anhydrous solvent within the calorimeter vessel.

    • Load the amine or alcohol into the injection pump.

  • Experimental Setup:

    • Set the initial temperature of the calorimeter to the desired reaction temperature.

    • Begin stirring the this compound solution to ensure thermal equilibrium.

  • Reaction Initiation and Data Collection:

    • Start the data acquisition system to record temperature and pressure.

    • Begin the controlled addition of the amine or alcohol from the injection pump at a slow, constant rate.

    • Continuously monitor the temperature and pressure inside the calorimeter.

  • Analysis:

    • From the temperature change and the known heat capacity of the system, calculate the heat of reaction (ΔH).

    • The rate of temperature increase provides the rate of heat release.

    • Analyze the pressure data to determine if any non-condensable gases are generated during the reaction.

Safety Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • Have an emergency cooling system (e.g., ice bath) readily available.

  • Be aware of the potential for a runaway reaction and have a clear emergency plan.

Visualizations

Reaction_Pathways Reaction of this compound TMIC This compound Urea Substituted Urea TMIC->Urea + Amine Urethane Urethane TMIC->Urethane + Alcohol Amine Primary or Secondary Amine (R-NH2 / R2NH) Amine->Urea Alcohol Alcohol (R-OH) Alcohol->Urethane Heat1 Heat (Exothermic) Urea->Heat1 Heat2 Heat (Exothermic) Urethane->Heat2

Caption: Reaction pathways of this compound with amines and alcohols.

Troubleshooting_Workflow Troubleshooting Uncontrolled Exotherm Start Uncontrolled Exothermic Reaction Cool Immediately Cool Reaction? Start->Cool Evacuate Evacuate and Follow Emergency Protocol Cool->Evacuate No Controlled Reaction Controlled Cool->Controlled Yes Review Review Experimental Protocol Controlled->Review Slow Slow Addition Rate Review->Slow Dilute Increase Dilution Review->Dilute Temp Lower Reaction Temperature Review->Temp

Caption: Decision workflow for managing an uncontrolled exothermic reaction.

References

Troubleshooting low crosslinking efficiency of Trimethyl isocyanurate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triallyl Isocyanurate (TAIC) Crosslinking

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of Triallyl Isocyanurate (TAIC) as a crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What is Triallyl Isocyanurate (TAIC) and what is its crosslinking mechanism?

A1: Triallyl Isocyanurate (TAIC) is a trifunctional monomer featuring three reactive allyl groups attached to a stable isocyanurate ring.[1] This structure allows it to act as a highly effective crosslinking agent or co-agent, significantly improving the thermal and mechanical properties of polymers.[2][3] The primary crosslinking mechanism is radical-induced polymerization.[1] When heated in the presence of a free-radical initiator (like an organic peroxide) or exposed to high-energy radiation (like electron beam or UV), the double bonds of the allyl groups open, forming free radicals.[1][4] These radicals then react with polymer chains or other TAIC molecules to create a robust, three-dimensional crosslinked network.[1]

Q2: What are the common indicators of low crosslinking efficiency?

A2: Low crosslinking efficiency manifests through poor physical and thermal properties in the final material. Common indicators include:

  • Low Gel Content: A significant portion of the polymer remains soluble in an appropriate solvent, indicating that a complete network has not formed.

  • Poor Mechanical Properties: The material may exhibit lower-than-expected hardness, low tensile strength, reduced modulus, and poor tear resistance.[1][5]

  • Inadequate Thermal Resistance: The material may soften or deform at temperatures lower than anticipated.[2]

  • High Swelling Ratio: When immersed in a solvent, the material absorbs a large amount of it and swells excessively, which is inversely proportional to the crosslink density.[6]

Q3: How can I measure the crosslinking efficiency of my TAIC formulation?

A3: Several analytical techniques can be used to quantify crosslinking efficiency or density. The most common methods include:

  • Swelling Tests: This is a widely used and straightforward method based on ASTM D2765.[6] The cured polymer is weighed, immersed in a suitable solvent until equilibrium swelling is reached, and then weighed again.[6][7] The gel content and swell ratio provide a measure of the crosslink density.[6]

  • Rheology and Dynamic Mechanical Analysis (DMA): These techniques measure the viscoelastic properties of the material. For a crosslinked polymer, the storage modulus (G' or E') in the rubbery plateau region is directly proportional to the crosslink density.[8]

  • Nuclear Magnetic Resonance (NMR): Pulse NMR can measure the relaxation times of the polymer chains, which are related to their mobility and, consequently, the crosslink density.[9][10]

  • Spectroscopy (FT-IR): Fourier Transform Infrared (FT-IR) spectroscopy can be used to monitor the disappearance of the characteristic absorption peaks of the allyl groups in TAIC, indicating their consumption during the crosslinking reaction.[11][12]

Troubleshooting Guide for Low Crosslinking Efficiency

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q4: My cured polymer has low hardness and poor tensile strength. What is the likely cause and how can I fix it?

A4: These issues typically point to an insufficient crosslink density in the polymer network.

  • Potential Cause 1: Inadequate Initiator Concentration or Activity The concentration of the free-radical initiator (e.g., peroxide) is critical. Too little initiator will generate an insufficient number of radicals to propagate the crosslinking reaction effectively.[13] Conversely, excessively high concentrations can sometimes lead to undesirable side reactions or chain scission in certain polymers.[11]

    Solutions:

    • Increase the initiator concentration incrementally.

    • Ensure the initiator has not degraded due to improper storage.

    • Verify that the curing temperature is appropriate for the initiator's half-life. The temperature must be high enough to cause decomposition and radical formation.[13]

  • Potential Cause 2: Sub-optimal Curing Conditions The time and temperature of the curing cycle directly impact the extent of the reaction.

    Solutions:

    • Increase Curing Time: The reaction may simply need more time to go to completion.

    • Increase Curing Temperature: This increases the decomposition rate of the peroxide initiator, generating more radicals and accelerating the crosslinking process. Be cautious not to exceed the degradation temperature of your polymer.

  • Potential Cause 3: Inappropriate TAIC Concentration As a co-agent, the amount of TAIC used is crucial for achieving the desired properties.

    Solution:

    • Increase the TAIC concentration in your formulation. TAIC provides additional reactive sites, which can significantly enhance the final crosslink density and modulus.[5]

Q5: The gel content of my sample is low and there is a noticeable odor from the cured material. Why is this happening?

A5: A low gel content is a direct confirmation of incomplete polymerization. The odor may be from unreacted TAIC or other volatile monomers.

  • Potential Cause 1: Oxygen Inhibition Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initial radicals to form stable peroxy radicals, which are much less reactive and can terminate the polymerization process. Allyl monomers are particularly susceptible to oxygen inhibition.[13]

    Solutions:

    • Conduct the curing process under an inert atmosphere, such as nitrogen or argon.[13]

    • Thoroughly degas all monomers and prepolymer solutions before adding the initiator and starting the cure.

    • For surface curing, consider using a nitrogen blanket or UV curing systems that operate in an inert environment.

  • Potential Cause 2: Presence of Inhibitors in Raw Materials Monomers, polymers, or solvents can contain residual inhibitors from their manufacturing process.

    Solutions:

    • Purify monomers and solvents before use if you suspect they contain inhibitors.[13]

    • Ensure that fillers or other additives are not introducing inhibiting species into your formulation.

Q6: My final material is very brittle and cracks easily. How can I improve its flexibility?

A6: Brittleness is often a sign of an excessively high crosslink density or the formation of rigid, homopolymerized TAIC domains within the polymer matrix.[13]

  • Potential Cause: Excessive TAIC Concentration While TAIC improves strength, too much can lead to a very dense and rigid network that lacks the chain mobility needed for flexibility.[13]

    Solutions:

    • Systematically reduce the concentration of TAIC in your formulation.[13] This will create a network with longer polymer chains between crosslinks, improving flexibility and toughness.

    • Introduce a flexible co-monomer into your formulation to disrupt the rigid network structure.[13]

Data Presentation

Table 1: Common Peroxide Initiators for TAIC Crosslinking and Their Properties

Peroxide InitiatorChemical Name1-Hour Half-Life Temp. (°C)Typical Applications
Dicumyl Peroxide (DCP) Bis(α,α-dimethylbenzyl) peroxide137HCR Silicone, EPDM, Polyolefins[5]
BIPB Bis(tert-butyldioxyisopropyl)benzene-PPO, Polyolefins[14]
DBPH 2,5-Dimethyl-2,5-di(t-butylperoxy)hexane139Silicone, EPDM, Polyolefins[5][15]
DCBP Di(2,4-dichlorobenzoyl) peroxide55Silicone (low-temperature cure)[5]

Table 2: Troubleshooting Summary for Low Crosslinking Efficiency

SymptomPotential CauseParameter to AdjustRecommended Action
Low Hardness, Low Tensile StrengthInsufficient Crosslink DensityInitiator ConcentrationIncrease initiator level incrementally.
Curing Temperature/TimeIncrease temperature to match initiator half-life; increase duration.
TAIC ConcentrationIncrease TAIC loading.[5]
Low Gel Content, OdorOxygen InhibitionReaction AtmosphereDegas components and cure under an inert gas (N₂, Ar).[13]
Presence of InhibitorsRaw Material PurityPurify monomers/solvents or use inhibitor-free grades.[13]
Brittleness, CrackingExcessive Crosslink DensityTAIC ConcentrationReduce TAIC loading systematically.[13]
Rigid Network StructureFormulationIntroduce a flexible co-monomer.[13]

Experimental Protocols

Protocol 1: Measurement of Crosslink Density by Swelling Method (Based on ASTM D2765)

  • Sample Preparation: Cut a small, uniform piece of the cured polymer sample (approximately 0.1-0.2 g).

  • Initial Weighing: Accurately weigh the dry sample using an analytical balance. Let this be W₁.

  • Solvent Immersion: Place the sample in a sealed vial containing a suitable solvent (e.g., toluene (B28343) for EPDM, xylene for polyethylene). Ensure the sample is fully submerged.[6]

  • Equilibrium Swelling: Allow the sample to swell for at least 72 hours at a constant temperature (e.g., 23°C) to ensure equilibrium is reached.[7]

  • Weighing the Swollen Sample: Quickly remove the sample from the solvent, blot the surface gently with filter paper to remove excess solvent, and immediately weigh it. Let this be W₂.

  • Drying: Place the swollen sample in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. This removes all the absorbed solvent.

  • Final Weighing: Weigh the dried sample. Let this be W₃.

  • Calculations:

    • Gel Content (%) = (W₃ / W₁) x 100

    • Swelling Ratio (Q) = 1 + [(W₂ - W₃) / W₃] x (ρ_polymer / ρ_solvent) Where ρ is the density of the polymer and the solvent, respectively. A lower swelling ratio indicates a higher crosslink density.[6]

Protocol 2: General Procedure for Peroxide-Induced Crosslinking of an Elastomer with TAIC

  • Material Preparation: Thoroughly dry the base elastomer and any fillers to remove moisture.

  • Compounding: On a two-roll mill or in an internal mixer, compound the elastomer with other additives (fillers, plasticizers, antioxidants) until a homogeneous mixture is achieved.

  • Addition of TAIC and Peroxide: Add the TAIC to the mixture and continue mixing. In the final stage of mixing, add the peroxide initiator. Keep the mixing temperature below the activation temperature of the peroxide to prevent premature crosslinking ("scorching").[15]

  • Molding and Curing: Transfer the compounded material to a mold and cure in a hot press at a temperature and time determined by the peroxide's decomposition kinetics (e.g., 170-180°C for 10-20 minutes for DCP).

  • Post-Curing (Optional): Some systems may benefit from a post-curing step in an oven to complete the reaction and remove any volatile byproducts.

  • Characterization: Allow the sample to cool to room temperature before performing mechanical or analytical tests.

Mandatory Visualizations

Troubleshooting_Workflow Start Low Crosslinking Efficiency Detected (e.g., Low Hardness, Low Gel Content) Check_Properties Symptom Analysis Start->Check_Properties Poor_Mechanical Poor Mechanical Properties (Low Hardness/Strength) Check_Properties->Poor_Mechanical Mechanical Failure Low_Gel Low Gel Content / Odor Check_Properties->Low_Gel Incomplete Reaction Brittleness Final Product is Brittle Check_Properties->Brittleness Material Failure Check_Initiator Review Initiator System Poor_Mechanical->Check_Initiator Increase_Initiator ACTION: Increase Initiator Concentration Check_Initiator->Increase_Initiator Concentration too low? Check_Temp_Time Review Curing Conditions Check_Initiator->Check_Temp_Time Concentration OK End Re-evaluate Properties Increase_Initiator->End Adjust_Cure ACTION: Increase Cure Time or Temperature Check_Temp_Time->Adjust_Cure Temp/Time too low? Check_TAIC_Conc Review TAIC Concentration Check_Temp_Time->Check_TAIC_Conc Conditions OK Adjust_Cure->End Increase_TAIC ACTION: Increase TAIC Concentration Check_TAIC_Conc->Increase_TAIC Concentration too low? Check_TAIC_Conc->End All OK Increase_TAIC->End Check_Inhibition Check for Inhibition Low_Gel->Check_Inhibition Use_Inert ACTION: Degas & Use Inert Atmosphere (N2) Check_Inhibition->Use_Inert Oxygen present? Purify_Reagents ACTION: Purify Raw Materials Check_Inhibition->Purify_Reagents Impurities suspected? Use_Inert->End Purify_Reagents->End Check_High_Xlink Cause: Excessive Crosslinking? Brittleness->Check_High_Xlink Reduce_TAIC ACTION: Reduce TAIC Concentration Check_High_Xlink->Reduce_TAIC Yes Check_High_Xlink->End No Reduce_TAIC->End

Caption: Troubleshooting workflow for low TAIC crosslinking efficiency.

TAIC_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation Initiator Peroxide Initiator (R-O-O-R) Radical Initiator Radicals (2 R-O•) Initiator->Radical Decomposition Heat Heat or Radiation Heat->Radical TAIC_Radical TAIC Radical (TAIC•) Radical->TAIC_Radical Addition to Allyl Group Polymer_Radical Polymer Radical (P•) Radical->Polymer_Radical H-Abstraction TAIC TAIC Monomer (with 3 Allyl Groups) Polymer Polymer Chain (P-H) TAIC_Radical->TAIC Homopolymerization TAIC_Radical->Polymer Reaction with Polymer Polymer_Radical->TAIC Addition to TAIC Crosslink_1 TAIC-Polymer Linkage Crosslink_2 TAIC Bridge Crosslink_1->Crosslink_2 Further Reactions Network 3D Crosslinked Network Crosslink_2->Network Network Formation

Caption: Radical-induced crosslinking mechanism of TAIC with a polymer.

References

Technical Support Center: Polyisocyanurate (PIR) Molecular Weight Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polyisocyanurates (PIRs) with a controlled molecular weight.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of PIR prepolymers, where controlling molecular weight and preventing premature gelation are critical.

Issue Potential Causes Recommended Solutions
Higher than Expected Molecular Weight / Premature Gelation 1. Insufficient Monofunctional Reagent: The ratio of monofunctional alcohol to diisocyanate is too low, leading to a higher average isocyanate functionality and extensive crosslinking.[1][2] 2. Excessive Catalyst Concentration: A high concentration of the trimerization catalyst accelerates the reaction, leading to uncontrolled growth of the polymer network.[3] 3. High Reaction Temperature: Elevated temperatures can excessively increase the reaction rate, making it difficult to control the extent of trimerization before the desired molecular weight is reached.[3] 4. Delayed or Ineffective Quenching: The catalyst was not deactivated in time, allowing the reaction to proceed beyond the target conversion.1. Adjust Isocyanate Stoichiometry: Increase the molar ratio of the monofunctional alcohol (e.g., 2-ethyl-1-hexanol) to the diisocyanate (e.g., 4,4'-MDI). This reduces the average isocyanate functionality of the prepolymer mixture.[1][2] 2. Optimize Catalyst Loading: Reduce the concentration of the trimerization catalyst. The ideal concentration provides a controllable reaction rate. 3. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 50 °C) to ensure a more controlled trimerization process.[1][4] 4. Ensure Timely Quenching: Add a suitable quenching agent at the predetermined reaction time or viscosity to promptly halt the trimerization.[2]
Lower than Expected Molecular Weight 1. Excessive Monofunctional Reagent: Too much monofunctional alcohol caps (B75204) the isocyanate groups excessively, limiting chain extension and trimerization.[1][2] 2. Insufficient Catalyst Concentration: The catalyst concentration is too low to effectively promote the trimerization reaction within the desired timeframe. 3. Low Reaction Temperature: The temperature is insufficient to activate the catalyst and drive the trimerization reaction forward. 4. Presence of Impurities: Water or other protic impurities in the reactants or solvent can react with isocyanate groups, consuming them in side reactions and hindering polymer growth.[5]1. Adjust Isocyanate Stoichiometry: Decrease the molar ratio of the monofunctional alcohol to the diisocyanate to increase the average isocyanate functionality.[1][2] 2. Increase Catalyst Concentration: Incrementally increase the amount of trimerization catalyst to achieve a higher reaction rate. 3. Optimize Reaction Temperature: Increase the reaction temperature to the optimal range for the chosen catalyst to ensure efficient trimerization. 4. Use Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Broad Molecular Weight Distribution (High Polydispersity) 1. Poor Mixing: Inefficient mixing can lead to localized "hot spots" of high catalyst concentration and temperature, resulting in non-uniform polymer growth. 2. Inconsistent Reaction Temperature: Fluctuations in temperature during the reaction can cause variations in the rate of trimerization, leading to a broader distribution of polymer chain sizes. 3. Side Reactions: The formation of side products like allophanates can introduce additional branching and contribute to a broader molecular weight distribution.[4]1. Improve Agitation: Use efficient mechanical stirring to ensure homogeneous distribution of reactants and catalyst. 2. Maintain Stable Temperature: Utilize a temperature-controlled oil bath or reactor jacket to maintain a constant and uniform reaction temperature.[1] 3. Select a More Selective Catalyst: Choose a catalyst known for high selectivity towards isocyanurate formation over other side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: How can I reliably control the molecular weight of my polyisocyanurate?

A1: The most effective method for controlling the molecular weight of a PIR prepolymer is to adjust the average isocyanate functionality of your starting mixture. This is achieved by reacting a diisocyanate (like 4,4'-MDI) with a monofunctional alcohol (like 2-ethyl-1-hexanol) before the trimerization step.[1][2] By controlling the molar ratio of these two reactants, you can create a mixture of di- and mono-functional isocyanates. A higher proportion of mono-functional isocyanates will lead to a lower average functionality, resulting in a lower molecular weight prepolymer after trimerization. Other key factors to control are the catalyst type and concentration, reaction temperature, and reaction time before quenching.[3]

Q2: What is the role of the isocyanate index (NCO/OH ratio) in controlling the final polymer structure?

A2: The isocyanate index is a crucial parameter, particularly in the formation of PIR foams and crosslinked networks. It is defined as the molar ratio of isocyanate groups to hydroxyl groups, multiplied by 100.[6] For PIRs, this index is typically high (often >180), indicating a significant excess of isocyanate groups.[7] A higher isocyanate index leads to a greater degree of crosslinking through the formation of isocyanurate rings, resulting in a more rigid and thermally stable material.[6][8] However, for synthesizing soluble prepolymers, the focus is less on the NCO/OH ratio and more on controlling the trimerization of a prepolymer mixture with a defined average isocyanate functionality.

Q3: Which type of catalyst is best for controlling the trimerization reaction?

A3: The choice of catalyst is critical. Catalysts for PIR formation are typically Lewis bases, such as tertiary amines (e.g., N,N′,N′′-tris(3-dimethylaminopropyl)hexahydro-1,3,5-triazine - TDMAPHT) or salts of carboxylic acids (e.g., potassium acetate).[4][9] Some catalysts may favor the formation of side products like allophanates, while others are more selective for the desired isocyanurate rings. For controlled prepolymer synthesis, a catalyst that provides a manageable reaction rate at moderate temperatures (e.g., 50°C) and can be effectively quenched is ideal.[4]

Q4: How do I stop the reaction to isolate a prepolymer of a specific molecular weight?

A4: To stop the trimerization reaction, a quenching agent is added. The quencher deactivates the catalyst, preventing further growth of the polymer chains. The timing of the quenching is critical and can be determined by monitoring the reaction viscosity or by running the reaction for a predetermined time based on prior kinetic studies. An example of a quenching agent is 2,2'-(diazene-1,2-diyl)bis(2-methylpropanenitrile) (DGBCF).[2]

Q5: What is the best method to determine the molecular weight of my synthesized polyisocyanurate?

A5: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) of polymers.[10][11] It is essential to use a suitable solvent (e.g., Tetrahydrofuran - THF) and to calibrate the instrument with appropriate polymer standards (e.g., polystyrene or PMMA).[10][12] A refractive index (RI) or UV detector is commonly used for analysis.[10]

Quantitative Data Summary

Table 1: Influence of MDI to Monofunctional Alcohol Ratio on Isocyanate Mixture Composition. [1]

This table illustrates how the initial molar ratio of 4,4'-MDI to 2-ethyl-1-hexanol affects the composition of the resulting isocyanate mixture prior to trimerization. A higher proportion of the mono-adduct (mono-functional isocyanate) leads to a lower average functionality, which is key to controlling the final prepolymer molecular weight.

Molar Ratio (MDI : 2-ethyl-1-hexanol)4,4'-MDI (mol%)Mono-adduct (mol%)Di-adduct (mol%)
1 : 0.1090.39.50.2
1 : 0.2576.422.41.2
1 : 0.5055.638.85.6

Table 2: Summary of Key Parameter Effects on PIR Prepolymer Molecular Weight.

ParameterEffect of IncreaseRationale
Ratio of Monofunctional Alcohol Decrease in MWReduces the average isocyanate functionality, acting as a chain stopper.[1][2]
Catalyst Concentration Increase in MWAccelerates the rate of trimerization, leading to larger molecules in a given time.[3]
Reaction Temperature Increase in MWIncreases the reaction rate, but can lead to loss of control and broader polydispersity.[3]
Reaction Time (before quenching) Increase in MWAllows for more trimerization to occur, increasing the size of the prepolymer molecules.[2]
Isocyanate Index (in foam systems) Increase in Crosslink DensityA higher excess of NCO groups promotes more extensive isocyanurate ring formation, leading to a network rather than a soluble prepolymer.[6][8]

Experimental Protocols

1. Protocol for Synthesis of a Controlled Molecular Weight PIR Prepolymer

This protocol is adapted from the synthesis of a PIR prepolymer with a target average isocyanate functionality of approximately 2.5.[4]

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (4,4'-MDI)

  • 2-Ethyl-1-hexanol (or other monofunctional alcohol)

  • N,N′,N′′-Tris(3-dimethylaminopropyl)hexahydro-1,3,5-triazine (TDMAMP) (Trimerization catalyst)

  • 2,2'-(Diazene-1,2-diyl)bis(2-methylpropanenitrile) (DGBCF) (Quenching agent)

  • Tetrahydrofuran (THF), anhydrous

  • Argon (Ar) or Nitrogen (N₂) gas

Procedure:

  • Preparation of Isocyanate Mixture: a. In a dry, three-neck flask equipped with a mechanical stirrer, dropping funnel, and Argon inlet, add 4,4'-MDI (e.g., 0.74 mol). b. Heat the flask to 50°C in an oil bath with stirring. c. Slowly add 2-ethyl-1-hexanol (e.g., 0.18 mol, for a 1:0.25 molar ratio) dropwise into the MDI. Maintain the internal temperature below 55°C. The reaction to form the mono- and di-adducts is immediate.[1]

  • Trimerization: a. In a separate dry beaker under an Argon stream, place the desired amount of the isocyanate mixture from the previous step (e.g., 0.60 mol). b. Prepare a solution of the TDMAMP catalyst in anhydrous THF (e.g., 0.1 g of TDMAMP in 6 mL THF). c. Quickly inject the catalyst solution into the isocyanate mixture while stirring vigorously at 50°C. d. Monitor the reaction by observing the increase in viscosity. The reaction time will depend on the desired molecular weight (e.g., 200 minutes).[2]

  • Quenching: a. Prepare a solution of the DGBCF quenching agent in anhydrous THF (e.g., 0.1 g DGBCF in 2 mL THF). b. At the desired reaction time, quickly add the quencher solution to the reaction mixture to deactivate the catalyst and stop the polymerization.

  • Isolation and Storage: a. The resulting PIR prepolymer can be stored under an inert atmosphere. Ensure the container is sealed to prevent moisture ingress.

2. Protocol for Molecular Weight Determination by GPC

This protocol outlines general steps for GPC analysis of PIR prepolymers.[1][10][11]

Instrumentation and Conditions:

  • GPC System: Agilent Infinity I or similar, equipped with a pump, degasser, column oven, and detector.[13]

  • Columns: A set of columns suitable for oligomer and polymer analysis in organic solvents (e.g., Agilent PLgel series).[1]

  • Eluent: Tetrahydrofuran (THF), HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Detector: Differential Refractive Index (DRI) or UV detector.[10]

  • Calibration: Use monodisperse polystyrene or PMMA standards to generate a calibration curve.[10]

Procedure:

  • Sample Preparation: a. Accurately weigh a small amount of the PIR prepolymer sample (e.g., 5-10 mg). b. Dissolve the sample in a known volume of THF (e.g., 5-10 mL) to create a solution of approximately 1 mg/mL. c. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.

  • Analysis: a. Equilibrate the GPC system with THF until a stable baseline is achieved. b. Inject the filtered sample onto the column. c. Collect the chromatogram for a sufficient time to allow all species to elute.

  • Data Processing: a. Using the GPC software and the previously generated calibration curve, calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) for the sample.[12]

Visualizations

logical_relationship cluster_inputs Controllable Inputs cluster_process Reaction Characteristics cluster_outputs Polymer Properties Stoichiometry Stoichiometry (MDI:Monofunctional Alcohol) Avg_Func Avg. Isocyanate Functionality Stoichiometry->Avg_Func determines Catalyst Catalyst (Type & Concentration) Rate Trimerization Rate Catalyst->Rate controls Side_Rxns Side Reactions (e.g., Allophanate) Catalyst->Side_Rxns can promote Temperature Reaction Temperature Temperature->Rate affects Time Reaction Time MW Molecular Weight (MW) Time->MW influences Avg_Func->MW limits Rate->MW governs Viscosity Viscosity / Gelation Rate->Viscosity drives PDI Polydispersity (Đ) Side_Rxns->PDI broadens MW->Viscosity correlates with

Caption: Factors influencing the molecular weight of polyisocyanurates.

experimental_workflow cluster_prep 1. Isocyanate Mixture Preparation cluster_reaction 2. Trimerization cluster_analysis 3. Quenching & Analysis A Charge 4,4'-MDI to reactor under Argon B Heat to 50°C A->B C Slowly add monofunctional alcohol (e.g., 2-EH) B->C D Inject Catalyst Solution (e.g., TDMAMP in THF) C->D Proceed with mixture E Maintain at 50°C Monitor viscosity D->E F Run for predetermined time (e.g., 200 min) E->F G Add Quencher Solution (e.g., DGBCF in THF) F->G End of reaction time H Isolate PIR Prepolymer G->H I Characterize MW by GPC H->I

Caption: Experimental workflow for controlled PIR prepolymer synthesis.

signaling_pathway MDI Di-isocyanate (R-NCO)₂ Prepolymer Isocyanate Mixture (Mono- & Di-functional) MDI->Prepolymer ROH Monofunctional Alcohol (R'-OH) ROH->Prepolymer + Isocyanurate Isocyanurate Ring (Trimer) Prepolymer->Isocyanurate Trimerization Catalyst Catalyst Catalyst->Isocyanurate activates PIR_Prepolymer PIR Prepolymer Isocyanurate->PIR_Prepolymer forms

Caption: Simplified reaction pathway for PIR prepolymer formation.

References

Technical Support Center: Trimethyl Isocyanurate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Trimethyl isocyanurate (TMIC).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound (TMIC)?

A1: The predominant method for synthesizing TMIC is the catalytic cyclotrimerization of methyl isocyanate (MIC). This reaction involves the conversion of three MIC monomers into the stable six-membered isocyanurate ring. The selection of an appropriate catalyst is critical to ensure high yield and purity, minimizing the formation of undesirable byproducts.[1]

Q2: What are the most common impurities encountered in TMIC synthesis?

A2: Common impurities can be categorized based on their origin:

  • Reactant-Related Impurities: Unreacted methyl isocyanate (MIC) monomer.

  • Side-Reaction Products:

    • Higher-Molecular-Weight Polymers: Formation is often catalyzed by certain trialkylamines.[2]

    • Uretdione (MIC Dimer): A cyclic dimer that can form, particularly with phosphine-based catalysts at elevated temperatures.

    • 1,3-Dimethylurea (B165225): Formed by the reaction of MIC with water.[2]

    • 1,3,5-Trimethylbiuret: Can form when excess MIC is present with water.[2]

  • Catalyst Residues: Residual catalyst or byproducts from the catalyst.

  • Solvent-Related Impurities: Residual solvents or products from their potential hydrolysis.

Q3: How does water content affect the purity of the final product?

A3: Water is highly detrimental to the purity of TMIC. Methyl isocyanate readily reacts with water in an exothermic reaction to form 1,3-dimethylurea and carbon dioxide.[2] The presence of water can significantly reduce the yield of TMIC and complicate the purification process due to the formation of urea-based impurities. It is crucial to use anhydrous solvents and reagents and to perform the reaction under a dry, inert atmosphere.

Q4: Which analytical techniques are recommended for assessing TMIC purity?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual MIC and solvent.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing the purity of the final product and quantifying non-volatile impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the formation of the isocyanurate ring and identify the presence of functional groups from common impurities like ureas (C=O and N-H stretching).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the final product and can be used to identify and quantify impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of TMIC Presence of Water: Reacts with MIC, reducing the amount available for trimerization.• Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Catalyst: The chosen catalyst may have low activity or may have degraded.• Use a freshly opened or properly stored catalyst. Consider screening different catalysts known for high efficiency, such as potassium acetate (B1210297) or specific organometallic compounds.[1]
Suboptimal Reaction Temperature: The trimerization is exothermic; improper temperature control can affect catalyst activity and promote side reactions.[2]• Maintain the recommended reaction temperature using a controlled temperature bath. For highly exothermic reactions, consider adding the reactant in portions.
Product is a Sticky Solid or Oil Instead of Crystalline Powder Presence of Polymeric Impurities: Certain catalysts, like some trialkylamines, can promote the formation of high-molecular-weight polymers.[2]• Switch to a catalyst known for high selectivity towards the trimer, such as a sterically hindered proazaphosphatrane catalyst, which minimizes dimer and polymer formation.[1]
Incomplete Reaction: Significant amounts of unreacted MIC can remain.• Increase the reaction time or slightly increase the catalyst loading. Monitor the reaction progress using TLC or GC to ensure completion.
Final Product Contains Significant Amounts of 1,3-Dimethylurea Contamination with Water: As discussed, water reacts with MIC to form this byproduct.• Rigorously dry all solvents and reagents. Consider using a drying agent in the reaction setup if appropriate for the chosen solvent and catalyst.
Difficult Purification Multiple Byproducts: A non-selective catalyst or poor reaction control can lead to a complex mixture of impurities.• Optimize the reaction by selecting a more selective catalyst and tightly controlling parameters like temperature and reactant addition rate.
Inappropriate Purification Method: The chosen recrystallization solvent may not effectively separate the impurities from the product.• Screen different solvents for recrystallization. TMIC is reported to form monoclinic prisms from water or alcohol, suggesting these could be good starting points for purification.[3][4] Consider a solvent system where TMIC has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble.

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Acetate

This protocol outlines a general procedure for the synthesis of TMIC using a common and effective catalyst.

Materials:

  • Methyl isocyanate (MIC)

  • Anhydrous Toluene (B28343)

  • Potassium Acetate (anhydrous)

  • Anhydrous Hexane (B92381)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • In the flask, add potassium acetate (0.05 mol equivalent) and anhydrous toluene.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add methyl isocyanate (1.0 mol equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the disappearance of the MIC monomer using GC or TLC.

  • Upon completion, a white precipitate of TMIC should form.

  • Filter the solid product under vacuum and wash with cold, anhydrous hexane to remove any residual toluene and unreacted starting material.

  • Dry the product under vacuum to yield crystalline this compound.

Protocol 2: Purity Analysis by GC-MS

This protocol provides a general method for the analysis of impurities in a TMIC sample.

Instrumentation and Columns:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Column: Agilent HP-Innowax, 60 m x 0.32 mm, 0.5 µm or equivalent polar capillary column.

GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Mass Range: 35-400 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the TMIC sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with anhydrous dichloromethane (B109758) or ethyl acetate.

  • Vortex the solution to ensure homogeneity.

  • Inject the sample into the GC-MS.

Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

  • Quantify impurities by calculating the peak area percentage (assuming similar response factors for a preliminary assessment) or by using a calibration curve with certified standards for accurate quantification.

Data Presentation

Table 1: Illustrative Impurity Profile of TMIC under Different Synthesis Conditions
Condition Catalyst Water Content Unreacted MIC (%) MIC Dimer (%) 1,3-Dimethylurea (%) Polymeric Impurities (%) TMIC Purity (%)
Optimal Potassium Acetate< 10 ppm0.1< 0.05< 0.05Not Detected> 99.8
Sub-optimal 1 Triethylamine< 10 ppm0.50.2< 0.052.5~96.8
Sub-optimal 2 Potassium Acetate~500 ppm0.8< 0.053.0Not Detected~96.1
Sub-optimal 3 Phosphine-based< 10 ppm0.31.5< 0.050.5~97.6

Note: This data is illustrative and intended to demonstrate the impact of different parameters on product purity.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_purification Purification cluster_product Final Product MIC Methyl Isocyanate (MIC) Trimerization Catalytic Trimerization MIC->Trimerization Catalyst Catalyst Catalyst->Trimerization Solvent Anhydrous Solvent Solvent->Trimerization Filtration Filtration Trimerization->Filtration Washing Solvent Washing Filtration->Washing Drying Vacuum Drying Washing->Drying TMIC This compound (TMIC) Drying->TMIC

Caption: General experimental workflow for this compound synthesis.

G cluster_main Desired Reaction cluster_side Side Reactions / Impurity Formation MIC Methyl Isocyanate (MIC) TMIC This compound (Trimer) MIC->TMIC  Trimerization Dimer Uretdione (Dimer) MIC->Dimer Dimerization Polymer Higher Polymers MIC->Polymer Polymerization Urea 1,3-Dimethylurea MIC->Urea Dimer->Polymer Water Water (H2O) Water->Urea Catalyst Catalyst Choice Catalyst->TMIC Catalyst->Dimer Catalyst->Polymer

Caption: Key pathways for product and impurity formation from methyl isocyanate.

G Start Problem: Low Purity of TMIC CheckPurity Analyze Impurity Profile (GC-MS, NMR) Start->CheckPurity HighUrea High Urea Content? CheckPurity->HighUrea HighPolymer High Polymer/Dimer Content? HighUrea->HighPolymer No DryReagents Action: Ensure Anhydrous Conditions HighUrea->DryReagents Yes HighMIC High Residual MIC? HighPolymer->HighMIC No ChangeCatalyst Action: Change Catalyst to a More Selective One HighPolymer->ChangeCatalyst Yes IncreaseTime Action: Increase Reaction Time / Optimize Temp. HighMIC->IncreaseTime Yes End Re-run Experiment and Analyze HighMIC->End No DryReagents->End ChangeCatalyst->End IncreaseTime->End

Caption: Logical troubleshooting flow for addressing low TMIC purity.

References

Validation & Comparative

Comparative thermal stability of different isocyanurates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Isocyanurates

For researchers, scientists, and professionals in drug development, understanding the thermal stability of isocyanurate compounds is crucial for their application in various formulations and materials. Isocyanurates, cyclic trimers of isocyanates, are known for their inherent thermal robustness. This guide provides a comparative analysis of the thermal stability of different isocyanurates, supported by available experimental data.

The stability of the isocyanurate ring is influenced by the nature of the substituents on the nitrogen atoms. Generally, the isocyanurate ring itself is highly thermostable, with decomposition often occurring at temperatures above 400°C.[1] The decomposition process typically involves the breaking of the isocyanurate ring to regenerate isocyanate monomers.

Quantitative Thermal Stability Data

The following table summarizes the available quantitative data on the thermal stability of various isocyanurates, primarily obtained through Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing key metrics such as the onset of decomposition and temperatures at specific weight loss percentages.

Isocyanurate DerivativeOnset of Decomposition (°C)T5% (°C)T10% (°C)T50% (°C)Notes
Trimethyl Isocyanurate Data not availableData not availableData not availableData not availableGenerally considered to have high thermal stability due to its compact structure.
Triethyl Isocyanurate Data not availableData not availableData not availableData not availableExpected to have high thermal stability, similar to other alkyl isocyanurates.
Triphenyl Isocyanurate ~350Data not availableData not availableData not availableHigh thermal stability is inferred from its synthesis from phenyl isocyanate, which has high thermal stability.
Tris(2-hydroxyethyl) Isocyanurate (THEIC) ~250Data not available265 - 330Data not availableThe presence of hydroxyl groups can influence the decomposition pathway.

Note: The lack of specific, directly comparable TGA data for simple alkyl and aryl isocyanurates in the public domain necessitates a more generalized comparison. The provided data is based on isolated findings and general principles of chemical stability.

Experimental Protocols

Thermogravimetric Analysis (TGA) of Isocyanurates

This protocol outlines a general procedure for assessing the thermal stability of isocyanurate compounds using TGA.

Objective: To determine the thermal decomposition profile of an isocyanurate sample, including the onset of decomposition and the temperatures at various percentages of mass loss.

Apparatus:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 600°C.

  • Sample pans (e.g., aluminum or platinum, depending on the temperature range).

  • Inert gas supply (e.g., high-purity nitrogen).

Procedure:

  • Sample Preparation: A small amount of the isocyanurate sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan.

  • Instrument Setup: The sample pan is placed in the TGA furnace.

  • Atmosphere: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • Onset Temperature (Tonset): The temperature at which significant mass loss begins.

    • Tx%: The temperature at which x% of the initial mass has been lost (e.g., T5%, T10%, T50%).

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Visualization of Decomposition Pathway

The thermal decomposition of isocyanurates primarily proceeds through the cleavage of the triazine ring, leading to the formation of the corresponding isocyanate monomers. This process is a retro-cyclotrimerization reaction.

G Isocyanurate Isocyanurate (R-NCO)₃ TransitionState Ring Opening Transition State Isocyanurate->TransitionState Heat (Δ) Isocyanate 3 x Isocyanate (R-N=C=O) TransitionState->Isocyanate

Caption: Thermal decomposition pathway of a generic isocyanurate.

References

Performance Analysis of Trimethyl Isocyanurate-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance analysis of trimethyl isocyanurate (TMIC)-based polymers, offering an objective comparison with alternative materials. The inclusion of the rigid isocyanurate ring structure within a polymer matrix imparts significant enhancements to its thermal stability, mechanical strength, and flame retardant properties. This makes TMIC-based polymers, particularly polyisocyanurates (PIR), valuable materials in a range of high-performance applications, from insulation to biomedical devices.

Executive Summary

This compound-based polymers exhibit superior thermal stability and flame retardancy when compared to conventional polyurethanes (PUR). While epoxy resins can offer higher tensile strength in some formulations, PIR foams provide a unique combination of low thermal conductivity and good mechanical properties. For drug delivery applications, the biocompatibility of isocyanate-based polymers is a critical consideration, with ongoing research into their cytotoxicity and the profile of extractable and leachable compounds.

Data Presentation: Performance Metrics

The following tables summarize the key performance indicators of this compound-based polymers in comparison to common alternatives such as polyurethane foam and epoxy resin. It is important to note that properties can vary significantly based on the specific formulation, density, and manufacturing process.

Table 1: Mechanical Properties

PropertyPolyisocyanurate (PIR) FoamPolyurethane (PUR) FoamEpoxy Resin (General Purpose)Test Method
Tensile Strength (MPa) 0.2 - 1.00.1 - 0.840 - 90[1]ASTM D638
Young's Modulus (GPa) 0.005 - 0.030.002 - 0.022.4 - 4.8[2]ASTM D638
Elongation at Break (%) 1 - 55 - 201 - 6ASTM D638
Compressive Strength (kPa) 150 - 400100 - 300-ASTM D1621

Table 2: Thermal Properties

PropertyPolyisocyanurate (PIR) FoamPolyurethane (PUR) FoamEpoxy Resin (General Purpose)Test Method
Thermal Conductivity (W/m·K) 0.019 - 0.025[3]0.022 - 0.030[3]0.15 - 0.4ASTM C518
Glass Transition Temp. (Tg) (°C) 200 - 250100 - 150150 - 220ASTM D4065 (DMA)
Decomposition Temp. (°C) > 300~250300 - 400ASTM E1131 (TGA)

Table 3: Flame Retardancy

PropertyPolyisocyanurate (PIR) FoamPolyurethane (PUR) FoamRockwool InsulationTest Method
Limiting Oxygen Index (%) > 25 (can reach >35)[3]18 - 22Non-combustibleASTM D2863
UL-94 Classification V-0, V-1HB-UL-94
Heat Release Rate (kW/m²) Lower than PURHigher than PIR-ISO 5660-1

Table 4: Dielectric Properties

PropertyPolyisocyanurate (PIR) FoamFR-4 (Epoxy-Glass Composite)Test Method
Dielectric Constant @ 1 GHz ~1.1 - 1.3~4.4ASTM D2520
Dissipation Factor @ 1 GHz ~0.005 - 0.02~0.02ASTM D2520

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. Adherence to these standardized procedures is crucial for obtaining reliable and comparable data.

Tensile Properties of Plastics (ASTM D638)

Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638. The specimens should be free of defects and have a uniform cross-section.

  • Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the specimen to measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is determined by the material type.

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break (strain at fracture).

Compositional Analysis by Thermogravimetry (TGA) (ASTM E1131)

Objective: To determine the thermal stability and decomposition temperature of a polymer.

Methodology:

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).

  • Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.

  • Data Analysis: The resulting TGA curve plots weight percentage versus temperature. The decomposition temperature is typically reported as the temperature at which a specific percentage of weight loss occurs (e.g., Td5% for 5% weight loss) or the peak of the derivative thermogravimetric (DTG) curve.

Dynamic Mechanical Properties of Plastics (ASTM D4065)

Objective: To determine the viscoelastic properties of a polymer, including the glass transition temperature (Tg).

Methodology:

  • Specimen Preparation: Prepare a rectangular specimen of defined dimensions.

  • Instrument Setup: Mount the specimen in the grips of a dynamic mechanical analyzer (DMA).

  • Test Procedure:

    • Apply a sinusoidal oscillating strain to the specimen at a fixed frequency.

    • Ramp the temperature of the specimen at a controlled rate.

    • Measure the resulting stress and the phase lag between the stress and strain.

  • Data Analysis: The instrument calculates the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). The glass transition temperature (Tg) can be identified as the peak of the tan delta curve or the loss modulus curve, or as the onset of the drop in the storage modulus.[4][5]

Reaction to Fire Tests — Heat Release, Smoke Production and Mass Loss Rate (ISO 5660-1)

Objective: To measure the heat release rate and other fire-related properties of a material when exposed to a controlled heat flux.

Methodology:

  • Specimen Preparation: Prepare a square specimen of a specified thickness.

  • Conditioning: Condition the specimens to a constant mass in a controlled environment.

  • Test Procedure:

    • Mount the specimen horizontally in the test apparatus.

    • Expose the specimen to a constant heat flux from a conical heater.

    • A spark igniter is used to ignite the gases emitted from the specimen.

    • The oxygen concentration and mass flow rate of the exhaust gases are continuously measured.

  • Data Analysis: The heat release rate is calculated based on the principle of oxygen consumption. Other parameters such as time to ignition, total heat released, and smoke production rate are also determined.[6][7][8][9][10]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_testing Performance Testing cluster_data Data Analysis raw_material Raw Polymer specimen_prep Specimen Machining/ Molding raw_material->specimen_prep conditioning Conditioning (23°C, 50% RH) specimen_prep->conditioning tensile Tensile Test (ASTM D638) conditioning->tensile tga TGA (ASTM E1131) conditioning->tga dma DMA (ASTM D4065) conditioning->dma cone Cone Calorimetry (ISO 5660-1) conditioning->cone mechanical_props Mechanical Properties (Strength, Modulus) tensile->mechanical_props thermal_props Thermal Properties (Decomposition, Tg) tga->thermal_props dma->thermal_props flame_props Flame Retardancy (HRR, LOI) cone->flame_props

Caption: Experimental workflow for polymer performance analysis.

structure_property cluster_structure Molecular Structure cluster_properties Material Properties isocyanurate Isocyanurate Ring (High Crosslink Density) thermal High Thermal Stability isocyanurate->thermal Strongly Promotes mechanical High Mechanical Strength isocyanurate->mechanical Increases Stiffness flame Good Flame Retardancy isocyanurate->flame Promotes (Char Formation) urethane Urethane Linkages (Linear/Branched) flexibility Flexibility urethane->flexibility Provides epoxy Epoxy Network (Crosslinked) epoxy->thermal Good epoxy->mechanical High

Caption: Structure-property relationships in isocyanurate-based polymers.

Applications in Drug Development

The unique properties of this compound-based polymers open up possibilities in the pharmaceutical and biomedical fields, although research in this area is still emerging.

Controlled Drug Release

The crosslinked network of polyisocyanurate can be tailored to create matrices for the controlled release of therapeutic agents. The degradation rate and drug diffusion can be modulated by adjusting the polymer formulation. Methods for preparing microparticles for drug delivery, such as spray-drying and emulsion solvent evaporation, can be adapted for TMIC-based polymer systems.[11][12][13]

Biocompatibility and Medical Devices

For any material to be used in a biomedical application, a thorough evaluation of its biocompatibility is essential. This is typically assessed according to the ISO 10993 standards.[14][15][16] Key considerations for TMIC-based polymers include:

  • Cytotoxicity: In vitro studies are necessary to evaluate if the polymer or its degradation products are toxic to cells. Studies on polyurethane foams have shown that the isocyanate index can influence cytotoxicity.[17][18][19][20]

  • Extractables and Leachables: It is crucial to identify and quantify any chemical species that may migrate from the polymer into the biological environment.[21][22][23][24][25] These studies are critical for ensuring the safety of medical devices and drug delivery systems.

  • Sensitization and Irritation: Tests are conducted to ensure the material does not cause an allergic or inflammatory response upon contact with skin or tissue.

While polyurethanes are used in various medical devices, the biocompatibility of specific polyisocyanurate formulations must be rigorously evaluated on a case-by-case basis. The presence of unreacted isocyanates is a primary concern due to their toxicity.

Conclusion

This compound-based polymers, particularly polyisocyanurates, offer a compelling set of properties for demanding applications. Their enhanced thermal stability and flame retardancy make them superior to conventional polyurethanes in fire-critical applications. While epoxy resins may provide higher mechanical strength in bulk form, PIR foams offer an excellent balance of insulation and structural integrity. For researchers and professionals in drug development, the potential of these polymers in controlled release and medical devices warrants further investigation, with a strong emphasis on comprehensive biocompatibility and safety assessments. The detailed experimental protocols provided in this guide serve as a foundation for conducting rigorous comparative studies to further elucidate the performance advantages of these versatile materials.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Validation of Trimethyl Isocyanurate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A definitive validation of the three-dimensional structure of trimethyl isocyanurate has been achieved through single-crystal X-ray crystallography, providing a foundational benchmark for its molecular conformation. This guide offers a comparative analysis of the crystallographic data of this compound alongside its ethyl and phenyl analogs, furnishing researchers, scientists, and drug development professionals with essential structural insights and detailed experimental protocols.

The precise arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. For this compound, a key building block in various chemical syntheses, an unambiguous structural determination is paramount. X-ray crystallography stands as the gold standard for elucidating such atomic-level detail, and the data obtained for this compound confirms its six-membered triazinane ring substituted with three methyl groups on the nitrogen atoms and three carbonyl groups.

Comparative Crystallographic Data of Isocyanurates

To provide a comprehensive structural context, the crystallographic parameters of this compound are presented alongside those of triethyl isocyanurate and triphenyl isocyanurate. This comparison highlights the influence of the N-substituent on the crystal packing and molecular geometry.

ParameterThis compound[1]Triethyl Isocyanurate[1]1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione
Chemical Formula C₆H₉N₃O₃C₉H₁₅N₃O₃C₂₁H₁₅N₃O₃
Molecular Weight 171.15 g/mol 213.23 g/mol 357.36 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 8.139 (2)12.383 (2)10.732 (2)
b (Å) 13.398 (3)8.358 (1)16.034 (3)
c (Å) 14.829 (3)11.235 (2)10.518 (2)
α (°) 909090
β (°) 100.89 (3)107.58 (1)102.73 (3)
γ (°) 909090
Volume (ų) 1588.3 (6)1106.6 (3)1764.1 (6)
Z 844
Calculated Density (g/cm³) 1.4311.2801.344
Temperature (K) 295295293
CCDC Number 107996[2]116518251332[2]

A notable feature of the this compound crystal structure is the presence of two symmetry-independent molecules in the asymmetric unit.[1]

Experimental Protocols

The following outlines the key experimental steps for the single-crystal X-ray diffraction analysis of isocyanurates, based on the published study of trimethyl and triethyl isocyanurate[1] and general crystallographic practices.

Crystal Growth

Single crystals of this compound and triethyl isocyanurate suitable for X-ray diffraction were obtained by slow evaporation from a methanol (B129727) solution. For triphenyl isocyanurate, similar slow evaporation techniques from a suitable solvent like ethanol (B145695) or a mixture of solvents are typically employed.

X-ray Data Collection

A suitable single crystal of each compound was mounted on a goniometer head. X-ray diffraction data were collected at room temperature (295 K for trimethyl and triethyl isocyanurate, and 293 K for triphenyl isocyanurate) using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Crystallographic Validation Workflow

The logical flow of validating a molecular structure through X-ray crystallography is depicted below.

G Synthesis Synthesis of Isocyanurate Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation and CIF Generation Refinement->Validation

Workflow for X-ray Crystallographic Structure Validation.

References

A Researcher's Guide to Computational Conformational Analysis of Isocyanurates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of isocyanurates is crucial for predicting their reactivity, stability, and interaction with biological systems. This guide provides a comparative overview of computational methods for the conformational analysis of isocyanurates, supported by experimental data and detailed protocols.

Isocyanurates, cyclic trimers of isocyanates, are known for their high thermal stability.[1][2] The conformational behavior of these molecules is largely influenced by the nature of the substituents on their nitrogen atoms.[1][2] Computational chemistry offers a powerful toolkit to explore the conformational landscape of isocyanurates, providing insights that are often complementary to experimental techniques.

Comparative Analysis of Computational Methodologies

The primary approach for in-silico conformational analysis of isocyanurates involves a combination of molecular mechanics and quantum mechanics calculations. A typical workflow begins with a broad conformational search using a computationally less expensive method, followed by geometry optimization and energy refinement using more accurate, but demanding, quantum mechanical methods.

A key study on the thermal stabilities and conformational behaviors of isocyanurates employed a multi-step computational protocol.[3][4] This approach is compared with alternative methods commonly used for the conformational analysis of structurally related triazine derivatives.

Methodology Primary Study on Isocyanurates Alternative/Complementary Approaches for Triazines
Initial Conformational Search CONFLEX program with MMFF94S force field.Molecular dynamics simulations or other force fields (e.g., AMBER, CHARMM).
Geometry Optimization Density Functional Theory (DFT) at the B3LYP-GD3/cc-pVTZ level.[5]Other DFT functionals (e.g., M06-2X, ωB97X-D) and basis sets (e.g., 6-311+G(d,p)).
Energy Refinement Single-point energy calculations at higher levels of theory: Møller–Plesset perturbation theory (MP2) and Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)).[5]Not always performed for larger systems due to computational cost, but recommended for high accuracy.
Experimental Validation Comparison with thermodynamic data (cyclotrimerization energies).[1][2]Direct comparison with experimental geometries from X-ray crystallography or conformational populations from NMR spectroscopy.[3][6]

Experimental Protocols for Validation

Computational predictions gain significant credibility when validated against experimental data. For isocyanurates and related compounds, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard for experimental conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate picture of the molecular conformation in the solid state. The crystal structures of trimethyl isocyanurate and triethyl isocyanurate have been determined, revealing detailed information about their bond lengths, bond angles, and the overall geometry of the isocyanurate ring.[1][5][7][8] This data serves as an excellent benchmark for validating the accuracy of computational geometry optimizations.

Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of the isocyanurate derivative are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods, and then refined to best fit the experimental data.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[9][10][11][12][13] By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to determine the relative populations of different conformers in solution.[3] Dynamic NMR studies can also provide information about the energy barriers to conformational interconversion.[3]

Protocol for Conformational Analysis by NMR:

  • Sample Preparation: A solution of the isocyanurate derivative is prepared in a suitable deuterated solvent.

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, NOESY/ROESY) are performed. For quantitative analysis of conformational equilibria, spectra may need to be recorded at different temperatures.

  • Data Analysis: The measured NMR parameters (e.g., coupling constants, NOE intensities) are related to the molecular geometry and dihedral angles. These experimental values are then compared with the values predicted computationally for different conformers to determine their relative populations.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the computational conformational analysis of isocyanurates.

G Computational Conformational Analysis Workflow cluster_start Initial Structure Generation cluster_search Conformational Space Exploration cluster_optimization Geometry Optimization and Energy Calculation cluster_refinement High-Accuracy Energy Refinement cluster_analysis Analysis and Validation start Initial 2D/3D Structure conf_search Conformational Search (e.g., MMFF94S) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP-GD3/cc-pVTZ) conf_search->dft_opt sp_energy Single-Point Energy Calculation (e.g., MP2, CCSD(T)) dft_opt->sp_energy analysis Thermodynamic Analysis sp_energy->analysis validation Comparison with Experimental Data (X-ray, NMR) analysis->validation

Caption: A flowchart illustrating the key steps in a computational conformational analysis study.

References

A Comparative Analysis of Aromatic and Aliphatic Isocyanurate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Performance and Experimental Data

Isocyanurates, the cyclic trimers of isocyanates, are pivotal building blocks in the synthesis of a wide array of polymeric materials, from high-performance coatings and rigid foams to advanced biomedical devices. The choice between aromatic and aliphatic isocyanurates is a critical decision in material design, as their distinct chemical structures impart vastly different reactivity profiles and performance characteristics. This guide provides an objective comparison of the reactivity, thermal stability, and photostability of aromatic versus aliphatic isocyanurates, supported by experimental data and detailed methodologies to aid in informed material selection.

Executive Summary: A Tale of Two Structures

The fundamental difference between aromatic and aliphatic isocyanurates lies in the electronic properties conferred by their respective molecular backbones. Aromatic isocyanurates, featuring an isocyanate group directly attached to an aromatic ring, are characterized by their high reactivity. The electron-withdrawing nature of the aromatic ring increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack.[1][2] This heightened reactivity translates to faster reaction kinetics, a desirable trait for applications demanding rapid curing, such as in the production of polyurethane foams, elastomers, and adhesives.

In contrast, aliphatic isocyanurates, where the isocyanate group is attached to a non-aromatic, saturated carbon chain, exhibit lower reactivity.[1] While this results in slower cure times, it imparts superior stability against ultraviolet (UV) radiation, making them the preferred choice for durable outdoor coatings and applications where color stability is paramount.[3][4]

Reactivity: A Quantitative Look at Reaction Kinetics

The enhanced reactivity of aromatic isocyanates is not merely qualitative. Kinetic studies consistently demonstrate that aromatic isocyanates react significantly faster than their aliphatic counterparts. This is attributed to the resonance effect of the aromatic ring, which delocalizes the negative charge in the transition state, thereby lowering the activation energy of the reaction.[1]

Table 1: Comparison of General Reactivity and Catalytic Conditions

PropertyAromatic IsocyanuratesAliphatic Isocyanurates
Relative Reactivity HighLow
Typical Catalysts Tertiary amines, metal carboxylatesOften require stronger catalysts or higher temperatures
Curing Speed FastSlow
Primary Applications Foams, elastomers, adhesivesCoatings, weather-resistant materials

Thermal Stability: The Resilience of the Isocyanurate Ring

The isocyanurate ring structure is inherently stable due to its resonance stabilization and tri-functional cross-linked nature, imparting excellent thermal resistance to the resulting polymers.[6][9] Polyisocyanurate (PIR) foams, for instance, are known for their superior fire retardancy compared to standard polyurethanes.

While both aromatic and aliphatic isocyanurates form thermally stable structures, some studies on polyisocyanurate foams suggest that those derived from aromatic isocyanates may exhibit slightly higher thermal stability, as indicated by a higher char residue in thermogravimetric analysis (TGA).[9] However, it is crucial to note that these studies often involve complex formulations, and the observed thermal stability is a result of the entire polymer system, not just the isocyanurate core.

Table 2: Comparative Thermal Properties of Isocyanurate-Containing Polymers

PropertyAromatic Isocyanurate-based PolymerAliphatic Isocyanurate-based PolymerReference
Decomposition Onset (TGA) Generally high, influenced by polymer matrixGenerally high, influenced by polymer matrix[9][10]
Char Yield at High Temp. Can be higher in foam formulationsGenerally lower in foam formulations[9]

Photostability: The Decisive Advantage of Aliphatic Isocyanurates

The most significant performance differentiator between aromatic and aliphatic isocyanurates is their response to UV radiation. Aromatic isocyanurates are highly susceptible to photodegradation. The aromatic rings can absorb UV light, leading to the formation of photo-oxidative products that cause significant yellowing and degradation of the material's mechanical properties.[3][4]

Conversely, aliphatic isocyanurates are prized for their exceptional UV stability. Lacking the UV-absorbing aromatic structures, they are resistant to yellowing and maintain their color and gloss for extended periods, even under harsh sunlight exposure. This makes them the material of choice for automotive topcoats, architectural finishes, and other demanding outdoor applications.[3]

Table 3: Comparative Photostability of Isocyanurate Coatings

PropertyAromatic Isocyanurate CoatingsAliphatic Isocyanurate Coatings
UV Resistance PoorExcellent
Color Stability Prone to yellowingHigh color and gloss retention
Typical Applications Primers, indoor applicationsAutomotive topcoats, exterior finishes

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize the properties of isocyanurates.

Isocyanate Trimerization Kinetics

Objective: To determine the rate of isocyanurate formation from aromatic and aliphatic isocyanates.

Methodology (via FTIR Spectroscopy):

  • Reactant Preparation: Prepare solutions of the isocyanate (e.g., phenyl isocyanate for aromatic, hexamethylene diisocyanate for aliphatic) and the trimerization catalyst in a dry, inert solvent (e.g., anhydrous toluene) in a three-necked flask equipped with a nitrogen inlet, a condenser, and a sampling port.

  • Reaction Initiation: Place the flask in a thermostatically controlled oil bath at the desired reaction temperature. Add the catalyst solution to the isocyanate solution with vigorous stirring to initiate the reaction.

  • In-situ Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals.

  • FTIR Analysis: Immediately quench the reaction in the aliquot (e.g., by adding an excess of a primary or secondary amine that reacts with the remaining isocyanate). Alternatively, for in-situ monitoring, use an attenuated total reflectance (ATR) FTIR probe immersed in the reaction mixture.

  • Data Analysis: Monitor the disappearance of the characteristic N=C=O stretching band of the isocyanate at approximately 2270 cm⁻¹ and the appearance of the isocyanurate ring C=O stretching band at around 1700 cm⁻¹. The rate of reaction can be determined by plotting the concentration of the isocyanate (proportional to the absorbance of the N=C=O band) as a function of time.

Thermogravimetric Analysis (TGA)

Objective: To evaluate and compare the thermal stability of cured aromatic and aliphatic isocyanurate polymers.

Methodology:

  • Sample Preparation: Ensure the isocyanurate samples are fully cured and in a solid, powdered form. Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Experimental Conditions: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation. Heat the sample from ambient temperature to approximately 800°C at a controlled heating rate (e.g., 10°C/min).[11]

  • Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of char residue at the end of the analysis.

Photostability Testing

Objective: To quantify the color change and degradation of aromatic and aliphatic isocyanurate coatings upon UV exposure.

Methodology:

  • Sample Preparation: Prepare coatings of the aromatic and aliphatic isocyanurates on standardized substrates (e.g., steel or aluminum panels). Ensure a uniform film thickness.

  • Initial Color Measurement: Before UV exposure, measure the initial color of the coatings using a spectrophotometer or colorimeter according to ASTM D2244.[12] Record the CIE Lab* color space coordinates.

  • Accelerated Weathering: Expose the coated panels in an accelerated weathering chamber equipped with a UV light source (e.g., xenon arc or UVA lamps) according to a standard test method such as ASTM G155 or ASTM G154.

  • Periodic Color Measurement: At regular intervals of UV exposure, remove the panels and measure their color using the same spectrophotometer and parameters as the initial measurement.

  • Data Analysis: Calculate the total color difference (ΔE) for each measurement interval using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]¹/². A higher ΔE value indicates a greater color change.[13] Plot ΔE* as a function of exposure time to compare the photostability of the two types of coatings.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows discussed in this guide.

G Isocyanate Trimerization Mechanism cluster_aromatic Aromatic Isocyanate Trimerization cluster_aliphatic Aliphatic Isocyanate Trimerization A_Isocyanate Aromatic Isocyanate (e.g., Phenyl Isocyanate) A_Intermediate1 Anionic Intermediate 1 (Resonance Stabilized) A_Isocyanate->A_Intermediate1 + Catalyst A_Intermediate2 Anionic Intermediate 2 A_Intermediate1->A_Intermediate2 + Aromatic Isocyanate A_Isocyanurate Aromatic Isocyanurate A_Intermediate2->A_Isocyanurate + Aromatic Isocyanate Catalyst Catalyst (Nu:⁻) A_Isocyanurate->Catalyst - Catalyst (Regenerated) L_Isocyanate Aliphatic Isocyanate (e.g., Hexyl Isocyanate) L_Intermediate1 Anionic Intermediate 1 L_Isocyanate->L_Intermediate1 + Catalyst L_Intermediate2 Anionic Intermediate 2 L_Intermediate1->L_Intermediate2 + Aliphatic Isocyanate L_Isocyanurate Aliphatic Isocyanurate L_Intermediate2->L_Isocyanurate - Catalyst (Regenerated) L_Intermediate2->L_Isocyanurate + Aliphatic Isocyanate Catalyst2 Catalyst (Nu:⁻) G Reactivity Comparison Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis and Comparison Aromatic_Reactant Aromatic Isocyanate + Catalyst in Solvent FTIR_Monitoring In-situ FTIR Monitoring (Disappearance of N=C=O band) Aromatic_Reactant->FTIR_Monitoring Aliphatic_Reactant Aliphatic Isocyanate + Catalyst in Solvent Aliphatic_Reactant->FTIR_Monitoring Kinetic_Plot Plot [Isocyanate] vs. Time FTIR_Monitoring->Kinetic_Plot Rate_Comparison Compare Reaction Rates (Aromatic vs. Aliphatic) Kinetic_Plot->Rate_Comparison

References

Navigating the Landscape of High-Performance Polymers: A Comparative Guide to Trimethyl Isocyanurate Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of polymer science, the selection of optimal crosslinking agents is a critical determinant of end-product performance. Trimethyl isocyanurate (TMIC) has long been a staple for enhancing the properties of high-performance polymers. However, the continuous drive for improved thermal stability, mechanical strength, and tailored chemical resistance has spurred the exploration of viable alternatives. This guide provides a comprehensive comparison of TMIC and two prominent alternatives, Triallyl Isocyanurate (TAIC) and Trimethylolpropane Trimethacrylate (TMPTMA), supported by experimental data and detailed methodologies to inform your material selection process.

Performance at a Glance: A Comparative Data Summary

To facilitate a clear and concise comparison, the following table summarizes the key performance metrics of polymers crosslinked with this compound (TMIC), Triallyl Isocyanurate (TAIC), and Trimethylolpropane Trimethacrylate (TMPTMA). The data presented is a synthesis of findings from various studies on high-performance polymers like expanded polypropylene (B1209903) (EPP) and others.

Performance MetricThis compound (TMIC)Triallyl Isocyanurate (TAIC)Trimethylolpropane Trimethacrylate (TMPTMA)
Crosslinking Efficiency (Gel Content) Data not readily available in cited literatureHigh (e.g., 18.67% higher than TMPTMA in EPP)[1]Moderate
Thermal Stability Isocyanurate ring contributes to high thermal stability.[2]Excellent, attributed to the stable triazine ring structure.[1]Good, enhances thermal resistance of various polymers.[1]
Tensile Strength Contributes to improved mechanical properties.Superior performance in enhancing tensile strength in certain systems.[1]Effective in improving tensile strength.[1]
Hardness Enhances hardness of polymer networks.Superior performance in enhancing hardness in certain systems.[1]Improves hardness of various polymers.
Chemical Resistance GoodExcellent, due to the robust crosslinked network.[1]Good, improves resistance to solvent penetration.[1]

In-Depth Analysis of Alternatives

Triallyl Isocyanurate (TAIC): The High-Performer

TAIC stands out as a highly effective trifunctional monomer for crosslinking a wide array of polymers. Its heterocyclic triazine ring structure is a key contributor to the enhanced thermal, mechanical, and chemical resistance of the resulting polymer network.[1]

Experimental data from a study on expanded polypropylene (EPP) demonstrated that TAIC imparts a significantly higher crosslinking efficiency compared to TMPTMA. The gel fraction of EPP crosslinked with TAIC was 18.67% higher than that crosslinked with TMPTMA, indicating a more densely and effectively crosslinked material.[1] This superior crosslinking efficiency often translates to improved mechanical properties. In the same study, polypropylene crosslinked with TAIC exhibited superior hardness, tensile strength, and tear strength.[1]

Trimethylolpropane Trimethacrylate (TMPTMA): A Versatile Workhorse

TMPTMA is another widely utilized trifunctional monomer that effectively enhances polymer properties. While it may not always reach the same level of crosslinking efficiency as TAIC in certain systems, it remains a valuable tool for polymer scientists.[1] The choice between TAIC and TMPTMA is often dependent on the specific polymer matrix, the curing method employed, and the desired balance of final properties.[1] For instance, in some silicone-based systems, TMPTMA has shown to provide the best overall performance depending on the peroxide used for curing.[1]

Visualizing the Chemical Landscape and Selection Process

To aid in understanding the molecular differences and the decision-making process for selecting a suitable crosslinking agent, the following diagrams are provided.

TMIC This compound (TMIC) (C₆H₉N₃O₃) TAIC Triallyl Isocyanurate (TAIC) (C₁₂H₁₅N₃O₃) TMIC->TAIC Allyl vs. Methyl Groups TMPTMA Trimethylolpropane Trimethacrylate (TMPTMA) (C₁₈H₂₆O₆) TMIC->TMPTMA Isocyanurate vs. Trimethacrylate Core

Figure 1: Chemical structure comparison.

start Define Application Requirements thermal High Thermal Stability Needed? start->thermal mechanical Superior Mechanical Strength Critical? thermal->mechanical Yes evaluate Evaluate Both Based on Specific Polymer System thermal->evaluate No cost Cost-Effectiveness A Major Factor? mechanical->cost No select_taic Select TAIC mechanical->select_taic Yes select_tmptma Consider TMPTMA cost->select_tmptma Yes cost->evaluate No evaluate->select_tmptma

Figure 2: Crosslinker selection workflow.

Experimental Protocols

For reproducible and standardized results, detailed experimental protocols are essential. Below are the methodologies for key experiments cited in this guide.

Gel Content Determination (ASTM D2765)

The gel content, or the insoluble fraction of a crosslinked polymer, is a direct measure of crosslinking efficiency.[1]

Procedure:

  • Sample Preparation: A known weight of the crosslinked polymer is prepared. For accurate results, the sample can be ground to a specific mesh size (e.g., 30-60 mesh) as described in ASTM D2765, Method A.[1]

  • Solvent Extraction: The prepared sample is placed in a small mesh packet and suspended in a suitable solvent (e.g., xylene or decahydronaphthalene) within a reaction vessel.[1]

  • Boiling and Extraction: The solvent is heated to its boiling point, and the sample is extracted for a specified period (typically several hours) to dissolve the non-crosslinked portion of the polymer.[1]

  • Drying and Weighing: After extraction, the mesh packet containing the insoluble gel is removed, dried to a constant weight in a vacuum oven, and then weighed.

  • Calculation: The gel content is calculated as the percentage of the final weight of the dried gel to the initial weight of the sample.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is a standard technique to evaluate the thermal degradation behavior of materials.[1]

Procedure:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a TGA crucible.

  • Instrument Setup: The TGA instrument is calibrated, and the desired temperature program is set. This typically involves a controlled heating rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • Analysis: The crucible is placed in the TGA furnace, and the experiment is initiated. The instrument continuously records the sample's weight as a function of temperature.

  • Data Interpretation: The resulting TGA curve, which plots weight loss versus temperature, is analyzed to determine the onset of decomposition and other thermal events.

Tensile Property Testing (ASTM D638)

This method is used to determine the tensile properties of plastics, such as tensile strength and modulus of elasticity.

Procedure:

  • Specimen Preparation: Test specimens are prepared in a standard "dog-bone" shape according to the dimensions specified in ASTM D638.[3][4][5]

  • Conditioning: The specimens are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity for at least 40 hours) before testing.[3]

  • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[3][5]

  • Data Acquisition: The force and elongation of the specimen are continuously recorded throughout the test.

  • Calculation: From the recorded data, key tensile properties such as tensile strength, elongation at break, and Young's modulus are calculated.

Conclusion

The selection of a crosslinking agent is a critical decision in the development of high-performance polymers. While this compound serves as a reliable option, alternatives like Triallyl isocyanurate and Trimethylolpropane trimethacrylate offer a broader range of properties and performance enhancements. TAIC, with its superior crosslinking efficiency and resulting mechanical and thermal benefits, presents a compelling option for demanding applications. TMPTMA, while perhaps less potent in some aspects, remains a versatile and effective choice for a variety of polymer systems. Ultimately, the optimal choice depends on a thorough evaluation of the specific requirements of the application, including the polymer matrix, curing conditions, and desired end-use properties. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in their pursuit of advanced polymer materials.

References

Unveiling Isocyanurate Formation: A Comparative Guide to Theoretical and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of isocyanurate formation is paramount for optimizing reactions and designing novel therapeutics. This guide provides an objective comparison of theoretical models and experimental data, offering a comprehensive overview of the current landscape in isocyanurate chemistry.

Two primary pathways for isocyanurate formation have been extensively studied: the direct cyclotrimerization of isocyanates and a two-component route involving the formation of carbamate (B1207046) and allophanate (B1242929) intermediates.[1] Theoretical models, predominantly based on Density Functional Theory (DFT) and ab initio calculations, provide invaluable insights into the energetics and mechanisms of these reactions.[2][3] However, the accuracy of these computational predictions hinges on their validation against robust experimental data. This guide delves into a comparative analysis of theoretical and experimental findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key reaction pathways.

Quantitative Comparison of Theoretical and Experimental Data

The synergy between theoretical calculations and experimental observations is crucial for a complete understanding of isocyanurate formation. The following tables summarize key quantitative data from various studies, offering a direct comparison between predicted and measured values for reaction energetics and kinetics.

Reaction/ParameterTheoretical ModelCalculated Value (kJ/mol)Experimental MethodMeasured Value (kJ/mol)Reference(s)
Urethane Formation (Allophanate Precursor)
Reaction Barrier (Isocyanate Excess)G4MP2 with SMD62.6 (in THF)HPLCLower activation energy in isocyanate excess compared to stoichiometric[2][3][4][5][6]
Allophanate to Urethane + IsocyanateG4MP2 with SMD49.0 (relative to reactants)--[2][3][4][5][6]
Isocyanate Cyclotrimerization
Enthalpy of Cyclotrimerization (Methyl Isocyanate)B3PW91-267.4--[7]
Enthalpy of Cyclotrimerization (Methyl Isocyanate)B3LYP-240.6--[7]
Enthalpy of Cyclotrimerization (Ethyl Isocyanate)B2PLYP-213.4--[7]

Table 1: Comparison of Theoretical and Experimental Activation Energies and Reaction Enthalpies. This table highlights the agreement and discrepancies between computational models and experimental findings for key steps in isocyanurate formation.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific validation. Below are methodologies for key techniques used to investigate isocyanurate formation.

In Situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

This powerful combination of techniques allows for real-time monitoring of the reaction progress, providing insights into the formation and consumption of intermediates and products.[1]

Experimental Setup: A typical setup involves a reaction vessel equipped with an in situ IR probe (e.g., ATR-FTIR) and the capability for periodic sampling for NMR analysis. The reaction is initiated by adding the catalyst to a solution of the isocyanate and any co-reactants (e.g., an alcohol) in a suitable solvent.

Data Acquisition:

  • IR Spectroscopy: Spectra are collected at regular intervals, monitoring the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of peaks corresponding to urethane, allophanate, and isocyanurate species.

  • NMR Spectroscopy: Aliquots are taken from the reaction mixture at specific time points, quenched to halt the reaction, and analyzed by ¹H or ¹³C NMR to identify and quantify the various species present.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying the components of a reaction mixture, enabling the determination of reaction kinetics.[2][3][4][5][6]

Sample Preparation: Reaction aliquots are quenched at specific time points, typically by adding a derivatizing agent that reacts with the remaining isocyanate to form a stable urea (B33335) derivative. This allows for accurate quantification.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid, is employed for optimal separation.

  • Detection: UV detection is typically used to quantify the derivatized isocyanates and other UV-active species in the mixture.

Visualizing the Pathways: Reaction Mechanisms and Workflows

To further elucidate the complex processes involved in isocyanurate formation, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and a typical experimental workflow.

Isocyanurate_Formation_Pathways cluster_cyclotrimerization Direct Cyclotrimerization Pathway cluster_allophanate Two-Component Pathway (via Allophanate) NCO1 3x Isocyanate (R-N=C=O) TS1 Transition State NCO1->TS1 Catalyst ISO1 Isocyanurate Ring TS1->ISO1 NCO2 Isocyanate (R-N=C=O) CAR Carbamate (Urethane) NCO2->CAR Reaction ROH Alcohol (R'-OH) ROH->CAR ALLO Allophanate Intermediate CAR->ALLO NCO3 Isocyanate (R-N=C=O) NCO3->ALLO ISO2 Isocyanurate Ring ALLO->ISO2 Addition-Elimination NUC Nucleophile NUC->ISO2 Experimental_Workflow cluster_reaction Reaction Setup cluster_analysis In Situ & Ex Situ Analysis cluster_data Data Processing & Modeling Reactants Isocyanate + Alcohol/Solvent Catalyst Catalyst Addition Reactants->Catalyst ReactionVessel Reaction at Controlled Temperature Catalyst->ReactionVessel InSituIR In Situ IR Monitoring ReactionVessel->InSituIR Sampling Periodic Sampling ReactionVessel->Sampling Quenching Reaction Quenching Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC NMR NMR Analysis Quenching->NMR Kinetics Kinetic Data Analysis HPLC->Kinetics NMR->Kinetics Comparison Model Validation & Comparison Kinetics->Comparison DFT DFT/Ab Initio Calculations DFT->Comparison

References

Safety Operating Guide

Proper Disposal of Trimethyl Isocyanurate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals handling trimethyl isocyanurate now have access to essential guidance on its proper and safe disposal. This document outlines the necessary logistical and safety information, including operational and disposal plans, to ensure the responsible management of this chemical compound.

This compound, a trimer of methyl isocyanate, requires careful handling and disposal due to its potential hazards. Adherence to proper procedures is critical to protect laboratory personnel and the environment.

Immediate Safety and Spill Response

In the event of a small spill of this compound, immediate action is necessary to contain and neutralize the substance. The following steps should be taken:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: For solid spills, dampen the material with 60-70% ethanol (B145695) to prevent it from becoming airborne.[1]

  • Collection: Carefully transfer the dampened material into a suitable container. Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue.

  • Decontamination: Wash all contaminated surfaces with a 60-70% ethanol solution, followed by a thorough washing with soap and water.[1]

  • Disposal of Contaminated Materials: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste.

Waste Characterization and Regulatory Compliance

While specific EPA hazardous waste codes for this compound are not explicitly listed, it is crucial to note that its monomer, methyl isocyanate, is classified as EPA Hazardous Waste Code P064 . Given this, and the reactive nature of isocyanates, it is prudent to manage this compound waste as a hazardous material.

Under the Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for determining if a waste is hazardous. Therefore, laboratories must evaluate the characteristics of their this compound waste to ensure full compliance with federal, state, and local regulations.

Quantitative Data on Decontamination Solutions

For the neutralization of isocyanate spills, the following decontamination solutions can be prepared.

ComponentFormulation 1Formulation 2
Water90-95%90-95%
Sodium Carbonate5-10%-
Concentrated Ammonia-3-8%
Liquid Detergent0.2-0.5%0.2-0.5%

Note: These formulations are for spill cleanup and decontamination of surfaces and equipment.

Bulk Disposal Procedures

For the disposal of larger quantities of this compound waste, a licensed hazardous waste disposal contractor must be engaged. The primary methods for isocyanate waste disposal are chemical treatment and incineration.

Experimental Protocol: Chemical Neutralization

Chemical neutralization is a viable option for treating liquid this compound waste. This process involves reacting the isocyanate with a neutralizing agent to form less hazardous compounds.

Methodology:

  • Preparation: In a well-ventilated fume hood, prepare a neutralization solution (see table above) in a container larger than the volume of waste to be treated.

  • Addition of Waste: Slowly and cautiously add the this compound waste to the neutralization solution while stirring continuously. The reaction is exothermic and may produce carbon dioxide gas; therefore, addition must be gradual to control the reaction rate.

  • Reaction Time: Allow the mixture to react for a sufficient period, typically several hours, to ensure complete neutralization of the isocyanate groups.

  • Verification: Test the treated solution to confirm the absence of reactive isocyanates before proceeding with disposal.

  • Disposal: The neutralized waste should be disposed of in accordance with all applicable regulations. Consult your institution's environmental health and safety office for specific guidance.

Incineration

Incineration is another common and effective method for the disposal of isocyanate waste.[2][3] This process should only be carried out in a permitted hazardous waste incineration facility. The high temperatures and controlled conditions of the incinerator ensure the complete destruction of the hazardous compounds.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Initial Assessment cluster_2 Spill Response Protocol cluster_3 Routine Disposal Protocol cluster_4 Final Disposal start This compound Waste Generated assess_spill Spill or Routine Disposal? start->assess_spill spill Spill assess_spill->spill Spill routine Routine Disposal assess_spill->routine Routine contain Contain & Neutralize Spill spill->contain characterize Characterize Waste (Hazardous) routine->characterize collect_spill Collect Contaminated Material contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate package Package for Disposal decontaminate->package small_quantity Small Quantity? characterize->small_quantity bulk_quantity Bulk Quantity small_quantity->bulk_quantity No neutralize_lab Neutralize in Lab small_quantity->neutralize_lab Yes contact_vendor Contact Hazardous Waste Vendor bulk_quantity->contact_vendor neutralize_lab->package package->contact_vendor dispose Dispose via Licensed Vendor contact_vendor->dispose

Disposal Decision Workflow

By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound waste, thereby fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.